tert-Amyl hydroperoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroperoxy-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXANEMIFVRKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029256 | |
| Record name | 1,1-Dimethylpropyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hydroperoxide, 1,1-dimethylpropyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3425-61-4 | |
| Record name | tert-Amyl hydroperoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3425-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amylhydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroperoxide, 1,1-dimethylpropyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethylpropyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-pentyl hydroperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-AMYL HYDROPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DSG8F2WBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Amyl Hydroperoxide (CAS 3425-61-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Amyl hydroperoxide (TAHP), with CAS number 3425-61-4, is an organic peroxide that serves as a versatile and valuable reagent in both industrial and laboratory settings.[1][2] Characterized by a hydroperoxide functional group attached to a tert-amyl group, this compound is a colorless to pale yellow liquid with a distinctive odor.[3] It is primarily recognized for its role as a radical initiator in polymerization reactions and as a selective oxidizing agent in organic synthesis.[4][5] Its utility in creating complex molecules makes it a compound of interest for professionals in chemical research and drug development.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety and handling protocols, applications in organic synthesis and polymer chemistry, and relevant experimental procedures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is crucial for its proper handling, storage, and application in experimental work.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3425-61-4 | [1] |
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| IUPAC Name | 2-Hydroperoxy-2-methylbutane | [1] |
| Synonyms | t-Amyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, TAHP | [1] |
| Theoretical Active Oxygen | 15.36% |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Characteristic, sharp | [3] |
| Boiling Point | 32-33 °C @ 4.3 Torr | |
| Density | 0.902 g/cm³ @ 20 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
Table 3: Safety and Thermal Hazard Data
| Property | Value | Reference(s) |
| Flash Point | 41 °C (106 °F) | |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | |
| LD50 (oral, rat) | 863 mg/kg | |
| LC50 (inhalation, rat) | 1,510 mg/m³ | [1] |
Safety and Handling
This compound is a reactive and hazardous chemical that requires strict adherence to safety protocols. It is flammable, can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., neoprene or PVC), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed and store in the original container.
-
Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not return unused material to the original container.
Spill and Waste Disposal:
-
In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Never mix with other waste materials.
Quenching of Residual Peroxide: After a reaction, it is crucial to quench any unreacted hydroperoxide. A common method is to add a reducing agent, such as a freshly prepared aqueous solution of sodium sulfite (B76179) or sodium thiosulfate, until the reaction mixture no longer tests positive for peroxides (e.g., using peroxide test strips). The quenching process should be performed cautiously, as it can be exothermic.[6]
Applications in Organic Synthesis
The hydroperoxide functional group in this compound makes it a valuable oxidant for a variety of transformations in organic synthesis.[2] It is often used as a more stable and soluble alternative to hydrogen peroxide in organic solvents.
Epoxidation of Alkenes
This compound can be used in the presence of a metal catalyst to epoxidize a wide range of alkenes. This reaction is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals, as epoxides are versatile intermediates.
Generalized Experimental Protocol for Alkene Epoxidation:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene substrate in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).
-
Catalyst Addition: Add a catalytic amount of a transition metal complex (e.g., a molybdenum or vanadium-based catalyst).
-
Oxidant Addition: Slowly add this compound (typically 1.0-1.5 equivalents) to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench the excess peroxide with an aqueous solution of sodium sulfite or sodium thiosulfate.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Note: This is a generalized protocol. Reaction conditions, including catalyst, solvent, temperature, and reaction time, should be optimized for each specific substrate.
Oxidation of Sulfides to Sulfoxides and Sulfones
This compound is an effective reagent for the selective oxidation of sulfides. By controlling the stoichiometry of the oxidant, it is often possible to selectively produce either the sulfoxide (B87167) or the sulfone.
Generalized Experimental Protocol for Sulfide (B99878) Oxidation:
-
Setup: Dissolve the sulfide substrate in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask with a magnetic stirrer.
-
Oxidant Addition: For the synthesis of sulfoxides, add approximately 1.1 equivalents of this compound. For the synthesis of sulfones, use a larger excess (e.g., 2.5-3.0 equivalents). The addition should be done at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, quench any excess peroxide. The product can then be isolated by extraction and purified by crystallization or column chromatography.[7][8]
Role in Polymer Chemistry
This compound is widely used as a thermal initiator for free-radical polymerization.[9] Upon heating, the weak oxygen-oxygen bond in the hydroperoxide undergoes homolytic cleavage to generate radicals, which then initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.[10]
Mechanism of Radical Initiation: The process begins with the thermal decomposition of this compound to form a tert-amyloxy radical and a hydroxyl radical. These highly reactive radicals then add to a monomer unit, creating a new radical that propagates the polymer chain.
Generalized Experimental Protocol for Bulk Polymerization:
-
Monomer Preparation: The monomer (e.g., methyl methacrylate) is purified to remove any inhibitors.
-
Initiator Addition: this compound is added to the monomer at a specific concentration, which will influence the rate of polymerization and the molecular weight of the resulting polymer.
-
Polymerization: The mixture is heated to a temperature that induces the decomposition of the initiator (typically in the range of 100-200 °C, depending on the desired rate). The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation: Once the desired conversion is achieved, the polymer is isolated, which may involve precipitation in a non-solvent, followed by filtration and drying.
Relevance to Drug Development
While not a therapeutic agent itself, this compound's role as a selective oxidizing agent makes it relevant to drug development and pharmaceutical synthesis.[2] The ability to introduce oxygen-containing functional groups, such as epoxides and hydroxyl groups, is critical in the synthesis of many bioactive molecules. For instance, organic hydroperoxides are mentioned in the context of synthesizing complex natural products like artemisinin (B1665778) and its derivatives, which are potent antimalarial drugs.[11][12]
Analytical Characterization
The purity and concentration of this compound can be determined using various analytical techniques.
-
Titration: Iodometric titration is a common method for quantifying the active oxygen content of peroxides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and assess the purity of the compound. The ¹H NMR spectrum of a mixture containing this compound shows a distinct resonance for the hydroperoxy proton.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of this compound and to identify its decomposition products.[1] The mass spectrum will show fragmentation patterns characteristic of the tert-amyl group and the hydroperoxide moiety.[14]
Visualizations
Thermal Decomposition Pathway
The following diagram illustrates the initial step in the thermal decomposition of this compound, which leads to the formation of radical species that can initiate polymerization or other radical-mediated reactions.
Generalized Workflow for Catalytic Epoxidation
This diagram outlines the typical workflow for an alkene epoxidation reaction using this compound as the oxidant.
Mechanism of Hydroperoxide-Induced Oxidative Stress
Organic hydroperoxides can induce oxidative stress in biological systems, a topic of interest for drug development professionals studying disease mechanisms and toxicology. The following diagram shows a simplified pathway of how a hydroperoxide like TAHP can lead to cellular damage.
Conclusion
This compound is a potent and versatile chemical with significant applications in both polymer science and organic synthesis. Its ability to act as a controlled source of radicals and as a selective oxidizing agent makes it an important tool for chemists. However, its hazardous nature necessitates careful handling and a thorough understanding of its properties. For researchers, scientists, and drug development professionals, a comprehensive knowledge of this compound's reactivity, safety protocols, and experimental applications is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 3425-61-4 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pergan.com [pergan.com]
- 10. Trigonox TAHP-W85 this compound, 85% solution in water [nouryon.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Protective effect of Buddhaâs Temple extract against tert-butyl hydroperoxide stimulation-induced oxidative stress in DF-1 cells [animbiosci.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tert-Butyl Hydroperoxide [webbook.nist.gov]
An In-depth Technical Guide to tert-Amyl Hydroperoxide: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Amyl hydroperoxide (TAHP), systematically named 2-methyl-2-hydroperoxybutane, is an organic peroxide of significant interest in various fields of chemistry and industry.[1] It serves as a crucial intermediate in organic synthesis and as a free-radical initiator in polymerization processes.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its reactivity and handling. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and application of this versatile compound.
Chemical Identity
-
Chemical Name: this compound
-
Systematic IUPAC Name: 2-methyl-2-hydroperoxybutane[5]
-
Common Synonyms: t-Amyl hydroperoxide, 1,1-dimethylpropyl hydroperoxide, tert-pentyl hydroperoxide[1][5]
-
Molecular Weight: 104.15 g/mol [5]
-
Chemical Structure:
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various applications.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic, sharp odor | [1] |
| Density | 0.905 g/cm³ at 20 °C | |
| Melting Point | -70 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure. 32-33 °C at 4.3 Torr. | [2] |
| Flash Point | 41 °C to 48.9 °C (closed cup) | [6] |
| Vapor Pressure | 43.2 hPa at 25 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| Refractive Index | ~1.409 |
Chemical Properties and Reactivity
This compound is a reactive compound primarily due to the unstable peroxide (-O-O-) bond. Its chemical properties are characterized by its thermal instability, oxidizing nature, and ability to generate free radicals.
Thermal Decomposition
TAHP is thermally unstable and can undergo exothermic self-accelerating decomposition, particularly at elevated temperatures.[2] Heating may cause a fire.[2] The decomposition of this compound proceeds via homolytic cleavage of the oxygen-oxygen bond to form an amyloxy radical and a hydroxyl radical. These radicals can then initiate further reactions.
The decomposition is influenced by factors such as temperature, pressure, and the presence of contaminants, especially transition metal salts, which can catalyze its decomposition.[2]
Oxidizing Agent
This compound is a strong oxidizing agent and can react vigorously with reducing agents, organic materials, and powdered metals.[7]
Free Radical Initiator
One of the most significant applications of TAHP is as a free-radical initiator in polymerization reactions.[1][2][4] Upon thermal or chemical inducement, it decomposes to generate free radicals that can initiate the polymerization of monomers like styrene (B11656) and acrylates.[2][4]
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and determination of key physical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of tert-amyl alcohol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid or phosphotungstic acid.[8]
Reaction: (CH₃)₂C(OH)CH₂CH₃ + H₂O₂ --(H⁺)--> (CH₃)₂C(OOH)CH₂CH₃ + H₂O
Illustrative Laboratory Procedure:
Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add tert-amyl alcohol.
-
Cool the flask in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and hydrogen peroxide (e.g., 50-70% solution) to the stirred alcohol, maintaining the temperature below a specified limit (e.g., 10-15 °C). The molar ratio of reactants is crucial and should be optimized.[8]
-
After the addition is complete, continue stirring at a controlled temperature for a specified period (e.g., 2-5 hours).[8]
-
After the reaction, quench the mixture by pouring it into ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium sulfite) to remove unreacted hydrogen peroxide, followed by a wash with a dilute base (e.g., sodium bicarbonate) to neutralize the acid, and finally with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
The crude this compound can be purified by vacuum distillation, though this should be done with extreme caution due to its thermal instability.[8]
Determination of Physical Properties
The physical properties of this compound can be determined using standardized methods.
-
Density: The density of liquid chemicals can be determined using various methods outlined in OECD Guideline 109, such as the hydrometer, hydrostatic balance, or pycnometer method.[9][10][11] The choice of method depends on the required accuracy and sample volume.
-
Flash Point: The flash point is determined using a closed-cup apparatus according to standard methods like ASTM D93 (Pensky-Martens Closed Cup Tester).[12][13][14] This method is suitable for liquids with a flash point in the range of TAHP.
-
Autoignition Temperature: The autoignition temperature can be determined following the procedure described in ASTM E659.[7][15][16][17][18] This method involves injecting the liquid into a heated flask and observing for ignition.
Analytical Methods for Characterization and Purity
Several analytical techniques can be employed for the characterization and purity determination of this compound.
-
Titration: A common method for determining the concentration of hydroperoxides is iodometric titration. The hydroperoxide oxidizes iodide ions to iodine in an acidic medium, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC with UV or electrochemical detection, can be used for the separation and quantification of this compound.[6][19]
-
Gas Chromatography (GC): GC can also be used, often after derivatization (e.g., silylation) to improve thermal stability and volatility, for the analysis of TAHP.
-
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and can also be used for quantitative analysis.[7][9][17] The hydroperoxy proton typically appears as a characteristic downfield signal in the ¹H NMR spectrum.[9][17]
-
Visualizations
Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trigonox TAHP-W85 this compound, 85% solution in water [nouryon.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. solvay.com [solvay.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
- 13. amt.copernicus.org [amt.copernicus.org]
- 14. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tert-Butyl hydroperoxide(75-91-2) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Amyl Hydroperoxide: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Amyl hydroperoxide (TAHP), a versatile organic peroxide. This document details its molecular structure, chemical formula, and physical properties, and offers detailed experimental protocols for its synthesis and analysis. Furthermore, key pathways involving TAHP are visualized to facilitate a deeper understanding of its chemical behavior.
Molecular Structure and Chemical Formula
This compound, systematically named 2-hydroperoxy-2-methylbutane, is an organic hydroperoxide with the chemical formula C₅H₁₂O₂.[1][2] Its structure features a hydroperoxide group (-OOH) attached to a tertiary amyl group (a 2-methylbutan-2-yl group).
Key Identifiers:
Below is a diagram representing the 2D molecular structure of this compound.
References
An In-depth Technical Guide to the Synthesis and Preparation of tert-Amyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for tert-Amyl hydroperoxide (TAHP). It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the underlying chemical pathways.
Synthesis from tert-Amyl Alcohol and Hydrogen Peroxide
The most prevalent and industrially significant method for synthesizing this compound is the direct oxidation of tert-amyl alcohol (also known as 2-methyl-2-butanol) with hydrogen peroxide. This reaction is typically facilitated by an acid catalyst.
Reaction Pathway
The overall reaction involves the substitution of the hydroxyl group of tert-amyl alcohol with a hydroperoxy group from hydrogen peroxide.
Caption: Synthesis of this compound from tert-Amyl Alcohol.
Proposed Reaction Mechanism (Acid-Catalyzed)
While the precise mechanism can be complex, a plausible pathway under acidic conditions involves the following steps:
-
Protonation of tert-Amyl Alcohol: The acid catalyst protonates the hydroxyl group of the alcohol, making it a good leaving group (water).
-
Formation of a tert-Amyl Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.
-
Nucleophilic Attack by Hydrogen Peroxide: The hydrogen peroxide molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A final deprotonation step yields this compound and regenerates the acid catalyst.
Caption: Proposed mechanism for acid-catalyzed TAHP synthesis.
Experimental Protocols
Two primary variations of this method are presented below, utilizing different acid catalysts.
Method 1A: Using Phosphotungstic Acid as a Catalyst
This method, adapted from patent literature, offers a milder alternative to strong mineral acids.[1]
-
Reactants and Conditions:
| Parameter | Value |
| Molar Ratio (tert-Amyl Alcohol : H₂O₂ : Phosphotungstic Acid) | 1 : 1.5-2.5 : 0.01-0.07 |
| Concentration of tert-Amyl Alcohol | 80-99% |
| Concentration of Hydrogen Peroxide | 27.5-70% |
| Reaction Temperature | 10-85 °C |
| Reaction Time | 2-5 hours |
-
Procedure:
-
To a stirred reaction vessel, add the calculated amounts of tert-amyl alcohol and phosphotungstic acid.
-
Slowly add the hydrogen peroxide solution while maintaining the reaction temperature within the specified range.
-
Continue stirring for the designated reaction time.
-
After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
The lower aqueous layer is removed. The upper organic layer contains the crude this compound.
-
-
Purification:
-
To the crude product, add an entrainer (tert-amyl alcohol or isopropanol) at 10-40% of the crude product's weight.
-
Perform vacuum distillation at a temperature of 50-60 °C and a vacuum of -0.085 to -0.1 MPa. The entrainer aids in the removal of byproducts and unreacted starting material.
-
Method 1B: Using Sulfuric Acid as a Catalyst
This is a more traditional approach, though it may present greater safety and environmental concerns due to the use of concentrated sulfuric acid.[1]
-
Reactants and Conditions:
| Parameter | Value |
| Catalyst | Concentrated Sulfuric Acid |
| Note | Specific molar ratios are not detailed in the provided search results, but would be stoichiometrically similar to Method 1A, with the catalyst in catalytic amounts. |
-
Procedure:
-
In a reaction vessel equipped with cooling, slowly add concentrated sulfuric acid to cooled tert-amyl alcohol with vigorous stirring.
-
Carefully add high-concentration hydrogen peroxide to the mixture, maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed, monitoring the temperature closely.
-
Upon completion, the workup would typically involve quenching with a basic solution to neutralize the acid, followed by extraction and separation of the organic layer.
-
-
Purification:
-
Purification can be achieved through careful vacuum distillation, as described in Method 1A. It is crucial to ensure all acidic residues are removed before distillation to prevent violent decomposition.
-
Experimental Workflow
Caption: General experimental workflow for TAHP synthesis.
Synthesis from tert-Amyl Ether and Hydrogen Peroxide
Reaction Pathway
This process involves the cleavage of the ether linkage by the acid catalyst, followed by the reaction of the resulting t-alkyl carbocation with hydrogen peroxide.
Caption: Synthesis of this compound from a tert-Amyl Ether.
Experimental Protocol (Adapted from t-Butyl Analog)
The following protocol is based on the synthesis of t-butyl hydroperoxide from methyl t-butyl ether (MTBE) and can be considered a starting point for the synthesis of TAHP from a corresponding tert-amyl ether.
-
Reactants and Conditions:
| Parameter | Value |
| Reactant | n-Alkyl tert-Amyl Ether |
| Molar Ratio (Ether : H₂O₂ : H₂SO₄) | 1 : 1.5-3 : 0.4-0.5 |
| Reaction Temperature | 20-70 °C |
-
Procedure:
-
Charge a reaction vessel with the n-alkyl tert-amyl ether.
-
Prepare a mixture of aqueous hydrogen peroxide and sulfuric acid.
-
Slowly add the hydrogen peroxide/sulfuric acid mixture to the ether while maintaining the reaction temperature.
-
Stir the mixture for a sufficient time to ensure complete reaction.
-
After the reaction, cool the mixture and allow the layers to separate.
-
The organic layer containing the crude this compound is isolated.
-
-
Purification:
-
The crude product can be purified by washing with a basic solution to remove residual acid, followed by washing with water and then careful vacuum distillation.
-
Quantitative Data Summary
The following table summarizes the quantitative data found for the synthesis of t-alkyl hydroperoxides. Note that yields and purities are highly dependent on the specific reaction conditions and purification methods employed.
| Synthesis Method | Reactants | Catalyst | Key Conditions | Yield | Purity |
| From Alcohol | tert-Amyl Alcohol, H₂O₂ | Phosphotungstic Acid | 10-85 °C, 2-5 h | Not Specified | High Purity |
| From Ether (t-Butyl Analog) | MTBE, H₂O₂, H₂O | H₂SO₄ | 50 °C, 2 h | ~70% | ~77% |
Safety Considerations
-
Explosion Hazard: Organic hydroperoxides are potentially explosive, especially in concentrated forms. They are sensitive to heat, shock, and contamination with metals or strong acids.
-
Thermal Instability: TAHP is thermally unstable and can undergo self-accelerating decomposition.
-
Handling Precautions: Always work behind a safety shield. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Purification Hazards: Distillation of hydroperoxides is particularly hazardous and should only be performed under vacuum and at low temperatures. Never distill to dryness. Ensure all acidic catalysts are neutralized before distillation.
References
An In-depth Technical Guide to the Decomposition Mechanism of tert-Amyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition mechanism of tert-Amyl hydroperoxide (TAHP). It details the thermal and catalyzed decomposition pathways, the kinetics involved, and the primary products formed. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for studying TAHP decomposition, and provides visualizations of the core mechanisms.
Introduction to this compound and its Decomposition
This compound (TAHP) is an organic peroxide widely used as a polymerization initiator and an oxidizing agent in various chemical syntheses.[1] Like other organic hydroperoxides, TAHP is thermally unstable and can undergo exothermic decomposition.[1] Understanding the mechanism of this decomposition is crucial for ensuring safe handling, optimizing industrial processes, and for its application in areas such as drug development where it may be used to induce oxidative stress in experimental models.
The decomposition of TAHP can be initiated thermally, photochemically, or through catalysis by transition metal ions or acids. These processes typically involve the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive radical intermediates. The subsequent reactions of these radicals determine the final product distribution.
Decomposition Pathways
The decomposition of TAHP can proceed through several pathways, primarily categorized as thermal and catalyzed decomposition. Due to the limited availability of specific kinetic and mechanistic data for TAHP, much of the understanding is derived from studies of its close structural analog, tert-Butyl hydroperoxide (TBHP).
Thermal Decomposition
At elevated temperatures, TAHP undergoes homolytic cleavage of the O-O bond to generate a tert-amyloxy radical and a hydroxyl radical.
The initial radicals can then participate in a series of secondary reactions, including hydrogen abstraction from another TAHP molecule, leading to a chain reaction. The primary decomposition products are tert-amyl alcohol and acetone.
Catalyzed Decomposition
The decomposition of TAHP is significantly accelerated by the presence of catalysts, particularly transition metal ions with variable oxidation states, such as cobalt (Co) and copper (Cu).
Cobalt salts, in both their +2 and +3 oxidation states, can catalyze the decomposition of hydroperoxides. The generally accepted mechanism involves a redox cycle (Haber-Weiss-like mechanism) where the cobalt ion cycles between its lower and higher oxidation states.
The reaction is initiated by the reduction of Co(II) to Co(I) or oxidation to Co(III) is less clear for TAHP specifically, but for the analogous TBHP, both Co(II) and Co(III) are reactive. A plausible mechanism involves the formation of a complex between the cobalt ion and TAHP, followed by electron transfer to generate radicals.
Copper salts also effectively catalyze the decomposition of hydroperoxides. Similar to cobalt, the mechanism is believed to involve a redox cycle with Cu(I) and Cu(II) ions. The reaction likely proceeds through the formation of a copper-hydroperoxide complex, which then decomposes to form radicals.
Quantitative Data on Decomposition
While specific kinetic data for TAHP is scarce in the literature, extensive studies on TBHP provide valuable insights. The following tables summarize representative data for TBHP decomposition, which can be used as an estimate for TAHP's behavior.
Table 1: Kinetic Data for Metal-Catalyzed Decomposition of tert-Butyl Hydroperoxide
| Catalyst | Solvent | Temperature (°C) | Order in Hydroperoxide | Order in Catalyst | Apparent Activation Energy (kJ/mol) | Reference |
| Cobalt (II) Acetate | Acetic Acid | 50-70 | 1.09 - 1.17 | 1.28 - 1.52 | Not Specified | [1] |
| Copper (II) 2-ethylhexanoate | Chlorobenzene | Not Specified | < 1 | 0.55 | Not Specified | [2] |
| CoFe₂O₄ | Acetonitrile | 40-80 | ~1 | Not Specified | 24.7 | [3] |
Table 2: Major Products of tert-Butyl Hydroperoxide Decomposition
| Decomposition Method | Major Products | Minor Products | Reference |
| Cobalt-catalyzed | tert-Butyl alcohol, Oxygen | Acetone, Methanol, Methyl acetate, Di-tert-butyl peroxide | [1] |
| Copper-catalyzed | tert-Butyl alcohol | Di-tert-butyl peroxide, Acetone | [2] |
It is expected that the decomposition of TAHP will yield analogous products: tert-amyl alcohol, acetone, and di-tert-amyl peroxide.
Experimental Protocols
Studying the decomposition of TAHP requires specific experimental setups to monitor the reaction progress and identify the products formed.
Monitoring Hydroperoxide Decomposition
A common method to follow the kinetics of hydroperoxide decomposition is by monitoring the disappearance of the hydroperoxide over time.
Protocol: Iodometric Titration
-
Reaction Setup: The decomposition reaction is carried out in a temperature-controlled reactor. Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the aliquot is quenched by adding it to a solution of acetic acid in isopropanol.
-
Titration: An excess of sodium iodide (NaI) is added to the quenched sample. The hydroperoxide oxidizes the iodide to iodine (I₂).
-
Analysis: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The concentration of the hydroperoxide is proportional to the amount of iodine formed.[4]
Product Analysis
The identification and quantification of the decomposition products are typically performed using gas chromatography-mass spectrometry (GC-MS).
Protocol: GC-MS Analysis of Decomposition Products
-
Sample Preparation: Due to the thermal instability of hydroperoxides, a derivatization step is often necessary before GC-MS analysis. The hydroperoxide can be converted to a more stable trimethylsilyl (B98337) (TMS) peroxide by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to separate the different components of the reaction mixture.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrum of each component is recorded, providing a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries or known standards.
-
Quantification: For quantitative analysis, an internal standard is added to the sample before derivatization and analysis. The peak area of each product is compared to the peak area of the internal standard to determine its concentration.
Catalyst Screening
A volumetric method can be employed for the rapid screening of catalysts for hydroperoxide decomposition by measuring the evolution of oxygen gas.[3]
Protocol: Volumetric Measurement of Oxygen Evolution
-
Reaction Setup: The reaction is performed in a sealed reactor connected to a gas burette or a pressure transducer.
-
Catalyst Introduction: A known amount of the catalyst is added to a solution of TAHP in a suitable solvent at a constant temperature.
-
Data Collection: The volume of oxygen evolved over time is measured.
-
Analysis: The rate of oxygen evolution is directly proportional to the rate of hydroperoxide decomposition, allowing for the comparison of the activity of different catalysts.[3]
Conclusion
The decomposition of this compound is a complex process involving radical intermediates, with pathways that can be influenced by temperature and the presence of catalysts. While specific kinetic parameters for TAHP are not extensively documented, the well-studied decomposition of tert-Butyl hydroperoxide provides a reliable model for understanding its behavior. The primary decomposition products are tert-amyl alcohol and acetone, formed through a series of radical reactions. The experimental protocols outlined in this guide, including iodometric titration for kinetic studies and GC-MS for product analysis, provide a robust framework for researchers investigating the decomposition of TAHP and other organic hydroperoxides. A thorough understanding of these decomposition mechanisms is essential for the safe and effective application of TAHP in scientific research and industrial processes.
References
In-depth Technical Guide: Thermal Stability of tert-Amyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of tert-Amyl hydroperoxide (TAHP). The information presented herein is intended to support safe handling, storage, and application of this compound in research and development settings. This document details the thermal decomposition characteristics, kinetic parameters, and decomposition products of TAHP, supported by established experimental protocols.
Introduction to this compound
This compound (TAHP), with the chemical formula C5H12O2, is an organic peroxide widely utilized as a polymerization initiator and an oxidizing agent in various chemical syntheses. Its utility is derived from the labile oxygen-oxygen bond which can readily undergo homolytic cleavage to generate free radicals. However, this inherent reactivity also renders it thermally sensitive, necessitating a thorough understanding of its stability profile to mitigate potential hazards such as self-accelerating decomposition and thermal runaway.
Thermal Hazard Data
The thermal stability of an organic peroxide is characterized by several key parameters, most notably the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For this compound, the following thermal hazard data has been reported:
| Parameter | Value | Reference(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | Not specified |
| Self-Accelerating Decomposition Temperature (SADT) | >58 °C | Not specified |
| Hazardous Temperature | 75 °C | Not specified |
| Recommended Storage Temperature | ≤ 15 °C | Not specified |
It is crucial to note that the SADT is dependent on the packaging size and the formulation of the peroxide. Larger packages have a lower surface area to volume ratio, which impedes heat dissipation and can result in a lower SADT.
Thermal Decomposition Kinetics
Decomposition Products
The primary decomposition pathway of this compound involves the homolytic cleavage of the O-O bond, leading to the formation of an alkoxy and a hydroxyl radical. The subsequent reactions of these radicals yield the final decomposition products. The main products identified from the thermal decomposition of this compound are:
-
tert-Amyl alcohol
-
Acetone
The formation of these products is consistent with the radical-mediated decomposition mechanism.
Experimental Protocols for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of this compound involves several standardized experimental techniques. These methods are designed to determine key safety parameters and to understand the decomposition behavior under various conditions.
Self-Accelerating Decomposition Temperature (SADT) Determination
The SADT is a critical parameter for the safe storage and transport of organic peroxides. The United Nations recommends several methods for its determination, with the Heat Accumulation Storage Test (UN Test H.4) being a common approach for liquid organic peroxides.
Principle: This test determines the minimum ambient temperature at which a packaged substance will undergo self-accelerating decomposition. A sample of the substance in a specified package is placed in a temperature-controlled oven. The temperature of the sample and the oven are monitored over a period of seven days. The SADT is the lowest ambient temperature at which the sample temperature exceeds the oven temperature by 6 °C.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides information on the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.
Typical Experimental Setup:
-
Instrument: A heat-flux or power-compensation DSC instrument.
-
Sample Pans: Typically, small (microliter volume) aluminum or stainless steel pans are used. For volatile or decomposing samples, hermetically sealed or high-pressure pans are recommended.
-
Sample Size: A small sample size (typically 1-10 mg) is used to minimize the risk of a violent reaction and to ensure good thermal contact.
-
Heating Rate: A constant heating rate, typically in the range of 2-10 °C/min, is applied.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.
Accelerating Rate Calorimetry (ARC)
Principle: ARC is an adiabatic calorimetric technique used to study thermal runaway reactions. A sample is heated in a step-wise manner. When an exothermic reaction is detected, the calorimeter switches to an adiabatic mode, where the temperature of the surroundings is maintained at the same temperature as the sample. This allows for the measurement of the temperature and pressure rise as a function of time under adiabatic conditions, simulating a worst-case thermal runaway scenario.
Typical Experimental Setup:
-
Instrument: An Accelerating Rate Calorimeter.
-
Sample Bomb: A spherical, high-pressure bomb, typically made of titanium or Hastelloy C, is used to contain the sample.
-
Sample Size: A larger sample size (typically 1-10 g) is used compared to DSC.
-
Heating and Detection: The sample is heated in small steps (e.g., 5 °C) and held at each temperature to detect the onset of self-heating (e.g., a rate of >0.02 °C/min).
-
Data Acquisition: Temperature and pressure are recorded as a function of time throughout the experiment.
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of TAHP.
Thermal Decomposition Pathway of this compound
Caption: Simplified thermal decomposition pathway of TAHP.
Conclusion and Safety Recommendations
The thermal stability of this compound is a critical consideration for its safe handling and use. The SADT values indicate that this compound is thermally unstable and requires temperature-controlled storage and transport. The primary decomposition products, tert-amyl alcohol and acetone, are flammable and should be managed appropriately.
Key Safety Recommendations:
-
Storage: Store this compound in a cool, well-ventilated area, away from heat sources and incompatible materials. Adhere to the recommended storage temperature of ≤ 15 °C.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Process Safety: When using TAHP in chemical reactions, ensure that the process temperature is well below the SADT. Implement robust temperature monitoring and control systems. Consider the potential for heat accumulation, especially in large-scale operations.
-
Emergency Procedures: Have emergency procedures in place to address accidental spills or temperature excursions. These should include measures for cooling, containment, and evacuation if necessary.
This guide provides a foundational understanding of the thermal stability of this compound. For specific applications, it is imperative to conduct a thorough risk assessment and to perform experimental testing to determine the safe operating limits for the particular conditions of use.
References
tert-Amyl Hydroperoxide: A Technical Guide to its Toxicity and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxicological Profile
The toxicity of tert-amyl hydroperoxide is primarily attributed to its ability to generate reactive free radicals, which can induce oxidative stress and damage cellular components. The following sections detail its effects across various toxicological endpoints.
Acute Toxicity
TAHP exhibits toxicity through oral, dermal, and inhalation routes of exposure. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled[1][2].
Table 1: Acute Toxicity of this compound
| Route | Species | Value | Classification | Reference(s) |
| Oral | Rat | LD50: 864 mg/kg | Harmful if swallowed (Category 4) | [1] |
| Dermal | - | - | Toxic in contact with skin (Category 3) | [1][2] |
| Inhalation | Rat | LC50: 1,510 mg/m³ (4-hour exposure) | Toxic if inhaled (Category 3) | [3] |
Skin and Eye Irritation/Corrosion
TAHP is corrosive to the skin and causes serious eye damage[1][2][4]. Contact can result in severe skin burns and irreversible eye damage[5].
Sensitization
There is evidence that this compound may cause an allergic skin reaction (skin sensitization)[1][2][4].
Germ Cell Mutagenicity
TAHP is suspected of causing genetic defects and is classified as a Category 2 mutagen[1][2][4]. Its mutagenic potential is linked to the generation of reactive oxygen species that can damage DNA[6][7][8].
Carcinogenicity
There is currently no available data on the carcinogenic potential of this compound[4].
Reproductive and Developmental Toxicity
Available information suggests that this compound does not cause adverse effects on fertility or fetal development in laboratory animals[4]. However, specific No Observed Adverse Effect Levels (NOAELs) for reproductive and developmental toxicity are not well-established in the public literature.
Mechanism of Toxicity: Oxidative Stress Pathway
The primary mechanism of this compound toxicity involves the generation of free radicals, leading to oxidative stress within cells. This process can damage lipids, proteins, and DNA, ultimately leading to cell death and tissue damage.
References
- 1. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 2. echemi.com [echemi.com]
- 3. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkema.com [arkema.com]
- 5. CAS 3425-61-4: this compound | CymitQuimica [cymitquimica.com]
- 6. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity [aimspress.com]
- 8. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity [aimspress.com]
Solubility of tert-Amyl Hydroperoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-Amyl hydroperoxide (TAHP) in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility in the laboratory.
Introduction to this compound
This compound (TAHP), with the chemical formula C₅H₁₂O₂, is an organic peroxide used as a radical initiator in polymerization reactions and various industrial applications.[1] Understanding its solubility in organic solvents is crucial for its safe handling, storage, and effective use in chemical synthesis and formulation development. TAHP is a colorless to pale yellow liquid.[1]
Solubility of this compound
Qualitative Solubility in Organic Solvents
Multiple sources indicate that this compound is generally soluble in organic solvents.[1] Technical data sheets and safety documents consistently describe TAHP as being "very soluble in most organic solvents".[2] This high solubility is expected due to its organic alkyl structure. In contrast, it has limited solubility in water.[1]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Organic Solvents (General) | Not Specified | Very Soluble | [2] |
| Water | 20 | 63.25 g/L | [3][4] |
The lack of specific data underscores the importance of experimental determination of TAHP solubility in the solvent of interest for any new application or process development.
Experimental Protocols for Solubility Determination
The following protocols are based on established methods for determining the solubility of chemical substances and the analysis of organic peroxides. These can be adapted to specifically measure the solubility of TAHP in various organic solvents.
General Methodology: Flask Method (Adapted from OECD Guideline 105)
The flask method is suitable for substances with a solubility of 10⁻² g/L or higher and is appropriate for determining the solubility of TAHP in most organic solvents.[5][6][7]
Principle: A surplus of TAHP is equilibrated with the organic solvent of choice at a constant temperature. The concentration of TAHP in the saturated solution is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath or shaker
-
Glass flasks with stoppers
-
Centrifuge or filtration apparatus (with solvent-compatible, non-reactive filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system, or titration setup.
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid/liquid phase should be clearly visible.
-
Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation.[6][7]
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath to allow for phase separation. If a stable dispersion is formed, centrifugation or filtration may be necessary to separate the saturated solution from the undissolved TAHP.
-
Sample Analysis: Carefully extract an aliquot of the clear, saturated supernatant. The concentration of TAHP in the aliquot is then determined using a validated analytical method.
Analytical Method for Peroxide Concentration (Adapted from ASTM E299)
The concentration of TAHP in the saturated solvent can be determined using methods for analyzing trace amounts of peroxides.[8][9][10]
Principle: The method involves the reduction of the peroxide with iodide ions and the subsequent determination of the liberated iodine.
Reagents:
-
Acetic acid-chloroform solvent
-
Potassium iodide solution
Procedure:
-
A precise volume of the saturated TAHP solution is dissolved in a mixture of acetic acid and chloroform.
-
The solution is deaerated, and a potassium iodide reagent solution is added.
-
The mixture is allowed to react in the dark for a specified time, during which an equivalent amount of iodine is released.
-
The absorbance of the solution is measured spectrophotometrically, and the amount of active oxygen is determined by reference to a calibration curve.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
- 1. CAS 3425-61-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (TAHP), 3425-61-4 | Polymerization agents | ETW [etwinternational.mx]
- 3. This compound CAS#: 3425-61-4 [m.chemicalbook.com]
- 4. arkema.com [arkema.com]
- 5. filab.fr [filab.fr]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. laboratuar.com [laboratuar.com]
- 8. matestlabs.com [matestlabs.com]
- 9. kelid1.ir [kelid1.ir]
- 10. ASTM E299-2019 "Standard Test Method for Trace Amounts of Peroxides In Organic Solvents" | NBCHAO [en1.nbchao.com]
tert-Amyl Hydroperoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tert-Amyl hydroperoxide (TAHP), a versatile organic peroxide utilized as a polymerization initiator and a valuable intermediate in organic synthesis. This document details its chemical identity, physical and chemical properties, safety and handling procedures, and provides explicit experimental protocols for its key applications.
Chemical Identity and Synonyms
This compound is an organic peroxide characterized by a hydroperoxide functional group attached to a tert-amyl group.[1] It is a colorless to pale yellow liquid with a distinct odor.[1]
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value | Reference |
| IUPAC Name | 2-Hydroperoxy-2-methylbutane | [2] |
| CAS Number | 3425-61-4 | [3][4] |
| Molecular Formula | C5H12O2 | [3][4] |
| Molecular Weight | 104.15 g/mol | [5] |
| Synonyms | t-Amyl hydroperoxide, tert-Pentyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, TAHP, Trigonox TAHP, Luperox TAH | [2][5] |
Physicochemical and Safety Data
This compound is a reactive and thermally unstable compound that requires careful handling.[1] The following tables summarize its key physicochemical properties and hazard information.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic | [1] |
| Density | 0.905 g/cm³ | [6] |
| Boiling Point | 144.6 °C | [6] |
| Flash Point | 41.2 °C | [6] |
| Water Solubility | Limited | [1] |
| Solubility | Soluble in organic solvents | [1] |
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | Description | Reference |
| H226 | Flammable liquid and vapor | [7] |
| H242 | Heating may cause a fire | [7] |
| H302 | Harmful if swallowed | [7] |
| H311 | Toxic in contact with skin | |
| H314 | Causes severe skin burns and eye damage | [3] |
| H317 | May cause an allergic skin reaction | [3] |
| H331 | Toxic if inhaled | |
| H341 | Suspected of causing genetic defects | [3] |
| H411 | Toxic to aquatic life with long lasting effects | [3] |
| LD50 (oral, rat) | 863 mg/kg | [6] |
Applications in Synthesis
This compound serves as a crucial reagent in two major areas: as a free-radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Polymerization Initiator
TAHP is widely used to initiate the polymerization of various monomers, such as styrene (B11656) and acrylates.[1] Its controlled decomposition at elevated temperatures generates free radicals that trigger the polymerization chain reaction.
Oxidizing Agent in Organic Synthesis
The hydroperoxide functional group in TAHP makes it a versatile oxidizing agent for a range of transformations, including the epoxidation of olefins and the oxidation of alkanes.[4] These reactions are often catalyzed by transition metal complexes.
Experimental Protocols
The following sections provide detailed experimental procedures for key applications of this compound.
Protocol for Free-Radical Polymerization of Styrene
This protocol describes a typical lab-scale procedure for the bulk polymerization of styrene using this compound as the initiator.
Materials:
-
Styrene, inhibitor-free
-
This compound (TAHP)
-
Polymerization tube or reaction flask with a reflux condenser
-
Nitrogen or argon source
-
Heating mantle or oil bath
Procedure:
-
Purify styrene by washing with an aqueous sodium hydroxide (B78521) solution to remove the inhibitor, followed by washing with distilled water until neutral. Dry the styrene over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Place the desired amount of purified styrene into the polymerization tube.
-
Add the calculated amount of this compound (typically 0.1-1.0 mol% relative to the monomer).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Maintain the temperature for the specified reaction time, monitoring the viscosity of the mixture.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polystyrene by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Expected Outcome: The procedure should yield polystyrene as a white, solid polymer. The molecular weight and polydispersity of the resulting polymer will depend on the reaction conditions, particularly the initiator concentration and temperature.
References
- 1. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. data.epo.org [data.epo.org]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
IUPAC name for tert-Amyl hydroperoxide
An In-Depth Technical Guide to 2-hydroperoxy-2-methylbutane (tert-Amyl hydroperoxide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (TAHP), focusing on its chemical properties, synthesis, applications in research and industry, and critical safety information. The information is presented to support its use in laboratory and development settings.
Chemical Identity and Properties
This compound, systematically named 2-hydroperoxy-2-methylbutane according to IUPAC nomenclature, is an organic peroxide widely utilized as a radical initiator and an oxidizing agent in organic synthesis.[1][2]
Synonyms: tert-Pentyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, t-Amyl hydroperoxide, TAHP.[3][4] CAS Number: 3425-61-4[3][4] Molecular Formula: C₅H₁₂O₂[3][4][5]
Physicochemical Data
The quantitative properties of 2-hydroperoxy-2-methylbutane are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 104.15 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Characteristic, aromatic | [3] |
| Density | 0.905 g/cm³ | [5][6] |
| Melting Point | -70 °C | [5] |
| Boiling Point | 135.3 - 144.6 °C (rough estimate) | [5][6] |
| Flash Point | 41 °C | [5] |
| Water Solubility | Limited (63.25 g/L) | [3][5] |
| Solubility | Soluble in organic solvents | [3] |
| pKa | 12.71 ± 0.50 | [5] |
Synthesis of 2-hydroperoxy-2-methylbutane
The primary synthesis route for 2-hydroperoxy-2-methylbutane involves the acid-catalyzed reaction of tert-amyl alcohol (2-methyl-2-butanol) with hydrogen peroxide.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from tert-Amyl Alcohol
This protocol is a generalized procedure based on common industrial synthesis methods.[4]
-
Reaction Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel with tert-amyl alcohol.
-
Catalyst Introduction: Add an acid catalyst, such as phosphotungstic acid or sulfuric acid, to the reactor. The molar ratio of tert-amyl alcohol to catalyst is critical and should be optimized.
-
Addition of Oxidant: Begin agitation and control the reactor temperature, typically between 30-85 °C.[4] Slowly add a concentrated solution of hydrogen peroxide (e.g., 50-70%) to the mixture via the addition funnel. The addition rate should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, maintain the reaction mixture at the set temperature with continuous stirring for a period of 2-5 hours to ensure complete conversion.[4]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic phase containing the crude this compound will separate from the aqueous phase.
-
Purification: Wash the organic layer with water and then with a dilute sodium sulfite (B76179) solution to neutralize any remaining acid and unreacted peroxide. The final product can be purified by vacuum distillation, though this must be done with extreme caution due to the thermal instability of the peroxide.
Applications in Organic Synthesis
This compound is a versatile reagent with two primary applications: as a free-radical initiator and as an oxidizing agent.
Radical Initiator for Polymerization
TAHP is widely used to initiate the polymerization of monomers like styrene (B11656), acrylates, and methacrylates.[7] Thermal decomposition of the peroxide O-O bond generates reactive radicals that propagate the polymerization chain reaction.
Experimental Protocol: Free-Radical Polymerization of Styrene
This protocol provides a general methodology for the bulk polymerization of styrene using TAHP as the initiator.
-
Monomer Preparation: Purify styrene monomer by washing with an aqueous NaOH solution to remove inhibitors, followed by washing with deionized water. Dry the monomer over a suitable drying agent (e.g., anhydrous MgSO₄) and then distill under reduced pressure.
-
Reaction Setup: In a polymerization tube or flask equipped with a magnetic stirrer and a nitrogen inlet, add the purified styrene monomer.
-
Initiator Addition: Add a specific amount of this compound (typically 0.1-2% by weight of the monomer) to the styrene.
-
Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the vessel and immerse it in a constant-temperature oil bath, typically between 100-120 °C.[3] The reaction time can range from a few hours to a full day, depending on the desired molecular weight and conversion.
-
Termination and Isolation: Terminate the reaction by cooling the vessel rapidly in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene) and precipitate the polystyrene by pouring the solution into a non-solvent like methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Oxidizing Agent
The hydroperoxide functional group makes TAHP an effective oxygen source for various oxidative transformations, including the epoxidation of alkenes and hydroxylation reactions.[8][9] These reactions are often catalyzed by transition metals.
Workflow for Alkene Epoxidation
The diagram below outlines the key steps in a metal-catalyzed epoxidation of an alkene using this compound.
Caption: Experimental workflow for alkene epoxidation using TAHP.
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols. It is a flammable, corrosive, and toxic organic peroxide.[4][10]
GHS Hazard Summary
| Pictogram | GHS Hazard Class | Hazard Statement(s) |
| Flame | Flammable liquids (Category 3) | H226: Flammable liquid and vapor[4][10] |
| Flame over circle | Organic peroxides (Type E/F) | H242: Heating may cause a fire[4][10] |
| Skull and Crossbones | Acute toxicity, Dermal (Category 3)Acute toxicity, Inhalation (Category 3) | H311: Toxic in contact with skin[4][10]H331: Toxic if inhaled[10] |
| Exclamation Mark | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][10] |
| Corrosion | Skin corrosion (Sub-category 1B)Serious eye damage (Category 1) | H314: Causes severe skin burns and eye damage[4][10] |
| Health Hazard | Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects[10] |
| Environment | Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects[10] |
Safe Handling and Personal Protective Equipment (PPE)
The following diagram illustrates the relationship between the hazards of TAHP and the required safety measures.
Caption: Relationship between TAHP hazards and required safety controls.
Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[11] Keep in the original container, tightly closed, and store separately from incompatible materials such as reducing agents, acids, and bases.[11] Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Do not dispose of into the environment.[10]
References
- 1. 2-hydroperoxy-2-methylbutane [webbook.nist.gov]
- 2. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1305283B1 - Preparation of di-t-alkyl peroxides and t-alkyl hydroperoxides from n-alkyl t-alkyl ethers - Google Patents [patents.google.com]
- 7. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. Studies in organic peroxides; t-amyl hydroperoxide and di-t-amyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. File:2-Methyl-2-butanol oxidation.svg - Wikimedia Commons [commons.wikimedia.org]
The Core Chemistry of Organic Hydroperoxides: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structure, reactivity, and analytical methodologies of organic hydroperoxides (ROOH), pivotal intermediates in oxidative processes, chemical synthesis, and pathophysiology.
Organic hydroperoxides, compounds containing the hydroperoxy functional group (-OOH) attached to an organic residue, are a fascinating and critical class of molecules. They serve as essential intermediates in large-scale industrial processes, such as the production of phenol (B47542) and acetone, and are deeply implicated in the oxidative degradation of organic materials, including the lipid peroxidation that underlies numerous disease states.[1][2] For researchers in chemistry, biology, and drug development, a thorough understanding of their fundamental chemistry is indispensable for both harnessing their synthetic potential and mitigating their detrimental effects. This guide provides a comprehensive overview of their core chemical principles, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Structure and Fundamental Properties
Organic hydroperoxides (ROOH) are structurally analogous to alcohols (ROH) but feature a peroxide (-O-O-) linkage. This seemingly minor difference profoundly impacts their chemical behavior, rendering them significantly less stable and more reactive.
Molecular Geometry and Bonding
The geometry around the peroxide bond is crucial to its reactivity. The O−O bond length in hydroperoxides is approximately 1.45 Å.[1] The R−O−O and O-O-H bond angles are typically around 110°, similar to water.[1] A key structural feature is the C−O−O−H dihedral angle, which is characteristically about 120°.[1]
The most significant feature of the hydroperoxide group is the inherent weakness of the O-O single bond. This bond is readily cleaved, either homolytically to form radicals or heterolytically in the presence of catalysts.
Quantitative Physicochemical Data
The reactivity of organic hydroperoxides is fundamentally governed by their bond dissociation energies (BDEs). The O-O bond is the weakest linkage in the molecule, making it the primary site of reaction.
Table 1: Bond Dissociation Energies (BDE) of Selected Organic Hydroperoxides and Related Species
| Bond Type | Compound | BDE (kcal/mol) | BDE (kJ/mol) | Reference(s) |
| RO–OH | Hydrogen Peroxide (HO-OH) | 50.5 | 211.3 | [3] |
| Methyl Hydroperoxide (CH₃O-OH) | 45 | 188.3 | [3] | |
| tert-Butyl Hydroperoxide ((CH₃)₃CO-OH) | ~47 | ~196.6 | [4] | |
| General RO-OH | 45–50 | 190–210 | [1] | |
| ROO–H | Hydrogen Peroxide (HOO-H) | 87.8 | 367.4 | [4] |
| General ROO-H | ~85.4 | ~357 | [5] | |
| R–OOH | Methyl Hydroperoxide (CH₃-OOH) | - | - | - |
| Ethyl Hydroperoxide (C₂H₅-OOH) | - | - | - |
Note: Values can vary based on the computational or experimental method used. The data presented here are representative values from the cited literature.
Hydroperoxides are also generally more volatile than their corresponding alcohols. For example, tert-butyl hydroperoxide has a boiling point of 36 °C, whereas tert-butanol boils at 82-83 °C.[1]
Formation and Synthesis of Organic Hydroperoxides
Organic hydroperoxides can be formed through several key pathways, both intentionally in synthetic procedures and unintentionally through degradation processes.
Autoxidation: The Free-Radical Chain Reaction
The most common route to hydroperoxide formation is autoxidation, the reaction of a hydrocarbon with molecular oxygen (O₂).[1][6] This process is a free-radical chain reaction, particularly facile for compounds with weakened C-H bonds, such as those at allylic or benzylic positions or at tertiary carbons.[1]
The mechanism proceeds through three main stages:
-
Initiation: Formation of an initial alkyl radical (R•). This can be triggered by heat, light, or the presence of a radical initiator.
-
Propagation: The alkyl radical rapidly reacts with O₂ to form a peroxyl radical (ROO•). This peroxyl radical then abstracts a hydrogen atom from another hydrocarbon molecule to form the hydroperoxide (ROOH) and a new alkyl radical, continuing the chain.[6]
-
Termination: The reaction ceases when two radicals combine to form a non-radical product.
This process is of immense industrial importance, notably in the Cumene (B47948) Process for producing phenol and acetone, which begins with the autoxidation of cumene to cumene hydroperoxide.[4][7]
Synthesis from Hydrogen Peroxide
Many synthetic routes to organic hydroperoxides utilize hydrogen peroxide (H₂O₂) as the source of the -OOH group.[1] These reactions often involve the acid-catalyzed addition of H₂O₂ to substrates like alkenes, ethers, aldehydes, or ketones.[1] For example, the reaction of H₂O₂ with aldehydes and ketones can yield geminal hydroperoxy alcohols.[1]
Ozonolysis
The reaction of alkenes with ozone (ozonolysis) in the presence of a protic solvent like an alcohol can lead to the formation of α-alkoxyalkyl hydroperoxides.[8] This method is particularly relevant in atmospheric chemistry for the formation of secondary organic aerosols.[8]
Decomposition and Reactivity
The weak O-O bond dictates the reactivity of hydroperoxides, which primarily involves decomposition pathways that can be initiated thermally, by acid or base catalysis, or by transition metals.
Thermal Decomposition
When heated, the O-O bond in a hydroperoxide undergoes homolytic cleavage to produce an alkoxyl radical (RO•) and a hydroxyl radical (•OH).[9] This process is the basis for their use as radical initiators in polymerization.[2] The decomposition can become autocatalytic, as the resulting radicals can induce the decomposition of further hydroperoxide molecules, potentially leading to a thermal runaway.[2][9]
Acid-Catalyzed Decomposition (Hock Rearrangement)
In the presence of a strong acid, tertiary hydroperoxides undergo a characteristic rearrangement known as the Hock rearrangement.[10][11] This reaction is the cornerstone of the Cumene Process. Cumene hydroperoxide, when treated with acid, rearranges to produce phenol and acetone.[10][11] The mechanism involves protonation of the terminal oxygen, followed by migration of the phenyl group and subsequent hydrolysis.[10]
Metal-Catalyzed Decomposition
Transition metal ions, particularly those with accessible one-electron redox couples like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts for hydroperoxide decomposition.[12] This process, often referred to as a Fenton-like reaction, involves the one-electron reduction of the hydroperoxide to generate an alkoxyl radical and a hydroxide (B78521) ion.[12][13]
ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺
This catalytic cycle is highly significant in biological systems, where trace amounts of transition metals can initiate lipid peroxidation cascades, leading to oxidative stress and cellular damage.[13]
Biological Significance: Lipid Hydroperoxides and Oxidative Stress
In biological systems, the autoxidation of polyunsaturated fatty acids within cell membranes and lipoproteins leads to the formation of lipid hydroperoxides (LOOHs).[13][14] This process, known as lipid peroxidation, is a primary mechanism of oxidative damage.
LOOHs are relatively stable non-radical intermediates, but their decomposition, often catalyzed by intracellular iron, can propagate radical chain reactions, leading to widespread cellular damage.[13] However, lipid hydroperoxides and their downstream products, such as 4-hydroxy-2-nonenal (4-HNE), also function as signaling molecules, capable of modulating pathways involved in inflammation, antioxidant defense, and apoptosis.[15][16] For instance, cardiolipin (B10847521) hydroperoxide has been identified as a signal for the release of cytochrome c from mitochondria, a key step in initiating programmed cell death.[15]
Experimental Protocols and Methodologies
The study and application of organic hydroperoxides require robust experimental procedures for their synthesis, purification, and analysis, as well as strict adherence to safety protocols.
Safety and Handling
Organic peroxides are thermally unstable and can decompose explosively. They are sensitive to heat, shock, friction, and contamination.[1][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, protective clothing, and gloves.[15]
-
Storage: Store in original, closed containers in a cool, well-ventilated area, away from heat sources and direct sunlight.[1][15] Adhere strictly to the recommended storage temperature.
-
Contamination: Avoid all contact with incompatible materials such as strong acids and bases, reducing agents, and transition metals (iron, copper).[15] Never return unused peroxide to its original container.[15]
-
Spills: Absorb spills immediately with an inert material like vermiculite, wet the material with water, and dispose of it according to local regulations.[15]
Synthesis Protocol: Preparation of Cumene Hydroperoxide
This protocol is adapted from established industrial and laboratory methods for the autoxidation of cumene.[4][17]
Materials:
-
Cumene (isopropylbenzene)
-
2% aqueous sodium carbonate solution
-
Emulsifier (e.g., sodium stearate)
-
Radical initiator (e.g., a small amount of pre-existing cumene hydroperoxide or azo-bis-isobutyronitrile)
-
Oxygen gas
-
Three-necked flask, mechanical stirrer, reflux condenser, gas inlet tube, heating mantle
Procedure:
-
Charge the three-necked flask with cumene, 2% sodium carbonate solution, and the emulsifier. The basic solution neutralizes acidic byproducts.[17]
-
Add the radical initiator to start the chain reaction.[17]
-
Heat the mixture to 85 °C with vigorous stirring.[17]
-
Pass a strong stream of oxygen gas through the mixture via the gas inlet tube.[17]
-
Monitor the reaction progress by periodically taking samples and determining the hydroperoxide content (see Section 5.4.1) until the concentration plateaus (typically 8-10 hours).[17]
-
Upon completion, cool the reaction mixture. The product is typically used as a solution in unreacted cumene for subsequent reactions like the Hock rearrangement.
Purification Protocol: Removal of Peroxides from Solvents
For applications requiring peroxide-free solvents, purification is necessary. Column chromatography using activated alumina (B75360) is a common and effective method.[8]
Materials:
-
Solvent containing peroxide impurities
-
Activated aluminum oxide (alumina)
-
Chromatography column
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Set up the chromatography column. Place a plug of glass wool or ensure a fritted disc is at the bottom.
-
Prepare a slurry of activated alumina in a small amount of the solvent and pour it into the column to create a packed bed.
-
Carefully add the peroxide-containing solvent to the top of the column.
-
Allow the solvent to pass through the alumina bed under gravity or with gentle pressure. The alumina adsorbs and decomposes the hydroperoxides.[8]
-
Collect the eluted, peroxide-free solvent in a clean receiver flask.
-
Test the eluate for the presence of peroxides to confirm purification. Repeat the process if necessary.[8]
Analytical Methodologies
Accurate quantification of hydroperoxides is crucial for monitoring reactions, assessing oxidative stress, and ensuring safety.
This classic titrimetric method determines the total amount of peroxides.[7][15]
Principle: Hydroperoxides oxidize iodide ions (I⁻) to iodine (I₂) in an acidic solution. The amount of liberated iodine, which is directly proportional to the amount of peroxide, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.[7]
Procedure:
-
Weigh an appropriate amount of the sample into an Erlenmeyer flask.
-
Add a solvent mixture (e.g., acetic acid/chloroform) and a saturated solution of potassium iodide (KI).[7]
-
Stopper the flask, swirl, and let it stand in the dark for a defined period (e.g., 5-10 minutes) to allow the reaction to complete.
-
Add deionized water to the flask.
-
Titrate the liberated iodine with a standard sodium thiosulfate solution.[7]
-
As the yellow-brown color of the iodine fades, add a few drops of starch indicator, which will turn the solution deep blue.
-
Continue the titration dropwise until the blue color disappears, marking the endpoint.[15]
-
A blank titration without the sample should be performed to account for any oxidizing impurities in the reagents.[7]
-
Calculate the peroxide value based on the volume of titrant used.
For separating and quantifying specific hydroperoxides, especially in complex biological matrices, chromatographic techniques are indispensable.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reversed-phase columns, is well-suited for the analysis of non-volatile lipid hydroperoxides.[3][18] Detection can be achieved using UV absorbance (conjugated dienes formed during peroxidation absorb around 234 nm), chemiluminescence, or mass spectrometry (LC-MS).[13][18] Post-column derivatization with reagents like ferrous orange-xylenol (FOX) can also be used for colorimetric detection.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal instability of hydroperoxides, direct GC analysis is often challenging. Derivatization, such as silylation to convert the -OOH group to a more stable -OOSi(CH₃)₃ group, is typically required prior to analysis to prevent decomposition in the hot injector port.[19]
Conclusion
Organic hydroperoxides occupy a central position in organic chemistry, bridging the gap between stable hydrocarbons and highly oxidized species. Their unique reactivity, governed by the labile O-O bond, makes them valuable synthetic intermediates but also potent agents of oxidative damage. For professionals in research and drug development, a deep, quantitative understanding of their formation, decomposition pathways, and analytical determination is not merely academic but a practical necessity for innovation and safety. The continued study of these reactive species will undoubtedly unveil new synthetic strategies and further illuminate their complex roles in biology and disease.
References
- 1. metrohm.com [metrohm.com]
- 2. publications.polymtl.ca [publications.polymtl.ca]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enthalpies of formation and bond dissociation energies of lower alkyl hydroperoxides and related hydroperoxy and alkoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 8. column-chromatography.com [column-chromatography.com]
- 9. isidl.com [isidl.com]
- 10. solvay.com [solvay.com]
- 11. Kinetic Studies and Mechanism of Hydrogen Peroxide Catalytic Decomposition by Cu(II) Complexes with Polyelectrolytes Derived from L-Alanine and Glycylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. usptechnologies.com [usptechnologies.com]
- 15. srd.nist.gov [srd.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 18. mastelf.com [mastelf.com]
- 19. egusphere.copernicus.org [egusphere.copernicus.org]
The Discovery and Enduring Legacy of tert-Amyl Hydroperoxide: A Technical Guide
An in-depth exploration of the synthesis, historical applications, and toxicological profile of tert-Amyl hydroperoxide (TAHP), providing critical insights for researchers, scientists, and drug development professionals.
Introduction
This compound (TAHP), a pivotal organic peroxide, has played a significant, albeit often behind-the-scenes, role in the advancement of polymer chemistry. Its discovery in the mid-20th century provided a valuable tool for initiating polymerization reactions, contributing to the production of a wide array of plastics and resins. Beyond its industrial utility, the study of TAHP and its analogues has offered valuable insights into the mechanisms of oxidative stress and cellular damage, a field of increasing importance for drug development and toxicology. This technical guide delves into the discovery and history of TAHP, presenting its foundational synthesis, key applications, and the toxicological pathways it can induce, thereby providing a comprehensive resource for scientific and research professionals.
The Genesis of a Versatile Initiator: Discovery and Synthesis
The first documented synthesis of this compound was reported in 1946 by N. A. Milas and D. M. Surgenor in their seminal paper, "Studies in organic peroxides; t-amyl hydroperoxide and di-t-amyl peroxide"[1]. This work laid the groundwork for the production and subsequent industrial application of this important organic peroxide. The original synthesis involved the reaction of tert-amyl alcohol with hydrogen peroxide in the presence of an acid catalyst.
Experimental Protocols: The Milas and Surgenor Method
A generalized protocol for the synthesis of this compound based on historical and modern methods is as follows:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with tert-amyl alcohol.
-
Catalyst Introduction: A catalytic amount of a strong acid, such as sulfuric acid or, in more modern variations, a solid acid catalyst like phosphotungstic acid, is added to the alcohol with stirring.
-
Addition of Hydrogen Peroxide: Concentrated hydrogen peroxide is added dropwise to the stirred mixture while maintaining a controlled temperature, typically in the range of 10-85°C. The molar ratio of tert-amyl alcohol to hydrogen peroxide is a critical parameter, often in the range of 1:1.5 to 1:2.5.
-
Reaction Monitoring and Work-up: The reaction is monitored for its completion, which can take several hours. Upon completion, the mixture is cooled, and the organic layer containing the this compound is separated from the aqueous layer.
-
Purification: The crude product is then purified, typically by washing with water to remove residual acid and unreacted hydrogen peroxide, followed by drying and, if necessary, vacuum distillation.
It is crucial to note that organic peroxides are thermally unstable and potentially explosive. All experimental work with these compounds must be conducted with appropriate safety precautions, including the use of safety shields and adherence to strict temperature control.
Quantitative Data on Synthesis and Properties
The following tables summarize key quantitative data for this compound.
| Physical and Chemical Properties | |
| Property | Value |
| Molecular Formula | C5H12O2[2] |
| Molecular Weight | 104.15 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| CAS Number | 3425-61-4[4] |
| IUPAC Name | 2-Methylbutan-2-yl hydroperoxide |
| Synonyms | t-Amyl hydroperoxide, 1,1-dimethylpropyl hydroperoxide, TAHP |
| Synthesis Parameters (Illustrative Modern Method) | |
| Parameter | Value/Range |
| Molar Ratio (tert-amyl alcohol:H2O2:catalyst) | 1 : 1.5-2.5 : 0.01-0.07 (for phosphotungstic acid) |
| Reaction Temperature | 10-85 °C |
| Reaction Time | 2-5 hours |
| Hydrogen Peroxide Concentration | 27.5-70% |
Industrial Significance: A Catalyst for Polymerization
The primary historical and ongoing application of this compound is as a radical initiator for the polymerization of various monomers. Its thermal decomposition generates free radicals that initiate the chain-growth polymerization process. TAHP has been particularly useful in the production of polystyrene and acrylates.
The selection of an initiator is critical in polymer synthesis as it influences the reaction rate, polymer molecular weight, and molecular weight distribution. While specific historical kinetic data for TAHP-initiated polymerizations are sparse in readily available literature, the general principles are well-understood. The rate of decomposition of the hydroperoxide, which is temperature-dependent, dictates the rate of initiation and, consequently, the overall rate of polymerization.
Toxicological Implications for Drug Development
While industrially valuable, the reactivity of hydroperoxides like TAHP also makes them a subject of interest in toxicology and drug development. The biological effects of hydroperoxides are primarily mediated through the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage. The study of these mechanisms is crucial for understanding the potential toxicity of new chemical entities and for developing therapeutic strategies against oxidative stress-related diseases.
The structurally similar compound, tert-Butyl hydroperoxide (t-BHP), has been extensively used as a model inducer of oxidative stress in cellular and animal studies. The findings from these studies provide a strong basis for understanding the potential toxicological pathways of TAHP.
Signaling Pathways Activated by Hydroperoxide-Induced Oxidative Stress
1. Nrf2-ARE Signaling Pathway:
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, such as that induced by hydroperoxides, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression and enhancing the cell's ability to combat oxidative damage.
2. MAPK Signaling Pathway:
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can activate these pathways, leading to various cellular outcomes, including inflammation, apoptosis, and cell survival, depending on the specific context and cell type.
Mitochondria-Mediated Apoptosis
A significant consequence of severe oxidative stress is the induction of apoptosis, or programmed cell death. Hydroperoxides can trigger the intrinsic pathway of apoptosis, which is centered on the mitochondria. Oxidative damage to mitochondria can lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.
Conclusion
From its discovery in the 1940s, this compound has proven to be a compound of significant utility and scientific interest. Its primary role as a polymerization initiator has contributed to the development of countless materials that are integral to modern life. Simultaneously, the study of its chemical reactivity and biological effects has provided a valuable window into the fundamental processes of oxidative stress and cellular signaling. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and toxicology of TAHP offers not only a glimpse into the evolution of industrial chemistry but also crucial insights into the complex interplay between chemical exposure and biological response, knowledge that is essential for the development of safer and more effective medicines and materials.
References
Methodological & Application
Application Notes and Protocols for the Use of tert-Amyl Hydroperoxide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing tert-Amyl hydroperoxide (TAHP) as a versatile initiator in various polymerization reactions. TAHP is an organic peroxide recognized for its role in initiating the polymerization of monomers such as styrene, acrylates, and vinyl acetate (B1210297).[1] Its application extends to both solution and emulsion polymerization techniques, including its use as an oxidizing agent in redox initiation systems, which allows for polymerization at lower temperatures.
Overview of this compound (TAHP)
This compound is a valuable initiator for free-radical polymerization, offering several advantages in the synthesis of polymers. The use of tert-amyl peroxides can contribute to a lower solution viscosity, a narrower molecular weight distribution, a higher solid resin content, and improved color of the final polymer product.[2] TAHP's decomposition into tert-amyloxy radicals provides a controlled initiation source for polymer chain growth.
Applications in Polymerization
TAHP is a versatile initiator suitable for a range of polymerization applications:
-
Solution Polymerization: It is used as a thermal initiator for the synthesis of acrylic resins and other polymers in an organic solvent.
-
Emulsion Polymerization: TAHP can be employed as the oxidant in redox initiation systems for the polymerization of monomers in an aqueous emulsion. This is particularly useful for processes requiring lower reaction temperatures.
-
Polystyrene and Polyacrylate Synthesis: It is a well-established initiator for the production of polystyrene and various polyacrylates.
Experimental Protocols
Solution Polymerization of Acrylic Resins
This protocol describes the synthesis of an acrylic resin using TAHP as the initiator in a solution polymerization process.
Materials:
-
Monomers (e.g., Methyl Methacrylate (MMA), Styrene (Sty), Butyl Acrylate (BA), Polyethylene Glycol Monomethacrylate (PEGMA))
-
This compound (TAHP)
-
Chain Transfer Agent (e.g., 2-mercaptoethanol)
-
Solvent (e.g., mineral spirits)
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, reflux condenser, thermometer, and nitrogen inlet.
Procedure:
-
Charge the reaction vessel with a portion of the mineral spirits and heat to the desired reaction temperature (e.g., 175°C) under a slow stream of nitrogen.[3]
-
In a separate vessel, prepare a solution of the monomers, TAHP, 2-mercaptoethanol, and the remaining mineral spirits.[3]
-
Slowly add the monomer solution to the heated reaction vessel over a period of one hour while maintaining the reaction temperature.[3]
-
After the addition is complete, add a small additional amount of TAHP to ensure complete monomer conversion.[3]
-
Continue heating and stirring for an additional hour.[3]
-
Cool the reactor to room temperature to obtain the acrylic resin solution.
Table 1: Example Formulation for Acrylic Resin Synthesis [3]
| Component | Amount (g) |
| Methyl Methacrylate (MMA) | 7.2 |
| Styrene (Sty) | 7.8 |
| Butyl Acrylate (BA) | 18.6 |
| Polyethylene Glycol Monomethacrylate (PEGMA) | 26.4 |
| This compound (TAHP) | 1.8 |
| 2-mercaptoethanol | 3.0 |
| Mineral Spirits | 14.7 |
Redox-Initiated Emulsion Polymerization of Vinyl Acetate
This protocol outlines the use of a TAHP-based redox system for the emulsion polymerization of vinyl acetate at a lower temperature. This example utilizes tert-butyl hydroperoxide (tBHP), a close analog to TAHP, and can be adapted accordingly. The redox system consists of an oxidizing agent (hydroperoxide), a reducing agent, and a catalyst.[4][5]
Materials:
-
Vinyl Acetate (monomer)
-
Neodecanoic acid vinyl ester (comonomer)
-
This compound (TAHP) (or tert-butyl hydroperoxide as an analog)
-
L-ascorbic acid (reducing agent)
-
Ammonium iron(III) sulfate (B86663) dodecahydrate (catalyst)
-
Emulsifier
-
Deionized water
-
Reaction vessel with a stirrer, condenser, thermometer, and nitrogen inlet.
Procedure:
-
Prepare an aqueous solution of the emulsifier in the reaction vessel.
-
Degas the system by purging with nitrogen.
-
Prepare a pre-emulsion of the monomers in a portion of the aqueous emulsifier solution.
-
Separately prepare solutions of the reducing agent (L-ascorbic acid in deionized water) and the catalyst (ammonium iron(III) sulfate dodecahydrate in deionized water).[5]
-
Heat the reactor to the desired initiation temperature (e.g., -1°C to 60°C).[4][5]
-
Add the catalyst solution to the reactor.
-
Simultaneously and continuously feed the monomer pre-emulsion and the reducing agent solution into the reactor over a set period.
-
The oxidizing agent (TAHP) can be added in various ways: as a single shot at the beginning, or fed continuously throughout the reaction. The feed rate and total amount will influence the reaction kinetics and final polymer properties.[4]
-
Monitor the reaction temperature and conversion.
-
After the feeds are complete, maintain the reaction temperature for a period to ensure high monomer conversion.
-
Cool the reactor to obtain the polymer latex.
Table 2: Influence of Oxidizer (tBHP) and Catalyst Concentration on Polymerization of Vinyl Acetate/Neodecanoic Acid Vinyl Ester [4][5]
| Molar Ratio (AsAc:tBHP:Fe-cat.) | Initiation Temp (°C) | Overall Process Time (min) | Final Conversion (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) |
| 1:1:0.001 | 20 | 120 | >95 | 500,000 |
| 1:1:0.01 | 20 | 30 | >98 | 520,000 |
| 1:0.5:0.01 | 20 | 45 | >97 | 650,000 |
| 1:2:0.01 | 20 | 20 | >99 | 400,000 |
Note: Data is based on a study using tert-butyl hydroperoxide (tBHP) as the oxidant. Similar trends are expected with TAHP.[4][5] The reaction rate can be adjusted by varying the catalyst amount without significantly changing the product properties, while variation of the hydroperoxide content results in changes to the molecular weight.[4]
Visualizing Polymerization Workflows
General Workflow for Solution Polymerization
The following diagram illustrates a typical workflow for the solution polymerization of acrylic resins using TAHP.
References
- 1. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 2. luperox.arkema.com [luperox.arkema.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Amyl Hydroperoxide as an Initiator for Acrylic Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Amyl hydroperoxide (TAHP) and its derivatives have emerged as highly effective thermal initiators for the free-radical polymerization of acrylic resins.[1][2] Their unique decomposition kinetics offer significant advantages over traditional initiators like tert-butyl hydroperoxide (TBHP) analogues, particularly in the synthesis of high-solids acrylic resins for coatings and specialty applications.[1][2][3] The use of tert-amyl peroxides can lead to resins with lower molecular weight, narrower molecular weight distribution (polydispersity), reduced viscosity, and lower residual monomer content.[1][3][4] These characteristics are crucial for formulating coatings with low volatile organic compounds (VOCs) and superior film properties.[5]
These application notes provide detailed protocols and compiled data on the use of TAHP and its derivatives in the synthesis of acrylic resins.
Advantages of this compound Initiators
The thermal decomposition of this compound generates tert-amyloxy radicals, which are less energetic and more selective than the corresponding tert-butoxy (B1229062) radicals from TBHP.[1] This selectivity minimizes side reactions such as hydrogen abstraction from the polymer backbone, leading to a more controlled polymerization process.[1][6] Key benefits include:
-
Narrower Molecular Weight Distribution (PDI): Results in more uniform polymer chains, which can improve film properties and coating performance.[1][3][5]
-
Lower Viscosity: Enables the formulation of high-solids coatings with reduced solvent requirements.[1]
-
Higher Solids Content: Contributes to lower VOC emissions.[1]
-
Reduced Residual Monomers: Improves the safety and environmental profile of the final product.[1][5]
-
Improved Color: Yields resins with lower APHA color values.[3][5]
Data Presentation
The following tables summarize the performance of tert-amyl peroxide initiators in the synthesis of acrylic resins, comparing them with tert-butyl analogues and azo initiators.
Table 1: Comparison of Initiator Performance in Acrylic Resin Synthesis
| Initiator Type | Initiator Name | Mn ( g/mol ) | Mw/Mn (PDI) | Mz/Mn | APHA Color | Reference |
| tert-Amyl Peroxide | t-Amyl Peroctoate | 3,300 | 2.1 | 3.3 | 70 | [7] |
| tert-Butyl Peroxide | t-Butyl Peroctoate | 4,100 | 2.6 | 4.6 | 100 | [7] |
| tert-Amyl Peroxide | Di-t-amyl diperoxyazelate | 2,500 | 2.7 | 4.5 | 25 | [7] |
| tert-Butyl Peroxide | Di-t-butyl diperoxyazelate | 2,300 | 3.6 | 6.7 | 40 | [7] |
| tert-Amyl Peroxide | Di-t-amyl peroxide | 2,400 | 2.1 | 3.8 | 30 | [7] |
| tert-Butyl Peroxide | Di-t-butyl peroxide | 2,600 | 2.4 | 5.0 | 40 | [7] |
Data extracted from a study on solution polymerization of acrylic monomers.[7]
Table 2: Properties of High-Solids Acrylic Resins Synthesized with Different Initiators
| Initiator | Mw ( g/mol ) | PDI (Mw/Mn) | Viscosity (mPa·s) | Mass Conversion (%) | APHA Color | Reference |
| Luperox 570 (t-amyl derivative) | ~5500 | ~2.0 | ~1500 | ~98 | ~10 | [3] |
| Trigonox 21S (t-butyl derivative) | ~6500 | ~2.5 | ~2500 | ~97 | ~20 | [3] |
| Perkadox AMBN (azo initiator) | ~7000 | ~2.8 | ~3000 | ~96 | ~25 | [3] |
Values are approximate and interpreted from graphical data presented in the reference for a high-solids traffic marking paint resin.[3]
Experimental Protocols
Protocol 1: Solution Polymerization of Acrylic Resins for High-Solids Coatings
This protocol is adapted from a patented procedure for synthesizing low molecular weight, narrow PDI acrylic resins.[5]
Materials:
-
Methyl n-amyl ketone (solvent)
-
Methyl methacrylate (B99206) (MMA)
-
Isobutyl methacrylate (IBMA)
-
2-Hydroxyethyl methacrylate (HEMA)
-
This compound (TAHP) or a derivative (e.g., t-amyl peroctoate)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a stirrer, thermometer, reflux condenser, and nitrogen gas sparging line.
-
Addition funnel
-
Heating mantle
Procedure:
-
Charge the reactor with 300 g of methyl n-amyl ketone.
-
Heat the solvent to 145°C under a nitrogen blanket while stirring.
-
Prepare a monomer mixture consisting of 40 g MMA, 53 g IBMA, and 40 g HEMA.
-
Dissolve the desired amount of the tert-amyl peroxide initiator (e.g., 0.5 to 10.0 parts by weight per 100 parts of monomer) in the monomer mixture.[5]
-
Add the monomer/initiator mixture to the refluxing solvent at a uniform rate of 25 g per hour over a period of four hours.
-
After the addition is complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature. The resulting acrylic resin solution is ready for analysis.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[3]
-
Viscosity: Measured using a Brookfield DV-II+ Viscometer at 25°C.[3]
-
Residual Monomer Content: Analyzed by gas chromatography.[8]
-
APHA Color: Measured according to standard methods.
Protocol 2: Synthesis of Acrylic Resins for High-Solids Traffic Marking Paint
This protocol is based on a study comparing various initiators for traffic paint resins.[3]
Materials:
-
Monomers: Methyl methacrylate, Butyl acrylate, Acrylic acid, Styrene
-
Solvent: Xylene or Toluene
-
Initiator: tert-amyl peroxide derivative (e.g., Luperox 570)
-
Chain Transfer Agent (optional): 2-Mercaptoethanol
Procedure:
-
The polymerization is carried out in a suitable reactor equipped with a stirrer, condenser, thermometer, and nitrogen inlet.
-
The solvent is heated to the desired reaction temperature (typically the 0.1-hour half-life temperature of the initiator).[3]
-
A mixture of the monomers and the initiator is added to the hot solvent over a period of time.
-
The reaction is held at temperature for a period to allow for complete polymerization.
-
The final resin is characterized for molecular weight, PDI, viscosity, and residual monomer content.
Visualizations
Polymerization Mechanism
The following diagram illustrates the initiation, propagation, and termination steps in the free-radical polymerization of acrylic monomers initiated by this compound.
Caption: Free-radical polymerization of acrylics initiated by TAHP.
Experimental Workflow
The following diagram outlines the typical workflow for the solution polymerization of acrylic resins using a this compound initiator.
Caption: Workflow for acrylic resin synthesis via solution polymerization.
References
- 1. luperox.arkema.com [luperox.arkema.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. EP0273090B1 - Solution polymerization of acrylic acid derived monomers using tertiary alkyl( c5)-hydroperoxides - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. US4777230A - Solution polymerization of acrylic acid derived monomers using tertiary alkyl(ηC5)hydroperoxides - Google Patents [patents.google.com]
- 8. preprints.org [preprints.org]
Applications of tert-Amyl Hydroperoxide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tert-Amyl hydroperoxide (TAHP) is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a potent oxidizing agent and a reliable source of free radicals. Its applications span from the creation of complex chiral molecules to the production of polymers. This document provides detailed application notes and experimental protocols for the key uses of TAHP in organic synthesis.
Asymmetric Epoxidation of Allylic Alcohols (Sharpless-Katsuki Epoxidation)
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the conversion of primary and secondary allylic alcohols into enantiomerically enriched 2,3-epoxyalcohols. While tert-Butyl hydroperoxide (TBHP) is the most commonly cited oxidant for this reaction, this compound (TAHP) is also an effective oxidant. The choice of the chiral tartrate ligand dictates the stereochemistry of the resulting epoxide.
The reaction's success is highly dependent on anhydrous conditions. The use of molecular sieves is recommended to ensure the catalytic efficiency of the titanium-tartrate complex. The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. For most substrates, high yields and excellent enantioselectivities are achieved.
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol (B1671447) | D-(-)-DIPT | 93 | 88 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |
| Allyl alcohol | D-(-)-DET | - | 95 |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 |
Data presented for reactions using TBHP as the oxidant, which is expected to yield similar results with TAHP.
This protocol details the catalytic version of the reaction, which is more atom-economical.
Materials:
-
Geraniol
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound (TAHP) or tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
10% aqueous NaOH solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the flask to -20 °C in a suitable cooling bath.
-
To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe.
-
Stir the mixture for 30 minutes at -20 °C to pre-form the chiral catalyst.
-
Add geraniol to the reaction mixture.
-
Slowly add the solution of TAHP (or TBHP) dropwise over 10-15 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. A biphasic mixture will form.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Metal-Catalyzed Oxidation of Hydrocarbons
TAHP, in conjunction with various transition metal catalysts, is a potent oxidant for the epoxidation of unfunctionalized alkenes and the hydroxylation of alkanes. These reactions are crucial for converting simple hydrocarbon feedstocks into more valuable functionalized molecules.
The choice of metal catalyst and reaction conditions significantly influences the selectivity and yield of the oxidation. For instance, copper-based catalysts have shown high efficiency in the epoxidation of a variety of alkenes at room temperature. The reaction progress can be conveniently monitored by gas chromatography (GC).
Epoxidation of Alkenes
| Substrate | Product | Conversion (%) | Selectivity to Epoxide (%) | Time (h) |
| Cyclooctene | Cyclooctene oxide | 90 | 100 | 4 |
| Styrene (B11656) | Styrene oxide | 85 | 93 | 4 |
| α-Methylstyrene | α-Methylstyrene oxide | 80 | 92 | 4 |
| Indene | Indene oxide | 82 | 100 | 4 |
Hydroxylation of Alkanes
| Substrate | Products | Conversion (%) | Selectivity (Ketone/Alcohol, %) | Time (h) |
| Cyclohexane | Cyclohexanone / Cyclohexanol | 82 | 57 / 25 | 4 |
| Cyclooctane | Cyclooctanone / Cyclooctanol | 72 | 64 / 8 | 4 |
Data from reactions catalyzed by a heterogeneous copper(II) Schiff base complex with TBHP as the oxidant. Similar results can be expected with TAHP.
Materials:
-
Alkene substrate (e.g., cyclooctene)
-
Copper(II) catalyst (e.g., immobilized Cu(II) Schiff base complex)
-
This compound (TAHP) or tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the alkene (1 mmol) and the copper catalyst (e.g., 100 mg, 0.011 mmol of Cu).
-
Add acetonitrile (4 mL) to the flask.
-
To the stirred mixture, add TAHP or TBHP (2 mmol) as the oxidant.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by gas chromatography (GC).
-
Upon completion, filter the heterogeneous catalyst.
-
The filtrate can be concentrated and the crude product purified by column chromatography if necessary.
Caption: Pathways for metal-catalyzed hydrocarbon oxidation using TAHP/TBHP.
Oxidation of Heteroatomic Compounds
TAHP is an effective oxidant for heteroatoms, particularly for the oxidation of sulfides to sulfoxides and sulfones. This transformation is crucial in the synthesis of various pharmaceuticals and in processes like oxidative desulfurization (ODS) of fuels.
The oxidation of sulfides can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of TAHP and the reaction conditions. Molybdenum-based catalysts are often employed to facilitate this transformation under mild conditions. In the context of ODS, TAHP has been shown to be highly effective for the oxidation of refractory sulfur compounds like dibenzothiophene (B1670422) (DBT).[1]
| Parameter | Value |
| Substrate | Dibenzothiophene (DBT) |
| Oxidant | TAHP |
| Catalyst | Molybdenum oxide on Amberlite IRC-748 |
| TAHP/DBT Molar Ratio | 3 |
| Temperature | 90 °C |
| Reaction Time | 1 h |
| Conversion of DBT | ~100% |
Materials:
-
Dibenzothiophene (DBT) dissolved in a model diesel fuel (e.g., decalin)
-
This compound (TAHP)
-
Molybdenum oxide catalyst
-
Decalin (solvent)
Procedure:
-
In a reaction vessel, prepare a solution of DBT in decalin.
-
Add the molybdenum oxide catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C) with stirring.
-
Add TAHP to the reaction mixture (e.g., at a TAHP/DBT molar ratio of 3:1).
-
Maintain the reaction at the set temperature for the specified duration (e.g., 1-3 hours).
-
Monitor the conversion of DBT by a suitable analytical method such as GC.
-
After the reaction, the oxidized sulfur compounds (sulfones) can be removed by adsorption on a polar adsorbent like alumina.
Free-Radical Polymerization
TAHP serves as an excellent thermal initiator for free-radical polymerization due to the relatively weak O-O bond, which cleaves upon heating to generate reactive radicals. It is widely used in the industrial production of various polymers, including polystyrene and poly(meth)acrylates.
The decomposition rate of TAHP is temperature-dependent, allowing for the control of the initiation rate by adjusting the polymerization temperature. TAHP is suitable for polymerization processes conducted at elevated temperatures. A key advantage of TAHP is its clean decomposition pathway, which produces non-corrosive by-products like tert-amyl alcohol.[2]
Materials:
-
Styrene monomer
-
This compound (TAHP) as initiator
-
Poly(vinyl alcohol) (PVA) as a suspension stabilizer
-
Divinylbenzene (DVB) as a cross-linking agent (optional)
-
Distilled water
Procedure:
-
Prepare an aqueous phase by dissolving PVA in distilled water in a reaction kettle equipped with a mechanical stirrer and a reflux condenser. Heat to dissolve the PVA if necessary, then cool to the reaction temperature.
-
In a separate beaker, prepare the monomer phase by dissolving TAHP (and DVB, if used) in the styrene monomer. The amount of TAHP will typically be in the range of 0.1-1.0% by weight of the monomer.
-
With vigorous stirring, add the monomer phase to the aqueous phase to form a fine suspension of monomer droplets. The stirring speed is crucial for controlling the size of the resulting polymer beads.
-
Heat the suspension to the desired polymerization temperature (typically in the range of 80-130 °C for TAHP) to initiate the polymerization.
-
Maintain the temperature and stirring for several hours until the desired conversion is achieved.
-
Cool the reaction mixture while continuing to stir.
-
The resulting polymer beads can be collected by filtration, washed with water and then with a solvent like methanol (B129727) to remove any unreacted monomer, and finally dried.
Caption: Logical flow of TAHP-initiated free-radical polymerization.
References
Application Notes and Protocols for tert-Amyl Hydroperoxide in Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Amyl hydroperoxide (TAHP) is an organic peroxide that serves as a versatile and effective oxidizing agent in a variety of chemical transformations, most notably in the epoxidation of olefins.[1] Its favorable solubility in organic solvents and relatively stable nature compared to other peroxides make it a valuable reagent in both laboratory-scale synthesis and industrial processes. These application notes provide a comprehensive overview of the use of this compound in epoxidation reactions, including detailed protocols, quantitative data, and mechanistic insights to guide researchers in its effective application.
TAHP is frequently employed in conjunction with transition metal catalysts, such as those based on molybdenum, vanadium, and titanium, to achieve high yields and selectivities in the conversion of alkenes to epoxides.[2] The choice of catalyst and reaction conditions allows for the epoxidation of a wide range of substrates, from simple alkenes to more complex functionalized molecules like allylic alcohols.
Advantages of this compound in Epoxidation
-
Selectivity: In metal-catalyzed reactions, TAHP can exhibit high chemoselectivity, preferentially oxidizing double bonds in the presence of other sensitive functional groups.[2]
-
Solubility: Its good solubility in common organic solvents facilitates homogeneous reaction conditions.
-
Versatility: TAHP is effective for the epoxidation of a broad spectrum of olefins, including electron-rich and electron-deficient systems, as well as for asymmetric epoxidations.[3][4]
Comparison with tert-Butyl Hydroperoxide (TBHP)
While tert-Butyl hydroperoxide (TBHP) is more commonly cited in the literature, TAHP often exhibits comparable reactivity and in some cases, may offer advantages. The slightly different steric and electronic properties of the tert-amyl group compared to the tert-butyl group can influence reaction kinetics and selectivity. For instance, in certain metal-catalyzed systems, the choice between TAHP and TBHP can affect the rate of hydroperoxide decomposition, a competing side reaction.[2]
Data Presentation
The following tables summarize quantitative data from various studies on epoxidation reactions using alkyl hydroperoxides, including conditions analogous to those where TAHP can be employed.
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Reference |
| Styrene | NiO | TBHP | Acetonitrile/DMF (9:1) | 60 | - | 88 | - | 90 | [5] |
| Cyclohexene | MoO2(acac)2 | TBHP | Dichloromethane (B109758) | 80 | 1 | >95 | 95 | >98 | [6] |
| 1-Octene | TiSi2 | TBHP | Not Specified | Not Specified | - | 73 | - | 75 | [7] |
| Allyl Alcohol | Ti(OiPr)4 / D-(-)-DIPT | TBHP | Dichloromethane | -20 | 1-2 | >95 | 80-90 | >95 | [8][9] |
| Geraniol | VO(acac)2 | TBHP | Benzene | 25 | 0.5 | >98 | 98 | >99 | [10] |
Note: The data presented for TBHP are indicative of the performance expected with TAHP under similar catalytic systems, although direct comparative studies are limited in the literature.
Experimental Protocols
General Protocol for Molybdenum-Catalyzed Epoxidation of a Cyclic Alkene
This protocol is adapted from typical procedures for molybdenum-catalyzed epoxidations with alkyl hydroperoxides.[2][6]
Materials:
-
Cyclohexene
-
This compound (TAHP), solution in a suitable solvent (e.g., decane)
-
Molybdenum hexacarbonyl (Mo(CO)6) or Molybdenum(VI) acetylacetonate (B107027) (MoO2(acac)2)
-
Anhydrous solvent (e.g., Dichloromethane, Benzene, or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclic alkene (1.0 eq) and the chosen anhydrous solvent.
-
Add the molybdenum catalyst (0.001-0.01 eq).
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Slowly add the this compound solution (1.1-1.5 eq) to the reaction mixture over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench any remaining peroxide, add a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) and stir for 30 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude epoxide by distillation or column chromatography on silica (B1680970) gel.
Protocol for Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is based on the well-established Sharpless-Katsuki asymmetric epoxidation, which typically uses TBHP but can be adapted for TAHP.[4][8][9][11]
Materials:
-
Allylic alcohol
-
This compound (TAHP), anhydrous solution in a non-polar solvent
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)- or (-)-Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert gas-flushed flask, add anhydrous dichloromethane and powdered molecular sieves. Cool the suspension to -20 °C.
-
Add the chiral tartrate ester (0.06 eq) followed by titanium(IV) isopropoxide (0.05 eq). Stir for 30 minutes at -20 °C.
-
Add the allylic alcohol (1.0 eq) to the catalyst mixture.
-
Add the anhydrous solution of this compound (1.5-2.0 eq) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
For the work-up, pour the reaction mixture into a pre-cooled aqueous solution of ferrous sulfate (FeSO4) to quench the excess peroxide. Stir vigorously until the color of the organic layer is no longer dark.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral epoxy alcohol by flash chromatography.
Signaling Pathways and Experimental Workflows
Caption: General mechanism of metal-catalyzed epoxidation using TAHP.
Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.
Safety and Handling
This compound is a reactive and potentially hazardous substance.[1] It is crucial to handle it with appropriate safety precautions:
-
Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin and eyes.
-
Store away from heat, sparks, and open flames.
-
TAHP can decompose exothermically, so it should be stored under controlled, cool conditions.
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Conclusion
This compound is a valuable oxidant for the epoxidation of a wide range of olefins. Its application, particularly in metal-catalyzed systems, offers high yields and selectivities. While detailed protocols specifically mentioning TAHP are less common than for TBHP, the general principles and procedures for alkyl hydroperoxide-mediated epoxidations are directly applicable. By following the guidelines and protocols outlined in these notes, researchers can effectively and safely utilize TAHP for the synthesis of epoxides in their research and development endeavors.
References
- 1. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molybdenum‐catalysed epoxidation of olefins with alkyl hydroperoxides I. Kinetic and product studies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient molybdenum(vi) modified Zr-MOF catalysts for epoxidation of olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. science.lpnu.ua [science.lpnu.ua]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sharpless Epoxidation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Protocol for Using tert-Amyl Hydroperoxide in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Amyl hydroperoxide (TAHP) is a versatile and effective oxidizing agent for a variety of organic transformations. Its applications are particularly valuable in the synthesis of complex molecules and drug intermediates. This document provides detailed application notes and protocols for the use of TAHP in key oxidation reactions, including the oxidation of sulfides, epoxidation of alkenes, and hydroxylation of alkanes. Safety precautions, reaction mechanisms, and experimental data are presented to guide researchers in the safe and effective use of this reagent.
Safety Precautions
This compound is a strong oxidizing agent and should be handled with care. It is a flammable liquid and can cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
Application 1: Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, as sulfoxides are important intermediates in the production of various pharmaceuticals. TAHP, in the presence of a suitable catalyst, can efficiently and selectively oxidize sulfides.
General Experimental Protocol: Metal-Catalyzed Sulfide (B99878) Oxidation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfide substrate and the appropriate solvent (e.g., methanol, ethanol, acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a suitable metal catalyst (e.g., a copper(II) Schiff base complex).
-
Oxidant Addition: Slowly add this compound (TAHP) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Oxidation of Various Sulfides with a Copper(II) Schiff Base Catalyst and TBHP*
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 2 | 95 |
| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 3 | 92 |
| 3 | Dibenzothiophene | Dibenzothiophene-S-oxide | 4 | 98 |
| 4 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 2.5 | 94 |
| 5 | Cyclohexyl methyl sulfide | Cyclohexyl methyl sulfoxide | 5 | 85 |
*Data is for tert-Butyl hydroperoxide (TBHP) as a representative alkyl hydroperoxide and is indicative of expected results with TAHP, though reaction times and yields may vary.[2]
Application 2: Epoxidation of Alkenes
Epoxides are versatile synthetic intermediates that can be converted into a wide range of functional groups. TAHP is an effective oxidant for the epoxidation of various alkenes, including cyclic and aromatic alkenes.
General Experimental Protocol: Metal-Free Alkene Epoxidation
This protocol utilizes TAHP as a radical initiator in the presence of isobutyraldehyde (B47883) and oxygen.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and an oxygen balloon, add this compound, isobutyraldehyde, and acetonitrile.
-
Stirring: Stir the mixture for 30 minutes at 35°C.
-
Substrate Addition: Add the alkene substrate to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 60°C for the specified time.
-
Analysis: Analyze the resulting solution by GC-MS for qualitative and quantitative analysis.
Quantitative Data: Metal-Free Epoxidation of Alkenes with TBHP*
| Entry | Substrate | Product | Conversion (%) | Selectivity (%) |
| 1 | Styrene | Styrene oxide | 95 | 85 |
| 2 | α-Methylstyrene | α-Methylstyrene oxide | 92 | 88 |
| 3 | Cyclooctene | Cyclooctene oxide | 99 | 90 |
| 4 | Cyclohexene | Cyclohexene oxide | 89 | 92 |
| 5 | 1-Octene | 1,2-Epoxyoctane | 75 | 95 |
*Data is for tert-Butyl hydroperoxide (TBHP) as a representative alkyl hydroperoxide and is indicative of expected results with TAHP.[2][3]
Application 3: Hydroxylation of Alkanes
The direct hydroxylation of C-H bonds in alkanes is a challenging but highly valuable transformation. TAHP, in conjunction with a manganese catalyst, can be used for the hydroxylation of unactivated alkanes.
General Experimental Protocol: Manganese-Catalyzed Alkane Hydroxylation
-
Catalyst Preparation: Prepare the manganese catalyst solution as described in the literature.
-
Reaction Mixture: In a reaction vessel, combine the alkane substrate, the manganese catalyst solution, and a suitable solvent (e.g., acetonitrile).
-
Oxidant Addition: Add this compound to the mixture.
-
Reaction Conditions: Stir the reaction at the specified temperature for the required duration.
-
Product Analysis: Analyze the reaction products by gas chromatography (GC) and mass spectrometry (MS).
Quantitative Data: Oxidation of Cyclohexane with a Dinuclear Manganese(IV) Complex and TBHP*
| Entry | Catalyst (mol%) | Co-catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product Distribution (Alcohol:Ketone) |
| 1 | 0.05 | Acetic Acid | 50 | 4 | 25 | 4:1 |
| 2 | 0.05 | Oxalic Acid | 50 | 4 | 40 | 3:1 |
*Data is for tert-Butyl hydroperoxide (TBHP) as a representative alkyl hydroperoxide and is indicative of expected results with TAHP.[4]
Visualizations
Catalytic Cycle for Metal-Catalyzed Oxidation with TAHP
Caption: Generalized catalytic cycle for metal-catalyzed oxidation reactions using TAHP.
Experimental Workflow for a Typical Oxidation Reaction
Caption: A standard experimental workflow for performing an oxidation reaction with TAHP.
Logical Relationship for Catalyst Selection
Caption: Decision tree for selecting a suitable catalytic system for TAHP oxidations.
References
Application Notes and Protocols for the Hydroxylation of Organic Compounds using tert-Amyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to tert-Amyl Hydroperoxide (TAHP) in Hydroxylation Reactions
This compound (TAHP) is a versatile and effective oxidizing agent employed in the hydroxylation of a variety of organic compounds. As an organic peroxide, its reactive hydroperoxide functional group facilitates the introduction of hydroxyl groups onto alkanes and aromatic rings, a critical transformation in organic synthesis and drug development.[1] The use of TAHP often allows for milder reaction conditions compared to other oxidizing agents, contributing to its appeal in complex molecule synthesis where sensitive functional groups may be present.[1] TAHP is recognized as a valuable intermediate for introducing oxygen atoms into organic molecules, leading to the formation of alcohols and other oxygenated products, depending on the substrate and reaction conditions.[1]
These application notes provide detailed protocols for the hydroxylation of both aliphatic and aromatic compounds using TAHP, along with quantitative data to guide researchers in their synthetic endeavors.
Application in Drug Development
The introduction of hydroxyl groups into drug candidates is a key strategy in drug development to modulate pharmacological properties such as solubility, metabolism, and biological activity. TAHP serves as a valuable tool in this context, enabling late-stage functionalization of complex molecules. Its utility in the pharmaceutical and agrochemical industries stems from its ability to participate in selective oxidation reactions.[1]
Experimental Protocols
Copper-Catalyzed Hydroxylation of Alkanes with TAHP
This protocol is adapted from a procedure using tert-butyl hydroperoxide (TBHP), a close analog of TAHP, and is expected to provide similar results. Optimization may be required for specific substrates.
Materials:
-
Substrate (alkane)
-
This compound (TAHP, 85% in water or anhydrous)
-
Copper(II)-Schiff Base Complex (e.g., Cu(salen))
-
Acetonitrile (B52724) (CH₃CN)
-
Magnetic stirrer
-
Reaction vessel (e.g., round-bottom flask)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the alkane substrate (1.0 mmol) and the copper(II)-Schiff base complex catalyst (0.01-0.05 mol%).
-
Add acetonitrile (5 mL) to dissolve the reactants.
-
While stirring the mixture at room temperature, add this compound (2.0-3.0 mmol) dropwise.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding alcohol.
Quantitative Data for Alkane Hydroxylation (Analogous System with TBHP)
| Substrate | Catalyst | Oxidant | Solvent | Time (h) | Conversion (%) | Product(s) | Yield (%) |
| Cyclohexane | Cu(II)-Schiff Base | TBHP | CH₃CN | 4 | 85 | Cyclohexanol, Cyclohexanone | 65 (ol), 20 (one) |
| Adamantane | Cu(II)-Schiff Base | TBHP | CH₃CN | 6 | 90 | 1-Adamantanol | 85 |
| n-Heptane | Cu(II)-Schiff Base | TBHP | CH₃CN | 24 | 60 | Heptan-2-ol, Heptan-3-ol, Heptan-4-ol | 55 (mixture) |
Note: This data is based on reactions with TBHP and should be considered as a starting point for optimization with TAHP.
Iron-Catalyzed Benzylic C-H Hydroxylation with TAHP
This protocol is based on the oxidation of benzylic C-H bonds and can be adapted for TAHP.
Materials:
-
Substrate (e.g., ethylbenzene, toluene)
-
This compound (TAHP, 85% in water or anhydrous)
-
Iron(III) catalyst (e.g., Fe(TAML)Li)
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Magnetic stirrer
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the benzylic substrate (1.0 mmol) and the iron(III) catalyst (0.01-0.05 mol%) in the chosen solvent (5 mL).
-
Add this compound (2.0-3.0 mmol) to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for the required time (typically 1-12 hours).
-
Monitor the reaction by TLC or GC.
-
After completion, perform an aqueous work-up as described in the previous protocol.
-
Purify the product by column chromatography.
Quantitative Data for Benzylic C-H Oxidation (Analogous System with TBHP)
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Ethylbenzene | Fe(TAML)Li | TBHP | CH₃CN | 50 | 2 | Acetophenone | 95 |
| Toluene | Fe(TAML)Li | TBHP | CH₃CN | 60 | 4 | Benzoic Acid | 80 |
| Diphenylmethane | Fe(TAML)Li | TBHP | CH₃CN | 50 | 1 | Benzophenone | 99 |
Note: This data is based on reactions with TBHP and may require optimization for TAHP. The primary products are often the corresponding ketones or carboxylic acids due to over-oxidation of the initially formed alcohol.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and experimental workflows for TAHP-mediated hydroxylation reactions.
References
Application Notes and Protocols for Free-radical Polymerization Initiated by tert-Amyl Hydroperoxide (TAHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Amyl hydroperoxide (TAHP) is an organic peroxide that serves as an effective thermal initiator for free-radical polymerization. Its controlled decomposition at elevated temperatures generates free radicals that can initiate the polymerization of a wide variety of vinyl monomers. This document provides detailed application notes and protocols for conducting free-radical polymerization using TAHP as the initiator, with a focus on experimental setup, data interpretation, and safety considerations. TAHP is utilized in the production of polymers such as polystyrene and polyacrylates, offering controlled initiation and uniform chain growth.[1] A notable advantage of TAHP is its clean decomposition pathway, which yields tert-amyl alcohol and trace amounts of acetone (B3395972) as byproducts, minimizing equipment corrosion.
Data Presentation
The following tables summarize representative quantitative data for the free-radical polymerization of common monomers initiated by TAHP. These tables are compiled from typical results observed in radical polymerization and are intended to illustrate the effects of varying initiator concentration and temperature.
Table 1: Effect of TAHP Concentration on Styrene (B11656) Polymerization
| Experiment | Monomer | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Time (h) | Monomer Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1 | Styrene | 0.01 | 120 | 6 | 75 | 250,000 | 2.1 |
| 2 | Styrene | 0.05 | 120 | 6 | 85 | 150,000 | 1.9 |
| 3 | Styrene | 0.10 | 120 | 6 | 90 | 100,000 | 1.8 |
Note: As the initiator concentration increases, the monomer conversion generally increases due to a higher concentration of initiating radicals.[2] Conversely, the weight-average molecular weight decreases because more polymer chains are initiated, leading to shorter average chain lengths.[3][4][5]
Table 2: Effect of Temperature on Methyl Methacrylate (B99206) (MMA) Polymerization
| Experiment | Monomer | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Time (h) | Monomer Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 4 | MMA | 0.05 | 100 | 4 | 60 | 180,000 | 2.0 |
| 5 | MMA | 0.05 | 120 | 4 | 85 | 140,000 | 1.8 |
| 6 | MMA | 0.05 | 140 | 4 | 92 | 110,000 | 1.7 |
Note: Increasing the polymerization temperature leads to a higher rate of initiator decomposition and propagation, resulting in increased monomer conversion within a given time.[6] However, higher temperatures also lead to lower average molecular weights due to increased rates of termination and chain transfer reactions.[7]
Experimental Protocols
The following are detailed protocols for bulk, solution, and emulsion polymerization using TAHP as the initiator.
Protocol 1: Bulk Polymerization of Styrene
Bulk polymerization is carried out with only the monomer and initiator, which is advantageous for producing high-purity polymers.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (TAHP)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath with temperature controller
-
Methanol (B129727) (for precipitation)
-
Vacuum filtration setup
Procedure:
-
Monomer Preparation: Remove the inhibitor from the styrene monomer by passing it through a column of activated basic alumina.
-
Reaction Setup: Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Charging the Reactor: Under a nitrogen or argon atmosphere, add the desired amount of purified styrene monomer to the flask.
-
Initiator Addition: Add the calculated amount of TAHP to the monomer. A typical concentration range is 0.1 to 1.0 mol% relative to the monomer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 120-140°C) and begin stirring.
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity.
-
Termination and Precipitation: After the desired time, remove the flask from the oil bath and cool it to room temperature. Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., toluene) if necessary. Slowly pour the polymer solution into a beaker containing a large excess of stirred methanol to precipitate the polystyrene.
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
Solution polymerization is used to control viscosity and dissipate the heat of polymerization.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
This compound (TAHP)
-
Anhydrous solvent (e.g., toluene, ethylbenzene)
-
Three-neck round-bottom flask with a condenser, nitrogen inlet, and magnetic stir bar
-
Heating mantle with a temperature controller
-
Methanol or hexane (B92381) (for precipitation)
-
Vacuum filtration setup
Procedure:
-
Monomer and Solvent Preparation: Remove the inhibitor from the MMA monomer. Ensure the solvent is anhydrous.
-
Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, nitrogen inlet, and magnetic stir bar.
-
Charging the Reactor: Add the desired amount of solvent and MMA monomer to the flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Initiator Addition: Dissolve the calculated amount of TAHP in a small amount of the solvent and add it to the reaction mixture via a syringe.
-
Polymerization: Heat the mixture to the desired reaction temperature (e.g., 100-130°C) with stirring.
-
Monitoring: The progress of the polymerization can be monitored by taking samples periodically and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by measuring the solid content.
-
Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent like methanol or hexane.
-
Purification and Drying: Filter the precipitated poly(methyl methacrylate), wash with the non-solvent, and dry under vacuum at 60°C.
Protocol 3: Emulsion Polymerization of Acrylates using a TAHP Redox System
Emulsion polymerization is a common industrial process that allows for high molecular weight polymers to be produced at a fast polymerization rate. TAHP can be used in a redox system for initiation at lower temperatures.[8][9][10]
Materials:
-
Acrylate monomer (e.g., butyl acrylate)
-
This compound (TAHP)
-
Reducing agent (e.g., ascorbic acid, sodium formaldehyde (B43269) sulfoxylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Buffer (e.g., sodium bicarbonate)
-
Reaction kettle with a mechanical stirrer, condenser, nitrogen inlet, and feeding funnels
-
Water bath with temperature controller
Procedure:
-
Aqueous Phase Preparation: In the reaction kettle, dissolve the surfactant and buffer in deionized water.
-
Inert Atmosphere: Purge the kettle with nitrogen for 30 minutes while stirring and heat to the desired reaction temperature (e.g., 40-60°C).
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of the monomer, a portion of the water, and surfactant by stirring vigorously.
-
Initiator and Reductant Solutions: Prepare separate aqueous solutions of TAHP and the reducing agent.
-
Initiation: Add a portion of the TAHP and reducing agent solutions to the reaction kettle to generate the initial radicals.
-
Polymerization: Begin the continuous or semi-batch feeding of the monomer pre-emulsion and the remaining initiator and reductant solutions into the reactor over a set period (e.g., 2-4 hours).
-
Monitoring: Monitor the reaction by measuring the solid content (monomer conversion) and particle size.
-
Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the resulting latex to room temperature. The polymer can be characterized in its latex form or isolated by coagulation if needed.
Mandatory Visualizations
Caption: Reaction mechanism of TAHP-initiated free radical polymerization.
Caption: General experimental workflow for free radical polymerization.
References
- 1. Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process | MDPI [mdpi.com]
- 2. EP0273090B1 - Solution polymerization of acrylic acid derived monomers using tertiary alkyl( c5)-hydroperoxides - Google Patents [patents.google.com]
- 3. Synthesis and characterization of poly (methyl methacrylate-styrene) copolymeric beads for bone cements [scielo.org.ar]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pcimag.com [pcimag.com]
- 10. 1stsourceresearch.com [1stsourceresearch.com]
handling and storage procedures for tert-Amyl hydroperoxide in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of tert-Amyl hydroperoxide (TAHP) in a laboratory setting. Adherence to these protocols is critical to minimize risks associated with this hazardous chemical.
Introduction
This compound is a reactive organic peroxide used as a polymerization initiator.[1] It is a flammable liquid and vapor that can cause severe skin burns, eye damage, and may be toxic if inhaled or absorbed through the skin.[2][3] Due to its thermal instability, improper handling and storage can lead to exothermic decomposition, potentially resulting in fire or explosion.[1][4]
Hazard Identification and Data Summary
This compound presents several significant hazards that must be carefully managed in a laboratory environment.
Quantitative Data Summary:
| Parameter | Value | References |
| Recommended Maximum Storage Temperature | 30 °C | [1][4] |
| UN Number | 3107 | [4] |
| Hazard Class | 5.2 (Organic Peroxide Type E) | [4] |
Hazard Statements:
-
H311: Toxic in contact with skin.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H331: Toxic if inhaled.[2]
-
H341: Suspected of causing genetic defects.[2]
-
H411: Toxic to aquatic life with long lasting effects.[2]
Experimental Protocols
3.1. Receiving and Unpacking
-
Upon receipt, visually inspect the container for any signs of damage, such as leaks or cracks. Do not accept damaged containers.
-
Transport the unopened container to a designated, well-ventilated storage area away from heat, sunlight, and incompatible materials.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat, when handling the container.[2]
-
Open the container slowly in a fume hood to release any potential pressure buildup.[1]
3.2. Storage Protocol
-
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
The storage area must be protected from sunlight and away from all sources of heat, sparks, and open flames.[2]
-
Store separately from incompatible materials.[2][4] This includes strong oxidizing agents, reducing agents, acids, bases, amines, transition metal salts, sulfur compounds, rust, and dust.[1][4]
-
Use explosion-proof electrical and ventilating equipment in the storage area.[2][3]
-
Never return unused product to the original container to avoid contamination and potential decomposition.[1][4]
-
Limit the quantity of this compound in the work area to the minimum amount necessary for the immediate task.[1][4]
3.3. Handling Protocol
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate PPE at all times:
-
Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment.[3][4]
-
Avoid contact with skin and eyes.[2]
-
Do not breathe vapors or mists.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
3.4. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.[2]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[4]
-
-
Large Spills:
-
Evacuate the area immediately and activate the emergency response system.
-
Prevent the spill from entering drains or waterways.[3]
-
-
In Case of Fire:
-
Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do not use water jets, as this may spread the fire.
-
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
-
3.5. Waste Disposal
-
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[2]
-
Waste should be treated as hazardous and disposed of by a licensed waste disposal company.
-
Contaminated empty containers may still pose a hazard and should be handled and disposed of appropriately.[2]
Visual Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Application Notes and Protocols: tert-Amyl Hydroperoxide in Fine Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Amyl hydroperoxide (TAHP), an organic peroxide with the formula C₅H₁₂O₂, is a versatile and effective oxidizing agent in fine chemical synthesis.[1] As a colorless to pale yellow liquid, it serves as a valuable alternative to other alkyl hydroperoxides, such as tert-Butyl hydroperoxide (TBHP). Its utility stems from its role as a source of oxygen atoms for various transformations, including epoxidations, hydroxylations, and the oxidation of heteroatoms.[1] TAHP is particularly noted for its application as a radical initiator in polymerization and as a selective oxidant in complex molecule synthesis, offering reactivity often under milder conditions than other oxidizing agents.[1][2] This document provides detailed application notes and protocols for its use in key synthetic transformations.
Safety and Handling
This compound is a reactive and thermally unstable organic peroxide that requires careful handling.[2][3] It is flammable, corrosive, and can cause severe skin and eye damage.[4] Acute toxicity is a concern through oral, dermal, and inhalation routes.[3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a flame-retardant lab coat.[5]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[6]
-
Storage: Store in a cool, well-ventilated place, away from incompatible materials and direct sunlight. Keep the container tightly closed.[7]
-
Handling: Peroxy compounds should be added to the organic material, not the reverse. Avoid contact with skin and eyes. Do not breathe vapors.[5][6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Unused peroxide must be quenched (e.g., with a solution of ferrous sulfate) before disposal.[6]
Application 1: Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki Asymmetric Epoxidation (SAE) is a cornerstone of stereoselective synthesis, allowing for the preparation of 2,3-epoxyalcohols from allylic alcohols with very high enantioselectivity.[8][9] While traditionally performed with TBHP, TAHP can serve as the terminal oxidant in this titanium-tartrate catalyzed system.[10] The reaction's predictability and the high value of its chiral products make it indispensable in pharmaceutical and natural product synthesis.[9]
Experimental Protocol (Adapted from Sharpless Asymmetric Epoxidation using TBHP)
This protocol is adapted from the well-established procedure for TBHP and serves as a template for use with TAHP. Optimization may be required. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Titanium(IV) isopropoxide [Ti(O-iPr)₄]
-
(+)-Diethyl tartrate [(+)-DET] or (-)-Diethyl tartrate [(-)-DET]
-
Allylic alcohol substrate
-
This compound (anhydrous solution in a non-polar solvent like toluene (B28343) or decane)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
3Å Molecular Sieves (activated)
-
10% aqueous tartaric acid solution or a solution of FeSO₄ for quenching
Procedure:
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å molecular sieves (approx. 0.5 g per 10 mmol of substrate).
-
Charge the flask with anhydrous CH₂Cl₂ (approx. 40 mL per 10 mmol of substrate).
-
Cool the flask to -20 °C using an external cooling bath (e.g., dry ice/acetonitrile).
-
Add Ti(O-iPr)₄ (5-10 mol%) followed by the chiral diethyl tartrate ligand (6-12 mol%). Stir for 30 minutes at -20 °C to allow for catalyst formation.
-
Add the allylic alcohol substrate (1.0 eq) to the cooled solution.
-
Slowly add the pre-cooled (-20 °C) solution of TAHP (1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table presents illustrative data for the Sharpless epoxidation, demonstrating typical performance. (Note: Data is based on the highly similar TBHP oxidant).
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DIPT | 77 | >95 |
| (E)-2-Hexen-1-ol | (+)-DET | 80 | 95 |
| Cinnamyl alcohol | (-)-DET | 75 | 96 |
| 3-Methyl-2-buten-1-ol | (+)-DIPT | 71 | 86 |
Data sourced from representative Sharpless epoxidation literature.
Application 2: Selective Oxidation of Sulfides to Sulfoxides
TAHP is an effective oxidant for the selective conversion of sulfides to sulfoxides, a crucial transformation in medicinal chemistry and materials science. The primary challenge in this reaction is preventing over-oxidation to the corresponding sulfone. This can often be achieved by using a slight excess of the sulfide (B99878) or carefully controlling the stoichiometry of TAHP, often in the presence of a metal catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 9. inorgchemres.org [inorgchemres.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing tert-Amyl Hydroperoxide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Amyl hydroperoxide (TAHP) as a versatile and efficient oxidizing agent in the synthesis of key pharmaceutical intermediates. While less cited in the literature than its lower homologue, tert-Butyl hydroperoxide (TBHP), TAHP offers similar reactivity with potentially advantageous physical properties, such as a higher boiling point and flash point, which can be beneficial for process safety in certain applications.
This document details protocols for two critical transformations in pharmaceutical synthesis: the asymmetric epoxidation of allylic alcohols to produce chiral epoxides and the selective oxidation of sulfides to chiral sulfoxides. Due to the extensive documentation and validation of protocols with the closely related TBHP, detailed experimental procedures are provided with this reagent as a representative example. These protocols can be readily adapted for use with TAHP, with minor modifications to account for molecular weight differences.
Application Note: Asymmetric Epoxidation of Allylic Alcohols
Introduction: Chiral 2,3-epoxyalcohols are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals, including beta-blockers (e.g., (S)-Propranolol) and various natural products. The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the highly enantioselective conversion of prochiral allylic alcohols into their corresponding epoxides.[1][2] This reaction typically employs a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant.
Reaction Principle: The key to the high enantioselectivity of the Sharpless-Katsuki epoxidation lies in the formation of a chiral titanium-tartrate complex. This complex coordinates both the allylic alcohol and the hydroperoxide, creating a rigid, chiral environment that directs the oxygen transfer to one specific face of the double bond. The choice of the L-(+)- or D-(-)-tartrate ligand dictates the stereochemical outcome of the epoxidation, making the synthesis of either enantiomer of the product highly predictable. While TBHP is the most commonly used oxidant in this reaction, TAHP is a viable alternative.[1][3]
Experimental Protocol: Asymmetric Epoxidation of Geraniol (Representative Protocol using TBHP)
This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol, a versatile chiral building block.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane (B31447)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
3Å Molecular Sieves, powdered and activated
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with activated 3Å molecular sieves (0.5 g) and anhydrous dichloromethane (50 mL).
-
The flask is cooled to -20 °C in a dry ice/acetone bath.
-
L-(+)-Diethyl tartrate (1.2 mL, 7.0 mmol) is added, followed by the slow, dropwise addition of titanium(IV) isopropoxide (1.5 mL, 5.0 mmol). The resulting mixture is stirred for 10 minutes.
-
Geraniol (5.0 g, 32.4 mmol) is added, and the mixture is stirred for a further 30 minutes at -20 °C.
-
A pre-cooled (-20 °C) solution of TBHP in decane (5.5 M, 12 mL, 66 mmol) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -15 °C.
-
The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the reaction is quenched by the addition of 10 mL of a 10% aqueous tartaric acid solution.
-
The cooling bath is removed, and the mixture is stirred vigorously for 1 hour at room temperature, during which a white precipitate forms.
-
The mixture is filtered through a pad of celite, and the filter cake is washed with diethyl ether (3 x 20 mL).
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure (2S,3S)-2,3-epoxygeraniol.
Data Presentation: Asymmetric Epoxidation of Various Allylic Alcohols
The following table summarizes typical results obtained for the Sharpless-Katsuki asymmetric epoxidation of various allylic alcohols using the TBHP/Ti(Oi-Pr)₄/DET system. Similar high yields and enantioselectivities are expected with TAHP.
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | L-(+)-DET | 91 | >95 |
| (E)-2-Hexen-1-ol | D-(-)-DET | 85 | 96 |
| Cinnamyl alcohol | L-(+)-DET | 90 | >98 |
| 3-Methyl-2-buten-1-ol | D-(-)-DET | 88 | 94 |
Data compiled from representative literature values.[2][4]
Visualization of Workflow and Mechanism
Caption: Experimental workflow for asymmetric epoxidation.
References
Application Notes and Protocols: Tert-Amyl Hydroperoxide in the Manufacturing of Plastics and Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Amyl Hydroperoxide (TAHP) is a versatile organic peroxide widely utilized in the polymer industry as a free-radical initiator. Its controlled decomposition and the formation of non-corrosive byproducts make it a preferred choice for various polymerization, curing, and cross-linking applications. These notes provide detailed protocols and data on the use of TAHP and its derivatives in the synthesis of acrylic resins, the curing of unsaturated polyester (B1180765) (UP) resins, and the cross-linking of polyethylene (B3416737).
Polymerization Initiator for Acrylic Resins
TAHP is an effective initiator for the solution polymerization of acrylic monomers, yielding resins with controlled molecular weight and narrow polydispersity, which are crucial for high-solids coatings. The use of tert-amyl peroxides can lead to lower solution viscosity, reduced volatile organic residuals, and improved color of the final resin.
Experimental Protocol: Synthesis of Acrylic Resin for High-Solids Coatings
This protocol describes the synthesis of an acrylic polyol resin using a tert-amyl peroxide initiator.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Styrene (Sty), Ethyl acrylate (B77674) (EA), 2-Hydroxyethyl methacrylate (HEMA)
-
Initiator: tert-Amyl peroxy-2-ethylhexanoate (TAPEH)
-
Chain Transfer Agent: 2-Mercaptoethanol
-
Solvent: Mineral spirits
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, condenser, thermometer, and nitrogen inlet.
Procedure:
-
Charge a 250-mL round-bottom flask with 15 g of mineral spirits and heat to 150°C under a slow stream of nitrogen.
-
Prepare a solution containing:
-
9.1 g of Methyl methacrylate (MMA)
-
9.1 g of Styrene (Sty)
-
24.2 g of Ethyl acrylate (EA)
-
18.5 g of 2-Hydroxyethyl methacrylate (HEMA)
-
1.9 g of tert-Amyl peroxy-2-ethylhexanoate (TAPEH)
-
3.1 g of 2-Mercaptoethanol
-
15 g of mineral spirits
-
-
Add the monomer solution dropwise to the heated solvent over a period of one hour while maintaining the temperature at 150 ± 2°C with continuous stirring.
-
After the addition is complete, add an additional 10% of the initial initiator amount.
-
Maintain the reaction temperature for another hour to ensure complete monomer conversion.
-
Cool the resulting acrylic resin solution to room temperature.
Data Presentation: Effect of Initiator on Acrylic Resin Properties
The choice of initiator significantly impacts the properties of the resulting acrylic resin. The following table summarizes the effect of different tert-amyl peroxide initiators on the molecular weight (Mw) and polydispersity index (PDI) of an acrylic resin synthesized under comparable conditions.
| Initiator Type | Reaction Temperature (°C) | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| tert-Amyl Peroxy-2-ethylhexanoate | 103 | 8,500 | 2.5 |
| tert-Amyl Peroxyacetate | 123 | 6,500 | 2.3 |
| Di-tert-Amyl Peroxide | 157 | 5,000 | 2.1 |
Workflow for Acrylic Resin Synthesis
Caption: Workflow for the synthesis of acrylic resin using a tert-amyl peroxide initiator.
Curing Agent for Unsaturated Polyester (UP) Resins
TAHP and its derivatives are used as initiators for the curing of unsaturated polyester resins, particularly in applications requiring elevated temperatures. The curing process involves the copolymerization of the unsaturated polyester with a reactive monomer, typically styrene, to form a cross-linked thermoset.
Experimental Protocol: Curing of Unsaturated Polyester Resin
This protocol outlines the procedure for evaluating the curing characteristics of a standard unsaturated polyester resin using a tert-amyl peroxide derivative.
Materials:
-
Unsaturated Polyester (UP) resin
-
Initiator: tert-Amyl peroxy-2-ethylhexanoate (TAPEH)
-
Accelerator: Cobalt (II) octoate solution (1% Co)
-
Differential Scanning Calorimeter (DSC)
-
Isothermal bath
Procedure:
-
Prepare a formulation by mixing 100 parts by weight of UP resin with the desired amount of TAPEH (e.g., 1-2% by weight).
-
If required for lower temperature curing, add the cobalt accelerator (e.g., 0.5-1% by weight).
-
For DSC analysis, place a small sample (5-10 mg) of the mixture into an aluminum DSC pan.
-
Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) to determine the curing exotherm and peak temperature.
-
For isothermal analysis, quickly place the DSC pan into the pre-heated cell at the desired curing temperature and monitor the heat flow until the reaction is complete.
-
To determine the gel time, place a larger sample (e.g., 20 g) in a test tube in an isothermal bath and measure the time until the resin no longer flows.
Data Presentation: Curing Characteristics of UP Resin with TAPEH
The following table presents typical curing data for an unsaturated polyester resin initiated with tert-Amyl peroxy-2-ethylhexanoate (TAPEH) at different temperatures.
| Parameter | 1% TAPEH | 2% TAPEH |
| Curing at 110°C | ||
| Gel Time (min) | 5.2 | 3.8 |
| Time to Peak Exotherm (min) | 8.5 | 6.2 |
| Peak Exotherm (°C) | 165 | 175 |
| Curing at 130°C | ||
| Gel Time (min) | 2.1 | 1.5 |
| Time to Peak Exotherm (min) | 3.6 | 2.8 |
| Peak Exotherm (°C) | 180 | 190 |
Curing Mechanism of Unsaturated Polyester Resin
Caption: Free-radical curing mechanism of unsaturated polyester resin initiated by a tert-amyl peroxide.
Cross-linking Agent for Polyethylene
Peroxide-initiated cross-linking is a common method to improve the thermal and mechanical properties of polyethylene (PE). While di-tert-butyl peroxide is more commonly cited, tert-amyl peroxides can also be used for this application. The process involves the generation of free radicals that abstract hydrogen atoms from the polymer chains, leading to the formation of carbon-carbon cross-links.
Experimental Protocol: Cross-linking of High-Density Polyethylene (HDPE)
This protocol provides a general procedure for the cross-linking of HDPE using a peroxide initiator.
Materials:
-
High-Density Polyethylene (HDPE) powder
-
Peroxide cross-linking agent (e.g., Di-tert-amyl peroxide)
-
Internal mixer or two-roll mill
-
Compression molding press
-
Xylene for gel content determination
Procedure:
-
Dry the HDPE powder in a vacuum oven.
-
Melt-blend the HDPE with the desired concentration of the peroxide cross-linking agent (e.g., 0.5-2.0 wt%) in an internal mixer at a temperature below the decomposition temperature of the peroxide (e.g., 120-130°C).
-
Sheet out the blended material on a two-roll mill.
-
Compression mold the sheets into the desired shape at a temperature above the decomposition temperature of the peroxide (e.g., 170-180°C) for a sufficient time to ensure complete cross-linking (e.g., 10-15 minutes).
-
Cool the molded parts under pressure.
-
Determine the degree of cross-linking by measuring the gel content according to ASTM D2765.
Data Presentation: Effect of Peroxide Concentration on HDPE Cross-linking
The following table illustrates the typical effect of peroxide concentration on the gel content (a measure of the degree of cross-linking) and mechanical properties of HDPE.
| Peroxide Concentration (wt%) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.0 | 0 | 25 | >600 |
| 0.5 | 65 | 28 | 450 |
| 1.0 | 80 | 30 | 300 |
| 1.5 | 90 | 32 | 200 |
| 2.0 | 95 | 33 | 150 |
Polyethylene Cross-linking Process
Caption: Workflow for the peroxide-initiated cross-linking of polyethylene.
Disclaimer
The information provided in these application notes is intended for guidance and informational purposes only. The experimental protocols are generalized and may require optimization based on the specific materials and equipment used. It is the responsibility of the user to ensure that all safety precautions are followed when handling chemicals and operating equipment.
tert-Amyl Hydroperoxide (TAHP) Mediated Oxidations: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting oxidation reactions using tert-Amyl hydroperoxide (TAHP). TAHP is a valuable oxidizing agent in organic synthesis, offering a viable alternative to other peroxides like tert-Butyl hydroperoxide (TBHP). These notes are intended to guide researchers in the effective use of TAHP for various transformations, with a focus on reaction setup, optimization, and safety.
Introduction to this compound (TAHP)
This compound (TAHP) is an organic peroxide with the formula C5H12O2. It serves as a versatile oxidizing agent for a range of functional group transformations, including the oxidation of sulfides to sulfoxides, alcohols to carbonyl compounds, and the epoxidation of alkenes.[1] While structurally similar to the more commonly used tert-Butyl hydroperoxide (TBHP), TAHP can exhibit different reactivity and selectivity profiles, making it a valuable tool in the synthetic chemist's arsenal. Its application is particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates where mild and selective oxidation conditions are paramount.[1]
Safety Precautions
Organic peroxides like TAHP are potentially hazardous and must be handled with care. They are thermally sensitive and can decompose exothermically.[2] Always work behind a safety shield in a well-ventilated fume hood. Avoid contact with metals, acids, and bases, as these can catalyze decomposition.[2] It is recommended to use and store TAHP as a solution in a suitable solvent, as highly concentrated forms are more hazardous.
I. Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. TAHP, in conjunction with a suitable catalyst, can achieve this conversion with high chemoselectivity, minimizing over-oxidation to the corresponding sulfone.
General Reaction Scheme:
Experimental Protocol: Metal-Free Oxidation of Thioanisole (B89551)
This protocol describes the selective oxidation of thioanisole to methyl phenyl sulfoxide.
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
This compound (TAHP), solution in a suitable solvent (e.g., decane (B31447) or water)
-
Solvent (e.g., methanol, ethanol, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional, for controlling exotherm)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add thioanisole (1.0 mmol).
-
Add the chosen solvent (e.g., 5 mL of methanol).
-
With stirring, add a solution of this compound (1.1 to 1.5 equivalents) dropwise. The addition can be done at room temperature, but for more reactive substrates, an ice bath may be used to maintain the temperature below 25°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be worked up by quenching any remaining peroxide with a mild reducing agent (e.g., aqueous sodium sulfite (B76179) solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Sulfide (B99878) Oxidation
| Substrate | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thioanisole | TBHP | None | CH3CN/CHCl3 | 60 | 1.5 | 67 | [3] |
| Aryl/Alkyl Sulfides | H2O2 | Mn2ZnO4 | THF | RT | - | High | [3] |
| Thioanisole | O2 | Metal-free quinoid | HFIP | RT | 1 | 100 | [4] |
II. Oxidation of Alcohols to Aldehydes and Ketones
TAHP can be employed for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The choice of catalyst is crucial to achieve high selectivity and avoid over-oxidation, particularly for primary alcohols to carboxylic acids.
General Reaction Scheme:
-
Primary Alcohol: R-CH2OH + TAHP --(Catalyst)--> R-CHO + tert-Amyl alcohol + H2O
-
Secondary Alcohol: R-CH(OH)-R' + TAHP --(Catalyst)--> R-C(=O)-R' + tert-Amyl alcohol + H2O
Experimental Protocol: Vanadium-Catalyzed Oxidation of Benzyl (B1604629) Alcohol
This protocol outlines the oxidation of a benzylic alcohol to the corresponding aldehyde.
Materials:
-
Benzyl alcohol
-
This compound (TAHP) solution
-
Vanadium catalyst (e.g., V2O5 or a vanadium complex)
-
Solvent (e.g., toluene, acetonitrile (B52724), or water)[5]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and the vanadium catalyst (e.g., 1-5 mol%) in the chosen solvent (e.g., 10 mL of toluene).
-
Add the TAHP solution (1.2 to 2.0 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work up the reaction by washing with an aqueous solution of sodium sulfite to destroy excess peroxide.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by distillation or column chromatography.
Quantitative Data for Alcohol Oxidation
| Substrate | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol Derivatives | TBHP (aq. & decane), H2O2 | High-valent oxovanadium | Toluene, ACN, MeOH | - | - | - | [5] |
| Benzyl Alcohol | H2O2 | tetra(benzyltriethylammonium) octamolybdate | Water | Reflux | 1 | - | [2] |
| Cinnamyl Alcohol | TBHP | LaCo0.8Fe0.2O3 | MeCN | 50 | 0.5 | - | [6] |
III. Epoxidation of Alkenes
TAHP is an effective oxygen source for the epoxidation of alkenes, a reaction of significant importance in the synthesis of fine chemicals and pharmaceuticals. This transformation is typically catalyzed by transition metals, with molybdenum and vanadium complexes being particularly effective.
General Reaction Scheme:
Experimental Protocol: Molybdenum-Catalyzed Epoxidation of Cyclooctene (B146475)
This protocol details the epoxidation of a cyclic alkene.
Materials:
-
Cyclooctene
-
This compound (TAHP) solution (e.g., in decane)
-
Molybdenum catalyst (e.g., MoO2(acac)2 or other Mo complexes)
-
Solvent (e.g., acetonitrile/toluene mixture)[7]
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the molybdenum catalyst (e.g., 0.05 mol%).
-
Add the solvent (e.g., a 3:1 mixture of acetonitrile and toluene).
-
Add cyclooctene (1.0 mmol).
-
Add the TAHP solution (e.g., 2.0 equivalents in decane).
-
Heat the mixture to the desired temperature (e.g., 55-80°C) and stir until the reaction is complete as indicated by TLC or GC analysis.[7][8]
-
Cool the reaction to room temperature and quench excess peroxide with an aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the epoxide by distillation or column chromatography.
Quantitative Data for Alkene Epoxidation
| Substrate | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclooctene | TBHP in decane | [Cp*2Mo2O5] | MeCN/toluene (3:1) | 55 | - | - | [7] |
| cis-Cyclooctene | TBHP | Mo-IF-Dt | 1,2-dichloroethane | 85 | 2 | 98 | [9] |
| Cyclo-octene | TBHP (aq.) | MoO2L complexes | None | 80 | 6 | up to 90 (conv.) | [8] |
Signaling Pathways and Experimental Workflows
Logical Workflow for TAHP-Mediated Oxidation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inorgchemres.org [inorgchemres.org]
Application Notes and Protocols for tert-Amyl Hydroperoxide in Oxidative Desulfurization Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative desulfurization (ODS) is a promising technology for the removal of sulfur-containing compounds from fuels, offering a complementary approach to traditional hydrodesulfurization (HDS). ODS is particularly effective for the removal of sterically hindered sulfur compounds, such as dibenzothiophene (B1670422) (DBT) and its derivatives, which are challenging to remove using HDS. This process involves the selective oxidation of organosulfur compounds to their corresponding sulfones, which increases their polarity and facilitates their removal through extraction or adsorption.[1][2][3]
Tert-Amyl hydroperoxide (TAHP) has emerged as an effective oxidant in ODS due to its high reactivity and solubility in organic phases.[4] This application note provides detailed protocols and data for the use of TAHP in the catalytic oxidative desulfurization of fuels, targeting researchers and professionals in the fields of chemistry, materials science, and fuel development.
Principle of Oxidative Desulfurization
The ODS process is typically a two-stage process:
-
Oxidation: In the first stage, the fuel is treated with an oxidizing agent, such as TAHP, in the presence of a catalyst. The catalyst, often a molybdenum-based compound, facilitates the transfer of an oxygen atom from the hydroperoxide to the sulfur atom in the organosulfur compound, converting it into a sulfone.[1]
-
Extraction: The resulting sulfones are significantly more polar than the parent sulfur compounds. This difference in polarity allows for their selective removal from the non-polar fuel matrix using a polar solvent, such as acetonitrile (B52724) or dimethylformamide (DMF).[1][4]
Safety Precautions for this compound
This compound is a flammable liquid and vapor, and heating may cause a fire. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[5][6][7]
Handling and Storage:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][7][8]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6][7][9]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][6]
-
Ground and bond the container and receiving equipment to prevent static discharges.[5][6][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5][6][7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][6][7]
-
Wash thoroughly after handling and do not eat, drink, or smoke when using this product.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from oxidative desulfurization experiments using this compound.
Table 1: Effect of Reaction Conditions on the Oxidation of Dibenzothiophene (DBT) with TAHP
| Catalyst | TAHP/DBT Molar Ratio | Temperature (°C) | Reaction Time (h) | DBT Conversion (%) |
| Molybdenum oxide on Amberlite IRC-748 resin (1%) | 3 | 90 | 1 | ~100 |
| No Catalyst | 3 | 90 | 3 | <5 |
Data sourced from a study on the homogeneous oxidation of dibenzothiophene.[4]
Table 2: Oxidation of Various Sulfur Compounds with TAHP
| Sulfur Compound | Catalyst | TAHP/Sulfur Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Dibenzothiophene (DBT) | Molybdenum oxide on Amberlite IRC-748 resin (1%) | 3 | 90 | 1 | ~100 |
| 4,6-dimethyl-dibenzothiophene (DMDBT) | Molybdenum oxide on Amberlite IRC-748 resin (1%) | 3 | 90 | 1 | > DBT |
| Benzothiophene (BT) | Molybdenum oxide on Amberlite IRC-748 resin (1%) | 3 | 90 | 1 | < DBT |
Relative reactivity order: DMDBT > DBT > BT.[4]
Table 3: Continuous Flow Oxidation of DBT with TAHP
| Weight Hourly Space Velocity (WHSV) (h⁻¹) | Initial DBT Concentration (µg/g) | Final DBT Concentration (µg/g) | DBT Conversion (%) |
| 40 | 500 | 193.5 | 61.3 |
| 10 | 500 | 7.2 | 98.5 |
Followed by adsorption on Al₂O₃, the final DBT concentration was reduced to 3.8 µg/g.[4]
Experimental Protocols
Protocol 1: Catalyst Preparation - Molybdenum Oxide on a Resin Support
This protocol describes the preparation of a molybdenum oxide catalyst supported on a macroporous weak acidic resin (e.g., Amberlite IRC-748).
Materials:
-
Macroporous weak acidic resin (e.g., Amberlite IRC-748)
-
Ammonium (B1175870) molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Ion Exchange:
-
Wash the resin with deionized water to remove any impurities.
-
Prepare an aqueous solution of ammonium molybdate.
-
Immerse the washed resin in the ammonium molybdate solution and stir for 24 hours at room temperature to allow for ion exchange.
-
-
Drying:
-
Filter the resin from the solution and wash it thoroughly with deionized water.
-
Dry the resin in an oven at 110°C for 12 hours.
-
-
Calcination:
-
Calcine the dried resin in a furnace at 400°C for 4 hours in a stream of air to convert the molybdenum precursor to molybdenum oxide.
-
Allow the catalyst to cool to room temperature under a dry atmosphere.
-
Protocol 2: Oxidative Desulfurization of a Model Fuel
This protocol details the batch oxidation of a model fuel containing dibenzothiophene (DBT) using TAHP and a prepared molybdenum oxide catalyst.
Materials:
-
Model fuel (e.g., DBT dissolved in a solvent like decalin)
-
This compound (TAHP)
-
Prepared molybdenum oxide catalyst
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Sampling syringe
Procedure:
-
Reaction Setup:
-
Add a specific volume of the model fuel to the three-neck round-bottom flask.
-
Add the desired amount of the molybdenum oxide catalyst to the flask.
-
Set up the flask with a condenser, a thermometer, and a magnetic stirrer.
-
-
Reaction:
-
Sampling and Analysis:
-
At regular intervals, withdraw small samples of the reaction mixture using a syringe.
-
Analyze the samples to determine the concentration of the sulfur compound and its corresponding sulfone.
-
Protocol 3: Extraction of Sulfones
This protocol describes the liquid-liquid extraction of the oxidized sulfur compounds (sulfones) from the treated fuel.
Materials:
-
Oxidized fuel from Protocol 2
-
Polar extraction solvent (e.g., acetonitrile or dimethylformamide)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Liquid-Liquid Extraction:
-
Allow the oxidized fuel to cool to room temperature.
-
If a solid catalyst was used, separate it from the fuel by filtration or centrifugation.
-
Transfer the oxidized fuel to a separatory funnel.
-
Add an equal volume of the extraction solvent (e.g., acetonitrile) to the separatory funnel.
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the two phases (the desulfurized fuel and the solvent containing the sulfones) to separate.
-
-
Separation:
-
Drain the lower, denser solvent phase containing the sulfones into a separate flask.
-
The upper phase is the desulfurized fuel.
-
Repeat the extraction process with fresh solvent for higher removal efficiency if necessary.
-
-
Solvent Recovery (Optional):
-
The extraction solvent can be regenerated by distillation to separate it from the dissolved sulfones.
-
Protocol 4: Analytical Method - Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This protocol outlines the analysis of sulfur compounds in the fuel before and after the ODS process. GC-SCD is a highly selective and sensitive technique for sulfur-containing compounds.[10][11][12][13][14]
Instrumentation:
-
Gas chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD)
-
Appropriate capillary column for sulfur analysis (e.g., DB-Sulfur SCD)[11]
Typical GC-SCD Parameters:
| Parameter | Value |
| Inlet Temperature | 275°C |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (constant flow) |
| Oven Program | 40°C (hold 1 min), ramp at 10°C/min to 250°C |
| SCD Furnace Temperature | 800°C |
| SCD Air Flow | 60 mL/min |
| SCD Hydrogen Flow | 46 mL/min (total) |
| SCD Ozone Flow | 40 mL/min |
Parameters are illustrative and should be optimized for the specific application.[11]
Procedure:
-
Calibration: Prepare a series of calibration standards of the target sulfur compounds in a sulfur-free solvent.
-
Sample Preparation: Dilute the fuel samples (before and after ODS) in a suitable solvent to fall within the calibration range.
-
Injection: Inject a known volume of the prepared sample into the GC.
-
Data Analysis: Identify and quantify the sulfur compounds based on their retention times and the calibration curve. The reduction in the peak area of the parent sulfur compound and the appearance of the sulfone peak (if analyzed) indicate the progress of the reaction.
Visualizations
ODS Experimental Workflow
Caption: Figure 1. ODS Experimental Workflow.
Proposed Signaling Pathway for Catalytic Oxidation of Dibenzothiophene
Caption: Figure 2. Catalytic Oxidation of DBT.
References
- 1. researchgate.net [researchgate.net]
- 2. gt.uut.ac.ir [gt.uut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sulfur and nitrogen chemiluminescence detection in gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
- 14. gassite.com [gassite.com]
Application Notes and Protocols for Laboratory-Scale Synthesis Using tert-Amyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale use of tert-Amyl hydroperoxide (TAHP). It covers its application in oxidation reactions and as a radical initiator, with a strong emphasis on safety and handling procedures.
Introduction to this compound (TAHP)
This compound (TAHP) is an organic peroxide with the formula C₅H₁₂O₂.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] TAHP serves as a versatile reagent in organic synthesis, primarily as a radical initiator for polymerization and as an oxidizing agent in various chemical transformations.[2][3] Its utility in oxidation reactions includes epoxidation, hydroxylation, and the oxidation of sulfides.[2][3] Compared to other oxidizing agents, TAHP can often be used under milder conditions.[2]
Safety Precautions: this compound is a hazardous chemical and must be handled with extreme care. It is a flammable liquid and vapor, and heating may cause a fire.[4] TAHP is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[4] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Keep away from heat, sparks, open flames, and other ignition sources.[4]
Application: Oxidation of Sulfides (Oxidative Desulfurization)
TAHP is an effective oxidant for the conversion of sulfides to sulfoxides and sulfones. This is particularly relevant in the context of oxidative desulfurization of fuels, where refractory sulfur compounds like dibenzothiophene (B1670422) (DBT) are oxidized to their corresponding sulfones, which can then be more easily removed.
Experimental Protocol: Oxidation of Dibenzothiophene (DBT)
This protocol is based on the molybdenum-catalyzed oxidation of DBT using TAHP in a model diesel fuel.
Materials:
-
Dibenzothiophene (DBT)
-
This compound (TAHP)
-
Molybdenum oxide supported on a macroporous weak acidic resin (e.g., Amberlite IRC-748)
-
Solvent (e.g., decalin or a model diesel fuel)
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Heating and stirring apparatus
-
Analytical equipment for monitoring the reaction (e.g., GC-FPD)
Procedure:
-
Prepare a solution of DBT in the chosen solvent at the desired concentration (e.g., 500 µg·g⁻¹).
-
Add the molybdenum oxide catalyst to the reaction vessel (e.g., 1% by mass relative to the solution).
-
Heat the mixture to the reaction temperature (e.g., 90°C) with stirring.
-
Add TAHP to the reaction mixture. The molar ratio of TAHP to DBT is a critical parameter and should be optimized (e.g., a 3:1 molar ratio).
-
Maintain the reaction at the set temperature with vigorous stirring for the desired duration (e.g., 1 hour).
-
Monitor the conversion of DBT by taking aliquots at regular intervals and analyzing them by GC-FPD.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting sulfone can be removed by subsequent adsorption or extraction.
Quantitative Data: Oxidation of Refractory Sulfur Compounds
| Substrate | Catalyst | TAHP/Substrate Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| Dibenzothiophene (DBT) | 1% MoO₃/Amberlite IRC-748 | 3 | 90 | 1 | ~100 |
| Benzothiophene (BT) | 1% MoO₃/Amberlite IRC-748 | 3 | 90 | 1 | Lower than DBT |
| 4,6-Dimethyl-dibenzothiophene (DMDBT) | 1% MoO₃/Amberlice IRC-748 | 3 | 90 | 1 | Higher than DBT |
Data adapted from studies on oxidative desulfurization.[1]
Application: Epoxidation of Alkenes
TAHP, like other hydroperoxides, can be used for the epoxidation of alkenes, a crucial transformation in organic synthesis for the formation of epoxides (oxiranes). This reaction is typically catalyzed by transition metals. While specific protocols for TAHP are not as prevalent in the literature as for tert-Butyl hydroperoxide (TBHP), the general principles apply. The choice of catalyst is key to achieving high selectivity and yield.
General Considerations for TAHP-mediated Epoxidation:
-
Catalysts: Molybdenum, vanadium, titanium, and tungsten complexes are commonly used for hydroperoxide-mediated epoxidations. For allylic alcohols, titanium catalysts are particularly effective, as seen in the Sharpless epoxidation which utilizes TBHP.[5][6]
-
Substrate Scope: The reactivity of the alkene depends on its electronic properties and steric hindrance. Electron-rich alkenes are generally more reactive.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (B109758) or toluene (B28343) is typically used.
-
Temperature: Reactions are often run at or below room temperature to control exothermicity and improve selectivity.
Note: The direct substitution of TAHP for TBHP in established protocols like the Sharpeners epoxidation is not recommended without careful optimization and safety assessment, as reactivity and selectivity may differ.
Application: Radical Polymerization Initiator
TAHP is widely used as a thermal initiator for free-radical polymerization.[6] It decomposes upon heating to generate free radicals that initiate the polymerization of monomers like styrene (B11656) and acrylates.[6] The decomposition rate is dependent on temperature, and this relationship is often characterized by the half-life of the initiator at various temperatures.
General Protocol for Polymerization:
-
The monomer (e.g., styrene) is charged to a reactor, often with a solvent.
-
The reactor is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit radical polymerization.
-
The mixture is heated to the desired reaction temperature.
-
TAHP is added to the reactor to initiate the polymerization. The amount of initiator used will influence the molecular weight of the resulting polymer.
-
The reaction is allowed to proceed until the desired monomer conversion is achieved.
Decomposition Data for TAHP
| Temperature (°C) | Half-life (t₁/₂) |
| 133 | 10 hours |
| 149 | 1 hour |
| 190 | 1 minute |
Note: These values are approximate and can be influenced by the solvent and other components in the reaction mixture.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Amyl Hydroperoxide (TAHP) Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve yield and overcome common challenges in polymerizations initiated by tert-Amyl hydroperoxide (TAHP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAHP) and for which types of polymerization is it suitable?
This compound (TAHP) is an organic peroxide used as a radical initiator for polymerization reactions.[1] It is particularly effective for the polymerization of styrenes and (meth)acrylates.[2] TAHP's controlled decomposition allows for consistent initiation and uniform polymer chain growth, leading to polymers with a consistent molecular weight distribution.[3] It can be used in thermal polymerization processes and is also a key component in redox initiation systems for lower temperature applications.
Q2: What are the key safety precautions for handling and storing TAHP?
TAHP is a reactive and thermally unstable compound that can decompose exothermically.[1] It is also flammable and can cause skin and eye irritation.[1]
Key Safety Precautions:
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[4] The recommended storage temperature is typically between 0°C and 35°C.[5]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid contact with skin and eyes.[4]
-
Contamination: Keep away from incompatible materials, such as strong acids, bases, and reducing agents, to prevent accelerated decomposition.
Q3: How does temperature affect the efficiency of TAHP initiation?
The rate of decomposition of TAHP into radicals is highly dependent on temperature. This rate is often characterized by the initiator's half-life (t½), which is the time it takes for half of the initiator to decompose at a specific temperature. Higher temperatures lead to a shorter half-life and a faster initiation rate. However, excessively high temperatures can lead to a rapid, uncontrolled polymerization, potentially broadening the molecular weight distribution and increasing the risk of side reactions.[6]
Troubleshooting Guide
Issue 1: Low Monomer Conversion or Stalled Reaction
Symptom: The polymerization proceeds very slowly or stops at a low conversion of monomer to polymer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incorrect Temperature | The reaction temperature is too low for efficient thermal decomposition of TAHP. Solution: Gradually increase the reaction temperature. Refer to the half-life data to select a temperature that provides a suitable initiation rate for your system. |
| Inhibitor Presence | Monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These inhibitors will consume the initial radicals generated by TAHP. Solution: Remove the inhibitor from the monomer before polymerization. This can typically be done by washing with an alkaline solution or passing the monomer through an inhibitor removal column. |
| Insufficient Initiator Concentration | The amount of TAHP is too low to sustain the polymerization. Solution: Increase the initiator concentration incrementally. Be aware that a higher initiator concentration will generally lead to a lower average molecular weight of the polymer.[7] |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture can scavenge radicals, inhibiting polymerization. Solution: Thoroughly deoxygenate the monomer and solvent before initiating the reaction. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.[8] |
| Impure Reagents | Impurities in the monomer or solvent can act as chain transfer agents or inhibitors. Solution: Ensure all reagents are of high purity. Distill the monomer and solvent if necessary. |
Issue 2: High Polydispersity (Broad Molecular Weight Distribution)
Symptom: The resulting polymer has a broad molecular weight distribution (PDI > 1.5), indicating a lack of control over the polymerization process.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Reaction Temperature | Fluctuations in temperature can lead to variable initiation rates and uncontrolled chain growth. Solution: Ensure precise and stable temperature control throughout the polymerization. Use a well-calibrated heating mantle or oil bath with a temperature controller. |
| High Initiator Concentration | An excessively high concentration of TAHP can lead to a burst of initiation at the beginning of the reaction, followed by a decrease in the initiation rate as the initiator is consumed. This can result in polymer chains of varying lengths. Solution: Optimize the initiator concentration. A lower concentration will generally provide better control over the polymerization, leading to a narrower molecular weight distribution. |
| Non-uniform Mixing | Poor mixing can create localized "hot spots" of high initiator or monomer concentration, leading to uncontrolled polymerization. Solution: Ensure efficient and continuous stirring throughout the reaction. |
Issue 3: Polymer Degradation Instead of Propagation
Symptom: The viscosity of the reaction mixture decreases, or the isolated polymer has a lower than expected molecular weight, suggesting chain scission.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Excessively High Temperature | At very high temperatures, the radicals generated from TAHP can cause chain scission (degradation) of the polymer backbone, particularly in polymers with tertiary hydrogens. Solution: Lower the reaction temperature. Consider using a redox co-initiator to enable polymerization at a lower temperature. |
| High Peroxide Concentration | A very high concentration of peroxide can sometimes favor chain scission over propagation. Solution: Reduce the concentration of TAHP. |
Data Presentation
Table 1: Half-Life of this compound (TAHP)
This table provides the temperature at which the half-life of TAHP is 10 hours, 1 hour, and 0.1 hours. This data is critical for selecting the appropriate reaction temperature for thermal polymerization.
| Half-Life (hours) | Temperature (°C) |
| 10 | 165 |
| 1 | 183 |
| 0.1 (6 minutes) | 202 |
(Data sourced from LAAP.)[5]
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization of Styrene (B11656) Initiated by TAHP
This protocol provides a general starting point for the bulk polymerization of styrene. The optimal TAHP concentration and temperature should be determined experimentally.
Materials:
-
Styrene (inhibitor removed)
-
This compound (TAHP)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature controller
Procedure:
-
Add the desired amount of inhibitor-free styrene to the reaction vessel.
-
Deoxygenate the styrene by bubbling with an inert gas for 30-60 minutes.
-
While maintaining an inert atmosphere, add the desired amount of TAHP to the styrene. A typical starting concentration is in the range of 0.1 to 1.0 mol% relative to the monomer.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140°C) with vigorous stirring.
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
Once the desired conversion is reached, cool the reaction to room temperature to quench the polymerization.
-
Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol).
-
Filter and dry the polymer to a constant weight.
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (B99206) using a TAHP/Ascorbic Acid Redox System
This protocol describes a low-temperature emulsion polymerization using a redox initiator system.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
This compound (TAHP)
-
Ascorbic acid
-
Reaction vessel with a mechanical stirrer, condenser, and separate inlets for initiator components
-
Inert gas supply
Procedure:
-
In the reaction vessel, dissolve the surfactant in deionized water to form the aqueous phase.
-
Deoxygenate the aqueous phase by sparging with an inert gas for 30-60 minutes.
-
In a separate vessel, prepare a stable emulsion of the MMA monomer in a small amount of the deoxygenated aqueous phase.
-
Heat the aqueous phase in the reactor to the desired temperature (e.g., 40-60°C).
-
Prepare two separate solutions: one of TAHP in deionized water and another of ascorbic acid in deionized water. Deoxygenate both solutions.
-
Begin a continuous or semi-continuous feed of the monomer emulsion into the reactor.
-
Simultaneously, start the separate, continuous feeds of the TAHP and ascorbic acid solutions into the reactor. The molar ratio of TAHP to ascorbic acid is typically around 1:1.
-
Maintain a constant temperature and stirring speed throughout the polymerization.
-
After the monomer feed is complete, continue the initiator feeds for a short period to ensure high conversion.
-
Cool the reactor to room temperature.
-
The resulting polymer latex can be used as is or the polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by filtration and drying.
Visualizations
Caption: General workflow for TAHP-initiated polymerization.
Caption: Troubleshooting flowchart for low polymer yield.
Caption: Simplified mechanism of TAHP redox initiation.
References
Technical Support Center: tert-Amyl Hydroperoxide (TAHP)
Welcome to the Technical Support Center for tert-Amyl Hydroperoxide (TAHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing the use of TAHP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAHP) and what are its primary applications in research and drug development?
A1: this compound (TAHP) is an organic peroxide used as a versatile oxidizing agent in organic synthesis.[1] Its reactive hydroperoxide group allows it to participate in various transformations, including epoxidation, hydroxylation, and other oxygen insertion reactions, often under milder conditions than other oxidants.[1] In drug development and fine chemical synthesis, TAHP is valued for its ability to introduce oxygen atoms into complex molecules, facilitating the creation of specialized chemical structures like alcohols, carbonyl compounds, and epoxides.[1]
Q2: What are the main safety precautions I should take when handling TAHP?
A2: TAHP is a reactive and thermally unstable compound that requires careful handling.[2] Key safety precautions include:
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[2] Keep containers tightly closed and store away from incompatible materials such as strong acids, bases, and metals.
-
Handling: Work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Decomposition Hazards: TAHP can undergo exothermic decomposition.[2] Avoid contact with metals, strong acids, and bases which can catalyze decomposition.
Q3: What are the common side reactions associated with TAHP?
A3: The primary side reactions with TAHP stem from its thermal and catalytic decomposition. These can include:
-
Radical Reactions: Decomposition of TAHP can generate tert-amyloxy and other radicals.[3] These radicals can initiate unwanted side reactions, leading to a variety of byproducts and reduced selectivity.
-
Over-oxidation: The desired product can be further oxidized. For example, in the oxidation of sulfides, the desired sulfoxide (B87167) can be over-oxidized to the corresponding sulfone.
-
Solvent Participation: The solvent can sometimes participate in the reaction, especially if it is susceptible to oxidation or radical abstraction. Protic solvents can also competitively adsorb to catalyst active sites, reducing reaction rates.[4][5]
Q4: How does TAHP compare to tert-Butyl hydroperoxide (TBHP)?
A4: TAHP and TBHP are structurally similar and often used in similar applications. However, there can be differences in reactivity and selectivity. For instance, in the epoxidation of some cyclic alkenes, TBHP has been shown to be more beneficial for the selective production of the epoxide compared to hydrogen peroxide.[6] The choice between TAHP and TBHP may depend on the specific substrate and desired outcome, and it is often beneficial to screen both oxidants during reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TAHP and provides strategies for mitigation.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with lower temperatures (e.g., 0 °C or room temperature) and incrementally increase if the reaction is too slow. | Improved yield by minimizing thermal decomposition of TAHP and undesired side reactions. |
| Incorrect Stoichiometry | Carefully control the molar ratio of TAHP to the substrate. An excess of TAHP may lead to over-oxidation, while an insufficient amount will result in incomplete conversion. | Maximized conversion of the starting material to the desired product. |
| Catalyst Inactivity | Ensure the catalyst is active and used in the appropriate loading. For metal-catalyzed reactions, the choice of metal can significantly impact yield.[7] | Increased reaction rate and conversion to the desired product. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Aprotic solvents are often preferred as protic solvents can inhibit the reaction.[4][5] Screen a range of aprotic solvents (e.g., dichloromethane (B109758), acetonitrile, toluene). | Enhanced reaction rate and yield by avoiding solvent interference. |
Problem 2: Poor Selectivity and Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition of TAHP | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This minimizes the homolytic cleavage of the O-O bond in TAHP, which generates non-selective radicals.[3] | Increased selectivity towards the desired product by suppressing radical-mediated side reactions. |
| Inappropriate Catalyst | The choice of catalyst is crucial for controlling selectivity. For example, in epoxidations, molybdenum and vanadium catalysts are known to be highly selective.[8] Screen a variety of transition metal catalysts to find the one that favors the desired transformation. | Enhanced selectivity by directing the reaction through a specific catalytic cycle, minimizing byproduct formation. |
| Presence of Water | For some reactions, the presence of water can lead to hydrolysis of the product or catalyst deactivation. Use anhydrous TAHP and dry solvents. | Improved selectivity and yield by preventing water-induced side reactions. |
| Radical Scavengers | If radical-mediated side reactions are suspected, the addition of a radical scavenger (e.g., BHT) can be beneficial, although this may also inhibit the desired reaction if it proceeds through a radical pathway. | Reduced formation of byproducts from radical side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Epoxidation of an Allylic Alcohol
This protocol is adapted from the Sharpless asymmetric epoxidation, a well-established method for the synthesis of chiral epoxy alcohols.
Materials:
-
This compound (TAHP), anhydrous solution in a suitable solvent (e.g., toluene)
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular sieves (powdered and activated)
-
Aqueous solution of ferrous sulfate (B86663) (FeSO₄) (for quenching)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves.
-
Add anhydrous DCM and cool the suspension to -20 °C.
-
To the cooled suspension, add the chiral ligand, (+)- or (-)-DET, followed by Ti(Oi-Pr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add the allylic alcohol substrate to the reaction mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TAHP solution dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a freshly prepared aqueous solution of FeSO₄ to decompose the excess peroxide.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving TAHP.
Caption: Desired vs. side reaction pathways for this compound.
Caption: A general experimental workflow for reactions utilizing TAHP.
References
- 1. nbinno.com [nbinno.com]
- 2. arkema.com [arkema.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from tert-Amyl Hydroperoxide Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Amyl hydroperoxide (TAHP).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving this compound (TAHP)?
A1: The most common byproduct is tert-amyl alcohol, which is formed from the reduction of TAHP during the oxidation reaction. Depending on the reaction conditions and substrate, other side products may include di-tert-amyl peroxide and various rearrangement products.
Q2: How can I safely quench unreacted this compound after my reaction is complete?
A2: Unreacted TAHP should be quenched before workup and concentration of the reaction mixture. Common quenching agents include aqueous solutions of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₅). These reagents reduce the peroxide to the more easily removable tert-amyl alcohol. The quenching process can be exothermic, so it is crucial to perform it at a controlled temperature (e.g., 0 °C) with slow addition of the quenching agent.
Q3: What is the best way to remove the main byproduct, tert-amyl alcohol?
A3: The removal of tert-amyl alcohol depends on the properties of your desired product. Common methods include:
-
Aqueous Extraction: If your product is not water-soluble, you can perform multiple washes with water or brine to partition the tert-amyl alcohol into the aqueous phase.
-
Distillation: If your product is significantly less volatile than tert-amyl alcohol (boiling point ~102 °C), distillation (including short-path or vacuum distillation) can be an effective removal method.
-
Chromatography: Standard column chromatography can separate tert-amyl alcohol from many products, although co-elution can be an issue depending on the polarity of the product and the eluent system used.
-
Lyophilization: For non-volatile products, lyophilization (freeze-drying) can be used to remove tert-amyl alcohol.
Q4: Can I use tert-Butyl hydroperoxide (TBHP) workup procedures for my TAHP reaction?
A4: Yes, in many cases, workup and purification procedures for TBHP reactions can be adapted for TAHP reactions. The primary byproduct of TBHP is tert-butanol, which has similar physical properties to tert-amyl alcohol. Therefore, quenching and extraction methods are generally transferable. However, it is always recommended to perform a small-scale trial to optimize the procedure for your specific reaction.
Troubleshooting Guides
Problem: Incomplete Quenching of TAHP
| Potential Cause | Solution |
| Insufficient amount of quenching agent. | Use a 1.5 to 2-fold molar excess of the quenching agent relative to the initial amount of TAHP. |
| Quenching reaction is too slow at low temperatures. | After slow addition of the quenching agent at 0 °C, allow the mixture to warm to room temperature and stir for 1-2 hours. |
| Inefficient mixing of biphasic reaction mixture. | Ensure vigorous stirring during the quenching process to maximize contact between the organic and aqueous phases. |
Problem: Difficulty Removing tert-Amyl Alcohol
| Potential Cause | Solution |
| High solubility of tert-amyl alcohol in the organic solvent. | Perform multiple extractions with water or brine (3-5 times). Consider switching to a less polar organic solvent for the workup if your product is compatible. |
| Co-elution of tert-amyl alcohol with the product during column chromatography. | Modify the eluent system. A less polar solvent system may increase the retention of your product relative to tert-amyl alcohol. Alternatively, consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product is also water-soluble. | Avoid aqueous washes. Use distillation or lyophilization if your product's properties allow. |
Quantitative Data
Table 1: Solubility of tert-Amyl Alcohol
| Solvent | Solubility |
| Water | 12 g/100 mL[1] |
| Ethanol | Miscible[1] |
| Diethyl Ether | Miscible[1] |
| Acetone | Miscible[1] |
| Chloroform | Miscible[1] |
| Benzene | Miscible[1] |
Experimental Protocols
Protocol 1: Quenching of Excess TAHP with Sodium Sulfite
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise with vigorous stirring. A molar excess of 1.5 equivalents relative to the initial amount of TAHP is recommended.
-
Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Test for the presence of peroxides using peroxide test strips to ensure complete quenching.
-
Proceed with the aqueous workup by separating the organic and aqueous layers.
Protocol 2: Removal of tert-Amyl Alcohol by Aqueous Extraction
-
After quenching the excess TAHP, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction with water 2-3 more times.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: General experimental workflow for TAHP reactions.
Caption: Troubleshooting logic for TAHP reaction purification.
References
Technical Support Center: Managing Exothermic Decomposition of tert-Amyl Hydroperoxide
Welcome to the Technical Support Center for the safe handling and management of tert-Amyl hydroperoxide (TAHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and managing the exothermic decomposition of TAHP during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
| Issue/Question | Possible Cause(s) | Recommended Action(s) |
| 1. Unexpected rapid increase in reaction temperature (Temperature Excursion). | - Contamination: Presence of incompatible materials such as strong acids, bases, reducing agents, or metal salts (e.g., rust, copper, iron).[1][2] - Loss of Cooling: Failure of cooling system (e.g., ice bath, cryostat). - Incorrect Reagent Addition: Addition of reagents too quickly. - Localized Hotspots: Inadequate stirring leading to concentrated areas of reaction. | - Immediate Action: 1. Stop the addition of any further reagents. 2. Increase cooling capacity immediately (e.g., add more ice/dry ice to the bath). 3. If safe to do so, add a compatible, cold solvent to dilute the reaction mixture. 4. Alert a colleague and prepare for emergency shutdown. - If Temperature Continues to Rise: 1. Activate emergency cooling procedures. 2. If the reaction is in a fume hood, lower the sash. 3. Evacuate the immediate area and follow your institution's emergency protocols.[3] |
| 2. Pressure buildup in the reaction vessel. | - Gas Evolution: Decomposition of TAHP produces gaseous byproducts, primarily oxygen.[4] - Sealed System: The reaction is being performed in a closed or inadequately vented vessel. - Runaway Reaction: A rapid, uncontrolled exothermic reaction is occurring, leading to a rapid increase in both temperature and pressure.[5] | - Immediate Action: 1. Ensure the vessel's venting system is functioning correctly. Do not attempt to open a sealed, pressurized vessel that is undergoing a potential runaway reaction. 2. Reduce the reaction temperature by increasing cooling. - If Pressure Rises Rapidly: 1. Evacuate the area immediately. 2. Alert your safety officer. The vessel may be at risk of rupture.[4] |
| 3. The reaction is proceeding much faster than expected. | - Incorrect Concentration of TAHP: The concentration of the TAHP solution may be higher than intended. - Presence of Catalysts: Unintentional introduction of catalytic materials (e.g., transition metal salts) can significantly accelerate decomposition.[6] - Higher than Expected Ambient Temperature: The starting temperature of the reaction was higher than the protocol specifies. | - Corrective Actions: 1. Immediately cool the reaction mixture to slow down the reaction rate. 2. If possible and safe, take a sample for analysis to confirm the concentration of TAHP. 3. Review the experimental setup and reagents to identify any potential sources of contamination. |
| 4. Discoloration of the reaction mixture (e.g., yellowing, browning). | - Decomposition Products: The formation of colored byproducts can indicate decomposition. - Side Reactions: The reaction conditions may be promoting unintended side reactions. | - Investigative Steps: 1. Carefully monitor the reaction temperature for any signs of an exotherm. 2. If the reaction is stable, consider taking a small aliquot for analysis (e.g., UV-Vis, NMR) to identify the cause of the color change. 3. If accompanied by a temperature rise, treat as a potential runaway reaction. |
Frequently Asked Questions (FAQs)
What is this compound (TAHP)?
This compound is an organic peroxide commonly used as a radical initiator in polymerization reactions.[7][8][9] It is a colorless to pale yellow liquid.[7] Due to the unstable peroxide bond (-O-O-), it can decompose exothermically.[7][8]
What are the primary hazards associated with TAHP?
TAHP is a hazardous substance with the following primary risks:
-
Exothermic Decomposition: It is thermally unstable and can undergo a self-accelerating decomposition, which can lead to a fire or explosion, especially if heated or confined.[2][3]
-
Flammability: It is a flammable liquid and vapor.[2]
-
Toxicity: It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[2][10]
-
Corrosivity: It can cause severe skin burns and serious eye damage.[2][10]
What materials are incompatible with TAHP?
Avoid contact with the following materials, as they can catalyze a rapid and dangerous decomposition:
-
Strong acids and bases[1]
-
Strong oxidizing and reducing agents[1]
-
Rust and dust[2]
-
Amines and sulfur compounds[1]
How should I store TAHP?
Store TAHP in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2][11] It should be stored separately from incompatible materials.[2] The recommended storage temperature should not exceed 30°C.[2][3]
What are the typical decomposition products of TAHP?
While specific data for TAHP is limited, by analogy to the structurally similar tert-Butyl hydroperoxide (TBHP), the primary decomposition products are expected to be tert-amyl alcohol, acetone, and oxygen gas.[12]
What should I do in case of a TAHP spill?
-
Evacuate non-essential personnel from the area.[13]
-
Eliminate all ignition sources.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Absorb the spill with an inert material like sand or vermiculite. Do not use combustible materials like paper towels.[14]
-
Collect the absorbed material in a suitable, labeled container for hazardous waste disposal.[14]
-
Clean the spill area with a suitable solvent.
Quantitative Data on Thermal Decomposition
The following table summarizes key thermal hazard parameters for this compound and the closely related tert-Butyl hydroperoxide (TBHP), which can be used as a conservative estimate in the absence of specific data for TAHP.
| Parameter | This compound (TAHP) | tert-Butyl Hydroperoxide (TBHP) (for comparison) | Significance |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | Not specified, but generally in a similar range | The lowest temperature at which self-accelerating decomposition can occur in a particular package. A critical parameter for safe storage and transport. |
| Heat of Decomposition (ΔHd) | Data not readily available | ~1500 - 1600 J/g | The amount of heat released during decomposition. A higher value indicates a more energetic decomposition. |
| Activation Energy (Ea) | Data not readily available | ~76 kJ/mol | The minimum energy required to initiate the decomposition reaction. A lower activation energy implies that the decomposition can be initiated more easily. |
| Major Decomposition Products | Likely tert-amyl alcohol, acetone, oxygen | tert-butanol, acetone, oxygen, methane | Understanding the products is crucial for assessing secondary hazards (e.g., flammability of byproducts). |
Note: The data for TBHP is provided as an estimate for TAHP due to their structural similarity. Experimental determination of these parameters for the specific TAHP formulation in use is highly recommended.
Experimental Protocols
Protocol for Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for determining the thermal stability of TAHP.
Objective: To determine the onset temperature and heat of decomposition of this compound.
Materials:
-
This compound solution
-
Differential Scanning Calorimeter (DSC)
-
High-pressure sealed sample pans (e.g., gold-plated stainless steel)[11]
-
Reference pan (empty, sealed)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Instrument Preparation:
-
Ensure the DSC is properly calibrated according to the manufacturer's instructions.
-
Set up a nitrogen purge for the DSC cell to maintain an inert atmosphere.
-
-
Sample Preparation:
-
In a well-ventilated fume hood, carefully pipette a small amount of the TAHP solution (typically 1-5 mg) into a high-pressure sample pan.[11]
-
Hermetically seal the pan using the appropriate press. A proper seal is critical to contain any pressure generated during decomposition.
-
Prepare an empty, sealed reference pan.
-
-
DSC Analysis:
-
Data Analysis:
-
Upon completion of the run, analyze the resulting thermogram.
-
Determine the onset temperature of the exothermic decomposition peak. This is the temperature at which the decomposition begins to be measurable.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).[16]
-
Visualizations
Caption: Troubleshooting workflow for a temperature excursion event.
Caption: Factors influencing the exothermic decomposition of TAHP.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. arkema.com [arkema.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 5. akjournals.com [akjournals.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. CAS 3425-61-4: this compound | CymitQuimica [cymitquimica.com]
- 9. arkema.com [arkema.com]
- 10. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tert-Butyl hydroperoxide | (CH3)3COOH | CID 6410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 14. njit.edu [njit.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Safe Disposal of Unreacted tert-Amyl Hydroperoxide
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of unreacted tert-amyl hydroperoxide (TAHP). The following question-and-answer format addresses common concerns and provides detailed protocols for laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (TAHP)?
A1: this compound is a hazardous material with multiple risks. It is a flammable liquid and vapor and is classified as an organic peroxide, which means it can undergo self-accelerating exothermic decomposition, potentially leading to a fire or explosion if heated.[1][2][3][4] TAHP is harmful if swallowed and toxic upon skin contact or inhalation.[3] It can cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction.[1][3] Additionally, it is toxic to aquatic life with long-lasting effects.[3]
Q2: What materials are incompatible with TAHP?
A2: To prevent violent decomposition, TAHP should not come into contact with a range of substances.[3][5] Incompatible materials include strong oxidizing agents, powerful reducing agents, acids, bases, amines, transition metal salts, sulfur compounds, rust, ash, and dusts.[3][6]
Q3: How should I store unreacted TAHP in the laboratory?
A3: Proper storage is crucial for safety. TAHP should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][7] It is recommended to store it at temperatures below 30°C.[3] The container should be kept tightly closed and stored separately from incompatible materials.[1][2][3]
Q4: What is the Self-Accelerating Decomposition Temperature (SADT) of TAHP?
A4: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For this compound, the SADT is approximately 75-80°C.[8] Above this temperature, the rate of decomposition can generate heat faster than it can be dissipated, potentially leading to a dangerous thermal runaway.[2]
Q5: Can I dispose of small amounts of unreacted TAHP down the drain?
A5: No. You should never dispose of TAHP or any organic peroxide down the drain.[9] These compounds are toxic to aquatic life and can react violently with other chemicals in the drainage system.[3] All waste containing TAHP must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][3]
Troubleshooting Guide for Disposal
Issue: I have a small amount of unreacted TAHP in an organic solvent from my experiment. How can I safely neutralize it before disposal?
Solution: For small quantities of unreacted TAHP in a water-insoluble organic solvent, a common and effective method is reduction with a ferrous sulfate (B86663) solution. This procedure should be carried out in a fume hood with appropriate personal protective equipment (PPE).
Issue: The neutralization reaction is causing the solution to heat up significantly.
Solution: The reaction between TAHP and the reducing agent is exothermic. If you observe a significant temperature increase, slow down the addition of the neutralizing agent. You can also cool the reaction vessel in an ice bath to help dissipate the heat and control the reaction rate.
Issue: How do I confirm that all the peroxide has been neutralized?
Solution: After the neutralization procedure, it is essential to test for the presence of residual peroxides. Commercially available peroxide test strips can be used for this purpose. Dip a test strip into the organic layer of your solution. A negative test result indicates that the neutralization is complete. If the test is positive, repeat the washing step with the ferrous sulfate solution.
Quantitative Data Summary
The following table summarizes key safety parameters for this compound.
| Property | Value | Citations |
| Self-Accelerating Decomposition Temperature (SADT) | 75-80°C | [8] |
| Flash Point | 41°C | [10] |
| Lower Explosive Limit (LEL) | Not Available | |
| Upper Explosive Limit (UEL) | Not Available |
Experimental Protocol: Neutralization of this compound with Ferrous Sulfate
This protocol details the steps for neutralizing unreacted this compound in a water-insoluble organic solvent.
Materials:
-
Unreacted this compound in an organic solvent
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Peroxide test strips
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
Prepare the Ferrous Sulfate Reducing Solution:
-
In a fume hood, carefully add 12 mL of concentrated sulfuric acid to 220 mL of distilled water in a flask.
-
To this acidic solution, dissolve 120 g of ferrous sulfate heptahydrate. Stir until the solid is fully dissolved. This solution should be freshly prepared.[8]
-
-
Initial Quenching:
-
Transfer the organic solution containing the unreacted TAHP to a separatory funnel of appropriate size.
-
Slowly and carefully add a volume of the ferrous sulfate solution to the separatory funnel. Start with a volume roughly equal to that of the organic phase.
-
Caution: The reaction is exothermic. If the funnel becomes warm, vent it frequently (pointing the opening away from you and others) and consider cooling it in an ice bath.
-
-
Extraction and Neutralization:
-
Stopper the separatory funnel and shake gently, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The lower aqueous layer contains the reduced peroxide products.
-
Drain the lower aqueous layer into a designated hazardous waste container.
-
-
Testing for Residual Peroxides:
-
Take a small sample of the upper organic layer and test for the presence of peroxides using a peroxide test strip.
-
If the test is positive (indicating remaining peroxides), repeat the washing step (Step 3) with a fresh portion of the ferrous sulfate solution.
-
Continue this process until the peroxide test is negative.
-
-
Final Washing and Disposal:
-
Once the peroxide test is negative, wash the organic layer with two portions of water to remove any residual acid and salts.
-
Separate and drain the aqueous layers into the hazardous waste container.
-
The remaining organic solvent, now free of peroxides, should be disposed of in the appropriate organic hazardous waste container.
-
Logical Workflow for Safe Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Organic peroxides - Wikipedia [en.wikipedia.org]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. laballey.com [laballey.com]
- 7. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 8. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 9. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 10. echemi.com [echemi.com]
Navigating tert-Amyl Hydroperoxide Applications: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the application of tert-Amyl hydroperoxide (TAHP). The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise when using this compound in polymerization and oxidation reactions.
Polymerization Reactions
| Problem | Potential Cause | Suggested Solution |
| Slow or incomplete polymerization | 1. Low reaction temperature: The rate of radical formation from TAHP is temperature-dependent. | 1. Gradually increase the reaction temperature in 5-10°C increments. Refer to the half-life data table below to select an appropriate temperature for the desired reaction rate. |
| 2. Inhibitor presence: Monomers may contain inhibitors to prevent polymerization during storage. | 2. Remove inhibitors from the monomer by passing it through an inhibitor removal column or by washing with a dilute aqueous base, followed by drying. | |
| 3. Low initiator concentration: Insufficient TAHP will result in a low concentration of initiating radicals. | 3. Increase the concentration of TAHP incrementally. A typical starting concentration is 0.1-1.0 mol% relative to the monomer. | |
| 4. Presence of oxygen: Oxygen can act as a radical scavenger, inhibiting polymerization. | 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by purging the reaction vessel and solvent. | |
| Polymer with low molecular weight | 1. High initiator concentration: A higher concentration of TAHP leads to more polymer chains being initiated, resulting in shorter chains. | 1. Decrease the concentration of TAHP. |
| 2. High reaction temperature: Higher temperatures increase the rate of initiation and chain transfer reactions. | 2. Lower the reaction temperature. This will decrease the rate of decomposition of TAHP. | |
| 3. Chain transfer agent present: Solvents or impurities can act as chain transfer agents. | 3. Use a solvent with a low chain transfer constant. Ensure all reagents and glassware are clean. | |
| Reaction is too fast or uncontrollable (runaway reaction) | 1. Excessive initiator concentration: Too much TAHP can lead to a rapid, exothermic reaction.[1][2][3] | 1. Immediately cool the reaction vessel in an ice bath. If necessary, add a radical inhibitor to quench the reaction. For future experiments, significantly reduce the TAHP concentration. |
| 2. High reaction temperature: Elevated temperatures can cause rapid decomposition of TAHP, leading to a thermal runaway.[1][2][3] | 2. Immediately cool the reaction vessel. Ensure the reaction temperature is well below the Self-Accelerating Decomposition Temperature (SADT) of TAHP. | |
| 3. Contamination: Contamination with incompatible materials (e.g., strong acids, bases, metal salts) can catalyze the decomposition of TAHP.[4][5] | 3. Ensure all glassware is scrupulously clean and that all reagents are free from contaminants. Refer to the incompatibility data below. |
Oxidation Reactions (e.g., Epoxidation)
| Problem | Potential Cause | Suggested Solution |
| Slow or incomplete oxidation | 1. Low reaction temperature: The rate of oxidation is temperature-dependent. | 1. Cautiously increase the reaction temperature. |
| 2. Insufficient TAHP: The stoichiometric amount of oxidant may not have been used. | 2. Add an additional portion of TAHP to the reaction mixture. It is advisable to add it in small increments and monitor the reaction progress. | |
| 3. Catalyst deactivation (if applicable): The catalyst may have been poisoned or degraded. | 3. If using a catalyst, ensure it is active and handled under the correct conditions. Consider adding a fresh portion of the catalyst. | |
| Formation of side products (e.g., diols from epoxidation) | 1. Presence of water: Water can lead to the opening of the epoxide ring to form a diol in epoxidation reactions.[3] | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| 2. Acidic or basic conditions: These conditions can catalyze the opening of the epoxide ring. | 2. Perform the reaction under neutral conditions if possible. If a base is required for the reaction, consider using a non-nucleophilic base. | |
| 3. Over-oxidation: The desired product may be further oxidized by excess TAHP. | 3. Use a stoichiometric amount of TAHP or a slight excess. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Low yield of desired product | 1. Decomposition of TAHP: TAHP can decompose before it has a chance to react with the substrate. | 1. Add the TAHP to the reaction mixture at a controlled rate, especially if the reaction is performed at an elevated temperature. |
| 2. Side reactions of the substrate: The substrate may be undergoing other reactions under the experimental conditions. | 2. Analyze the reaction mixture for byproducts to identify potential side reactions. The reaction conditions may need to be optimized (e.g., temperature, solvent, pH). |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
TAHP should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[6] It is crucial to store it separately from incompatible materials such as strong acids, bases, reducing agents, and metal salts.[5] The storage temperature should not exceed 30°C.[5]
2. How can I safely handle this compound in the laboratory?
Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Handle TAHP in a well-ventilated fume hood.[6] Use non-sparking tools and avoid any friction or impact.[8] Never return unused TAHP to the original container to prevent contamination.[5]
3. What are the signs of this compound decomposition?
Signs of decomposition include gas evolution (pressure buildup in the container), discoloration (yellowing), or a noticeable increase in temperature.[1] If any of these signs are observed, the container should be handled with extreme caution, and emergency procedures should be initiated.
4. How do I quench a reaction containing unreacted this compound?
Unreacted TAHP can be quenched by the careful, slow addition of a reducing agent. A common method is to add an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) while monitoring the temperature to control any exotherm.[9]
5. What should I do in case of a this compound spill?
For a small spill, absorb the liquid with an inert, non-combustible material like vermiculite (B1170534) or sand.[10] Collect the material using non-sparking tools and place it in a loosely covered container for disposal.[10] For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
Quantitative Data
Table 1: Half-Life Data for this compound
| Temperature (°C) | Half-Life (hours) |
| 133 | 10.0 |
| 148 | 1.0 |
| 166 | 0.1 |
Note: Half-life data can vary depending on the solvent and other reaction conditions.
Table 2: Physical and Safety Properties of this compound
| Property | Value |
| CAS Number | 3425-61-4[11] |
| Molecular Formula | C₅H₁₂O₂[11] |
| Molecular Weight | 104.15 g/mol [12] |
| Appearance | Colorless to pale yellow liquid[11] |
| Self-Accelerating Decomposition Temperature (SADT) | ~80°C |
| Primary Decomposition Products | tert-Amyl alcohol, acetone, methane[13] |
Experimental Protocols
Protocol 1: Solution Polymerization of Styrene (B11656) using TAHP
This protocol is a representative example of a free-radical polymerization initiated by this compound.
Materials:
-
Styrene (inhibitor removed)
-
Toluene (B28343) (anhydrous)
-
This compound (TAHP)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser, magnetic stirrer, and temperature controller
Procedure:
-
Set up the reaction flask under an inert atmosphere of nitrogen or argon.
-
Add 100 mL of toluene and 20 g of inhibitor-free styrene to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 135°C) with stirring.
-
In a separate vial, prepare a solution of 0.2 g of TAHP in 10 mL of toluene.
-
Slowly add the TAHP solution to the reaction mixture over a period of 1 hour using a syringe pump.
-
Maintain the reaction at the set temperature for 4-6 hours.
-
Monitor the progress of the polymerization by taking samples and analyzing the monomer conversion (e.g., by GC or by measuring the solid content).
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polystyrene by pouring the reaction mixture into a large volume of methanol (B129727) with vigorous stirring.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Epoxidation of an Electron-Deficient Alkene using TAHP
This protocol is a representative example of an oxidation reaction using this compound.
Materials:
-
Electron-deficient alkene (e.g., an α,β-unsaturated ketone)
-
This compound (TAHP)
-
Dichloromethane (B109758) (anhydrous)
-
A suitable base (e.g., a non-nucleophilic organic base)
-
Reaction flask with a magnetic stirrer and an inert atmosphere setup
Procedure:
-
Set up the reaction flask under an inert atmosphere of nitrogen or argon.
-
Dissolve the electron-deficient alkene (1.0 mmol) and the base (1.2 mmol) in 10 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TAHP (1.5 mmol) in dichloromethane to the reaction mixture dropwise over 15 minutes.
-
Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for TAHP-mediated reactions.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. terrificscience.org [terrificscience.org]
- 5. EP0273090B1 - Solution polymerization of acrylic acid derived monomers using tertiary alkyl( c5)-hydroperoxides - Google Patents [patents.google.com]
- 6. EP0225809A2 - Process for the production of acrylic resins and their use - Google Patents [patents.google.com]
- 7. luperox.arkema.com [luperox.arkema.com]
- 8. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. pergan.com [pergan.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for tert-Amyl Hydroperoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction temperature for the synthesis and application of tert-Amyl hydroperoxide (TAHP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics or too high, leading to decomposition. | Systematically vary the reaction temperature within the recommended range (e.g., 30-80°C) to find the optimal point for your specific conditions. Refer to the data in Table 1 for expected trends.[1] |
| Inefficient Mixing: Poor agitation can lead to localized temperature gradients and incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Incorrect Reagent Stoichiometry: An improper molar ratio of tert-amyl alcohol to hydrogen peroxide can limit the yield. | Carefully control the molar ratio of reactants as specified in the experimental protocol. | |
| Product Decomposition (Visible Gas Evolution, Pressure Buildup) | Excessive Reaction Temperature: TAHP is thermally sensitive and can undergo self-accelerating decomposition at elevated temperatures.[2][3] | Immediately cool the reaction vessel. Do not exceed the recommended maximum temperature for the reaction scale. For storage, avoid temperatures above 30°C.[2] |
| Contamination: The presence of incompatible materials, such as strong acids, bases, or certain metals, can catalyze decomposition.[3] | Ensure all glassware and equipment are scrupulously clean and inert. Avoid contact with incompatible materials. | |
| Formation of Impurities/Byproducts | High Reaction Temperature: Elevated temperatures can promote side reactions, leading to the formation of byproducts like di-tert-amyl peroxide. | Operate at the lower end of the effective temperature range to enhance selectivity. Monitor the reaction progress closely to avoid prolonged reaction times at high temperatures. |
| Presence of Radical Inducers: Unintended radical sources can initiate unwanted side reactions. | Ensure the reaction is performed under a controlled atmosphere (e.g., inert gas) if sensitive to radical-induced side reactions. | |
| Inconsistent Initiation of Polymerization | Incorrect Initiation Temperature: The rate of radical generation from TAHP is temperature-dependent. The temperature may be too low for an adequate initiation rate or too high, causing rapid depletion of the initiator. | Adjust the polymerization temperature to achieve the desired initiation kinetics. Higher temperatures lead to faster decomposition and a higher concentration of initiating radicals. |
| Solvent Effects: The solvent can influence the thermal stability and decomposition rate of TAHP. | Be aware of the solvent used and its potential interaction with the hydroperoxide. The thermal stability of similar hydroperoxides has been shown to vary significantly with the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The synthesis of this compound is typically carried out in a temperature range of 10-85°C.[1] However, for optimal yield and purity, a more controlled range of 30-80°C is often recommended.[1] The ideal temperature will depend on the specific catalyst and reaction conditions used.
Q2: How does temperature affect the stability of this compound?
A2: this compound is a thermally unstable organic peroxide that can undergo exothermic self-accelerating decomposition.[2][3] It is crucial to avoid high temperatures during storage and handling. For long-term storage, temperatures should be kept below 30°C.[2]
Q3: What are the primary decomposition products of this compound at elevated temperatures?
A3: The thermal decomposition of this compound primarily proceeds through the homolytic cleavage of the O-O bond to form a tert-amyloxy radical and a hydroxyl radical. These highly reactive radicals can then participate in a variety of subsequent reactions, leading to the formation of byproducts.
Q4: Can this compound be used as a polymerization initiator at room temperature?
A4: While TAHP is a radical initiator, its decomposition rate at room temperature is generally low. To achieve a practical rate of polymerization initiation, elevated temperatures are typically required. The specific temperature will depend on the monomer being polymerized and the desired reaction rate.
Q5: How can I safely handle a reaction where the temperature is exceeding the set point?
A5: If you observe a thermal runaway (a rapid, uncontrolled increase in temperature), immediately implement your laboratory's emergency cooling procedures. This may involve using an ice bath or other cooling systems. Ensure adequate ventilation and be prepared for potential pressure buildup. Always work behind a safety shield when handling organic peroxides.[4]
Data Presentation
The following tables summarize quantitative data on the synthesis of hydroperoxides, providing insights into the effect of reaction temperature on yield and purity.
Table 1: Synthesis of this compound - Reaction Parameters from Patent Literature
| Example | Molar Ratio (tert-Amyl Alcohol : H₂O₂ : Catalyst) | Reaction Temperature (°C) | Reaction Time (hours) |
| 1 | 1 : 2.5 : 0.07 | 80 | 5 |
| 2 | 1 : 1.8 : 0.05 | 75 | 4 |
| 3 | 1 : 1.7 : 0.03 | 70 | 3 |
Data extracted from patent CN112300045A, which describes the synthesis of a derivative of this compound. The table illustrates the range of reaction conditions employed.[1]
Table 2: Synthesis of tert-Butyl Hydroperoxide (a TAHP Analog) - Effect of Temperature on Yield and Purity
| Reaction Temperature (°C) | Molar Ratio (MTBE : H₂SO₄ : H₂O₂) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 45 | 1 : 0.5 : 2.0 | 2 | 67.4 | 75.9 |
| 50 | 1 : 0.5 : 2.0 | 2 | 69.6 | 76.7 |
Data from patent EP1305283B1 for the synthesis of tert-Butyl hydroperoxide (TBHP) from methyl tert-butyl ether (MTBE). This data for a close analog suggests that a moderate increase in temperature can lead to a modest improvement in yield and purity.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Caution: This reaction involves an organic peroxide and should be performed with appropriate safety precautions, including the use of a safety shield and proper personal protective equipment.
Materials:
-
tert-Amyl alcohol
-
Hydrogen peroxide (30-50% solution)
-
Acid catalyst (e.g., sulfuric acid or phosphotungstic acid)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Cooling bath (e.g., ice-water bath)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up the three-neck flask with a magnetic stirrer, thermometer, and addition funnel in a cooling bath.
-
Charge the flask with tert-amyl alcohol and the acid catalyst.
-
Begin stirring and cool the mixture to the desired reaction temperature (e.g., 30°C).
-
Slowly add the hydrogen peroxide solution dropwise from the addition funnel, ensuring the reaction temperature remains stable. The addition rate should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, continue stirring the mixture at the set temperature for the specified reaction time (e.g., 2-5 hours).
-
Upon completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting solution contains this compound.
Visualizations
References
- 1. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 2. arkema.com [arkema.com]
- 3. arkema.com [arkema.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1305283B1 - Preparation of di-t-alkyl peroxides and t-alkyl hydroperoxides from n-alkyl t-alkyl ethers - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for tert-Amyl Hydroperoxide (TAHP) Oxidation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Amyl hydroperoxide (TAHP) oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a catalyst for a TAHP oxidation reaction?
A1: The selection of an optimal catalyst is critical for a successful TAHP oxidation reaction. The primary factors to consider are:
-
Activity: The catalyst's ability to promote the reaction at a desirable rate.
-
Selectivity: The catalyst's preference for forming the desired product over side products. High selectivity is crucial to minimize downstream purification efforts.
-
Stability: The catalyst's resistance to deactivation under the reaction conditions. A stable catalyst ensures consistent performance and a longer lifespan.
-
Substrate Scope: The range of substrates the catalyst can effectively oxidize.
-
Cost and Availability: The economic feasibility and accessibility of the catalyst.
-
Homogeneous vs. Heterogeneous: Homogeneous catalysts are in the same phase as the reactants, often offering high activity, while heterogeneous catalysts are in a different phase, which simplifies separation and recycling.
Q2: What are the common types of catalysts used for TAHP oxidation?
A2: A variety of metal-based catalysts are effective for TAHP oxidations. While much of the literature focuses on the analogous tert-Butyl hydroperoxide (TBHP), the following catalyst classes are also applicable to TAHP:
-
Molybdenum Complexes: Molybdenum oxides, particularly when supported, have shown high activity for the oxidation of sulfur-containing compounds with TAHP. For instance, molybdenum oxide on an Amberlite resin can achieve nearly 100% conversion of dibenzothiophene.[1]
-
Palladium Complexes: Dicationic palladium(II) complexes are effective for Wacker-type oxidations of alkenes to ketones. The ligand structure and solvent system significantly impact catalyst stability and performance.[2]
-
Copper Complexes: Copper(II) Schiff base complexes, especially when immobilized on supports like MCM-41, have demonstrated high activity and selectivity for alkene epoxidation and alkane hydroxylation at room temperature.[3][4]
-
Manganese Oxides: α-MnO2 has been used as an efficient catalyst for the oxidative self-coupling of amines to imines using TBHP, a reaction principle applicable to TAHP.
-
Other Transition Metal Salts: Simple d-metal chlorides (e.g., of Fe, Co, Ni, Cr) can catalyze benzylic oxidations, though their efficiency can vary significantly based on the metal and reaction conditions.[5]
Q3: How does this compound (TAHP) compare to tert-Butyl hydroperoxide (TBHP) as an oxidant?
A3: TAHP and TBHP are structurally similar and exhibit comparable reactivity in many oxidation reactions. Both are organic-soluble oxidants. However, subtle differences in their steric and electronic properties can influence reaction kinetics and selectivity with certain catalyst systems. In some cases, TAHP may offer different selectivity profiles. For example, in the oxidation of dibenzothiophene, carbazole (B46965) as an impurity had a significant negative impact when using TBHP but almost no effect with TAHP.[1]
Q4: What are the primary safety concerns when working with TAHP?
A4: this compound is a strong oxidizing agent and is thermally unstable. Key safety precautions include:
-
Avoid High Temperatures: Heating may cause a fire or explosive decomposition.[6] It is crucial to store TAHP in a cool, well-ventilated place, away from heat and ignition sources.
-
Incompatible Materials: Avoid contact with strong acids, bases, reducing agents, and certain metals (like rust) that can catalyze its decomposition.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. TAHP can cause severe skin burns and eye damage.[6]
-
Proper Handling: Use in a well-ventilated area. Ground and bond containers during transfer to prevent static discharge.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst has been stored properly and has not degraded. - For heterogeneous catalysts, confirm proper activation if required by the protocol. - Consider catalyst poisoning by impurities in the substrate or solvent. Purify starting materials if necessary. |
| Insufficient Oxidant | - Verify the concentration of the TAHP solution, as it can degrade over time. - Increase the molar ratio of TAHP to the substrate. An initial screening with a 2:1 to 3:1 ratio of TAHP:substrate is often a good starting point.[1] |
| Suboptimal Reaction Temperature | - The reaction may require heating to overcome the activation energy. Incrementally increase the temperature while monitoring for side product formation. - Conversely, for highly exothermic reactions or unstable products, cooling the reaction may be necessary. |
| Poor Catalyst-Substrate Interaction | - For heterogeneous catalysts, ensure adequate stirring to overcome mass transfer limitations. - The choice of solvent can significantly impact catalyst activity and solubility of reactants.[2] Screen different solvents. |
Issue 2: Low Selectivity and Formation of Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation of the Product | - Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. - Reduce the reaction temperature. - Decrease the amount of TAHP used. |
| Decomposition of TAHP | - TAHP can undergo catalyzed or thermal decomposition, which can lead to non-selective radical reactions. - Lowering the reaction temperature can minimize decomposition. - Ensure incompatible materials are not present in the reaction mixture. |
| Incorrect Catalyst Choice | - The chosen catalyst may not be selective for the desired transformation. - Screen a panel of catalysts with different metals and ligand environments. For example, in alkene epoxidation, some catalysts may favor allylic oxidation as a side reaction.[8] |
| Solvent Effects | - The solvent can influence the reaction pathway. For instance, in some palladium-catalyzed oxidations, the choice of solvent like α,α,α-trifluorotoluene (TFT) over dichloromethane (B109758) (DCM) can significantly improve yield and catalyst stability.[2] |
Issue 3: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Catalyst Aggregation | - This is a common issue with palladium catalysts, often promoted by the presence of water.[2] Using anhydrous conditions or a solvent that minimizes aggregation can help. - Lowering the reaction temperature may slow down the deactivation process.[2] |
| Fouling | - Polymeric byproducts can deposit on the surface of heterogeneous catalysts, blocking active sites. - Modifying reaction conditions (e.g., temperature, concentration) to minimize byproduct formation can be effective. |
| Leaching of Active Metal | - For supported catalysts, the active metal may leach into the solution, leading to a loss of activity. - Perform a hot filtration test to determine if the catalysis is truly heterogeneous. If the filtrate is still active, leaching is occurring. - Stronger catalyst-support interactions may be required. |
| Structural Changes/Sintering | - High reaction temperatures can cause structural changes in the catalyst or sintering of metal nanoparticles, reducing the number of active sites. - Operate at the lowest effective temperature. |
Data Presentation: Catalyst Performance in Hydroperoxide Oxidations
Note: Data for TAHP is limited in the literature; therefore, representative data for the structurally similar TBHP is also included for comparison and guidance.
Table 1: Oxidation of Sulfides
| Catalyst | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| MoO₃/Amberlite IRC-748 | Dibenzothiophene | TAHP | 90 | 1 | ~100 | >99 (to sulfone) | [1] |
| MoO₃/Amberlite IRC-748 | Benzothiophene | TAHP | 90 | 1 | Lower than DBT | >99 (to sulfone) | [1] |
Table 2: Epoxidation of Alkenes
| Catalyst | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Reference |
| MCM-41-pr-NH₂-CuL | Cyclooctene | TBHP | RT | 4 | 90 | 90 | [3][4] |
| MCM-41-pr-NH₂-CuL | Styrene | TBHP | RT | 4 | 90 | 83 | [3][4] |
| MCM-41-pr-NH₂-CuL | 1-Octene | TBHP | RT | 4.5 | 57 | 57 | [3][4] |
| Na-Tiβ Zeolite | Cyclohexene | TBHP | - | - | - | Higher than H₂O₂ | [9] |
Table 3: Oxidation of Alkanes
| Catalyst | Substrate | Oxidant | Temp (°C) | Time (h) | Hydroperoxide Conversion (%) | Product Yield (%) | Reference |
| Chromium Acetylacetonate | 2,3-Dimethylbutane | TBHP | 108 | 5 | 80 | 47 (Alcohol) | [10] |
| Mo(CO)₆ | 2,3-Dimethylbutane | TBHP | 108 | 5 | 85 | 70 (Alcohol) | [10] |
| Vanadium Acetylacetonate | 2,3-Dimethylbutane | TBHP | 108 | 5 | 43 | 41 (Alcohol) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in TAHP Alkene Epoxidation
-
Reactor Setup: To a series of oven-dried glass vials equipped with magnetic stir bars, add the alkene substrate (1.0 mmol) and the desired solvent (e.g., acetonitrile, 4 mL).
-
Catalyst Addition: Add the catalyst to be screened (e.g., 0.5-5 mol%) to each vial. For heterogeneous catalysts, a fixed mass (e.g., 100 mg) can be used.[3][4]
-
Reaction Initiation: Add this compound (TAHP, e.g., 2.0 mmol, 2.0 equivalents) to each vial to start the reaction.
-
Reaction Conditions: Stir the mixtures at a constant temperature (e.g., room temperature or a set temperature like 60 °C) for a predetermined time (e.g., 4-24 hours).
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, TLC, or HPLC).
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate). For heterogeneous catalysts, filter to remove the catalyst. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine conversion and selectivity.
Protocol 2: General Procedure for TAHP Oxidation of a Sulfide (B99878) to a Sulfone
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the sulfide substrate (e.g., dibenzothiophene, 1.0 mmol) in a suitable solvent (e.g., decalin).
-
Catalyst Addition: Add the catalyst (e.g., MoO₃ on a solid support, 1 wt%).[1]
-
Reaction Initiation: Add this compound (TAHP, e.g., 3.0 mmol, 3.0 equivalents).[1]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]
-
Monitoring: Follow the disappearance of the starting material and the appearance of the sulfone product by GC or HPLC.
-
Work-up: After the reaction is complete (e.g., 1-3 hours), cool the mixture to room temperature. If using a heterogeneous catalyst, filter it off. Wash the organic phase with water and brine, dry it over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization, if necessary.
Visualizations
Caption: Workflow for selecting a catalyst for TAHP oxidation.
Caption: Logical workflow for troubleshooting TAHP oxidation reactions.
Caption: Simplified metal-catalyzed TAHP oxidation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the performance for palladium catalysed tert -butyl hydroperoxide-mediated Wacker-type oxidation of alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01046E [pubs.rsc.org]
- 3. inorgchemres.org [inorgchemres.org]
- 4. inorgchemres.org [inorgchemres.org]
- 5. sciforum.net [sciforum.net]
- 6. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 7. arkema.com [arkema.com]
- 8. US6229028B1 - Process for the epoxidation of alkenes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US3879467A - Catalytic oxidation of alkanes and alkenes with organic hydroperoxides - Google Patents [patents.google.com]
Technical Support Center: Preventing Peroxide Formation in tert-Amyl Hydroperoxide Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of tert-Amyl hydroperoxide (TAHP). It includes troubleshooting guides and frequently asked questions to address common issues related to peroxide formation and control.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on the prevention, detection, and removal of dangerous peroxide byproducts.
Issue 1: Suspected Peroxide Formation in a Container of this compound
-
Question: I have an old container of this compound. How can I determine if it has formed dangerous levels of peroxides?
-
Answer: Do not move or open a container if you observe crystal formation, a viscous liquid, or discoloration, as these can be signs of dangerous peroxide levels.[1] If no visual signs are present, you can test for peroxides using either commercial test strips or a wet chemical method. It is crucial to test for peroxides before any application, especially before distillation or concentration, as peroxides can become concentrated and explode.[1][2]
Issue 2: Positive Peroxide Test Before a Reaction
-
Question: I tested my this compound and it's positive for peroxides. Can I still use it?
-
Answer: It is not recommended to use TAHP that has tested positive for high levels of peroxides, especially if the concentration is above 100 ppm.[3] Peroxides can act as unwanted initiators and interfere with your reaction, in addition to posing a significant safety hazard. For water-insoluble organic peroxides, you can remove them by quenching with a freshly prepared acidic solution of ferrous sulfate (B86663).[4]
Issue 3: Inconsistent Reaction Yields with this compound
-
Question: My reactions using this compound as an initiator are giving inconsistent yields. Could peroxides be the cause?
-
Answer: Yes, the presence of varying and undetected amounts of peroxide contaminants can lead to inconsistent reaction initiation and, consequently, variable yields. It is also possible that the TAHP itself has degraded over time, reducing its activity. Always use TAHP from a recently opened container that has been stored properly and tested for peroxides to ensure consistent results.
Issue 4: A Previously Inhibited Solvent is Forming Peroxides
-
Question: I purchased this compound with an inhibitor (BHT), but it's now testing positive for peroxides. Why did this happen?
-
Answer: Inhibitors like Butylated Hydroxytoluene (BHT) are consumed over time as they scavenge free radicals.[2] Factors such as repeated exposure to air, light, and heat can accelerate the depletion of the inhibitor, after which peroxide formation can begin.[5] If you have distilled the solvent, the inhibitor will have been removed, making the solvent immediately susceptible to peroxide formation.[2]
Frequently Asked Questions (FAQs)
Safe Storage and Handling
-
Q1: What are the ideal storage conditions for this compound to minimize peroxide formation?
-
A1: TAHP should be stored in a cool, dry, and dark place in a tightly sealed, air-impermeable container.[6] Amber glass bottles are recommended.[1] Avoid exposure to heat, light, and sources of ignition.[7] It is also advisable to store it away from incompatible materials such as strong oxidizing and reducing agents, acids, bases, and metal salts.[8] Some sources recommend storing under an inert atmosphere like nitrogen.[2]
-
-
Q2: How often should I test my this compound for peroxides?
-
A2: Unopened containers should be discarded after the manufacturer's expiration date. Once opened, it is good practice to test for peroxides before each use, or at regular intervals (e.g., every 3-6 months, depending on the frequency of use and storage conditions). Always date containers upon receipt and upon opening to track their age.[6]
-
-
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
Peroxide Detection
-
Q4: What are the common methods for detecting peroxides in the lab?
-
A4: The most common methods are semi-quantitative test strips and qualitative wet chemical tests. Test strips are dipped into the solvent (or a drop of the solvent is applied to the strip) and the color change is compared to a chart to estimate the peroxide concentration.[3] The potassium iodide (KI) test is a common wet chemical method where a yellow to brown color indicates the presence of peroxides.[5]
-
-
Q5: How reliable are peroxide test strips?
-
A5: Peroxide test strips are a convenient and rapid screening tool. However, their accuracy can be affected by the solvent and the presence of other oxidizing agents. They provide a semi-quantitative estimate, which is generally sufficient for routine safety checks. For more precise quantification, iodometric titration is a more accurate method.[10][11]
-
Inhibitors and Prevention
-
Q6: How do inhibitors like BHT prevent peroxide formation?
-
Q7: Can I add my own inhibitor to a solvent?
-
A7: Yes, if you have a pure, uninhibited solvent, you can add an inhibitor like BHT, typically at a concentration of 50-100 ppm, to prolong its shelf life. However, be aware that the presence of the inhibitor may interfere with certain reactions.
-
Emergency Procedures
-
Q8: What should I do if I find a container with visible crystals or signs of high peroxide concentration?
-
A8: DO NOT TOUCH OR MOVE THE CONTAINER. Crystalline peroxides are extremely sensitive to shock, friction, and heat, and can detonate.[6] Immediately alert others in the area, secure the location, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance with disposal.[9]
-
-
Q9: How should I handle a spill of this compound?
-
A9: For small spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Do not use combustible materials like paper towels. For larger spills, contain the spill and use a non-sparking tool to collect the absorbed material. The collected material should then be treated as hazardous waste. Ensure the area is well-ventilated and eliminate all sources of ignition.[7] The absorbed material can be quenched with an acidic ferrous sulfate solution before disposal.[4]
-
Quantitative Data
Table 1: Comparison of Peroxide Detection Methods
| Method | Typical Detection Range | Advantages | Disadvantages |
| Peroxide Test Strips | 0.5 - 100 ppm | Fast, easy to use, semi-quantitative. | Can be affected by solvent type; may give false positives with other oxidizing agents. |
| Potassium Iodide (Qualitative) | Presence/Absence | Simple, uses common lab reagents. | Not quantitative; color intensity gives only a rough indication of concentration. |
| Iodometric Titration | ~10 ppm and above | Quantitative, accurate. | More time-consuming, requires preparation of standardized solutions.[10][11] |
| HPLC-based Methods | As low as 0.6 µM (electrochemical detection) | Highly sensitive and quantitative.[14] | Requires specialized equipment.[14] |
Table 2: Safe Peroxide Concentration Levels for Common Laboratory Procedures
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 3 ppm | Generally considered safe for most laboratory procedures.[12] |
| 3 - 30 ppm | Moderate hazard. Avoid concentration of the peroxides. Consider disposal if not for immediate use.[12] |
| > 30 ppm | Unacceptable level. Poses a serious hazard. Dispose of the solvent or remove peroxides before use.[12] |
| > 100 ppm | DANGEROUS . Do not use. Contact EHS for disposal.[3] |
| Visible Crystals/Stratification | EXTREME HAZARD . Do not handle. Evacuate area and contact EHS immediately.[1] |
Experimental Protocols
Protocol 1: Peroxide Detection using the Potassium Iodide Method
This protocol provides a qualitative assessment of the presence of peroxides.
Materials:
-
Sample to be tested
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube
Procedure:
-
In a clean test tube, add 1-3 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add a few crystals (approximately 0.1 g) of potassium iodide.
-
Stopper the test tube and shake well.
-
Observe any color change against a white background.
-
No color change: Peroxides are likely absent or at a very low concentration.
-
Pale yellow color: Low concentration of peroxides present.
-
Brown color: High concentration of peroxides present.
-
Protocol 2: Quenching of Peroxides using Acidic Ferrous Sulfate
This protocol is for the removal of hydroperoxides from water-insoluble organic solvents like TAHP.
Materials:
-
Peroxide-containing this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
-
Ice bath
Procedure:
-
Prepare the Quenching Solution: In a fume hood, prepare a fresh acidic ferrous sulfate solution. For treating approximately 1 L of solvent, dissolve 60 g of FeSO₄·7H₂O in 110 mL of deionized water, and then carefully add 6 mL of concentrated sulfuric acid.[4]
-
Cool the Peroxidized Solvent: Place the flask containing the this compound in an ice bath to manage any potential exotherm during quenching.
-
Quenching: With vigorous stirring, slowly add the acidic ferrous sulfate solution to the peroxide-containing solvent in a separatory funnel.
-
Extraction: Stopper the separatory funnel and shake vigorously for a few minutes, periodically venting the funnel.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Testing for Residual Peroxides: Test the organic layer for the presence of peroxides using a fresh test strip or the potassium iodide method.
-
Repeat if Necessary: If the test is positive, repeat the extraction with a fresh portion of the acidic ferrous sulfate solution until a negative test is obtained.
-
Work-up: Once the peroxides are removed, wash the organic layer with water to remove residual iron salts and acid. The solvent can then be dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
Visualizations
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. pdx.edu [pdx.edu]
- 3. Determination of Organic Peroxides by Iodine Liberation Procedures. | Semantic Scholar [semanticscholar.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 7. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 8. americanchemistry.com [americanchemistry.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. consensus.app [consensus.app]
- 14. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with impurities in commercial tert-Amyl hydroperoxide
Welcome to the Technical Support Center for commercial tert-Amyl hydroperoxide (TAHP). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the handling and use of commercial-grade TAHP in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in commercial this compound and their typical concentrations?
A1: Commercial TAHP, often supplied as an 85% solution in water, typically contains two primary organic impurities: unreacted tert-amyl alcohol (TAA) and the byproduct di-tert-amyl peroxide (DTAP). While exact concentrations can vary between suppliers and batches, the following table summarizes the typical composition of a commercial 85% TAHP solution.
| Component | Typical Concentration Range (%) | Purpose/Origin |
| This compound (TAHP) | 80 - 88 | Active radical initiator |
| Water | 12 - 15 | Diluent for stability and safety |
| tert-Amyl Alcohol (TAA) | 1 - 5 | Unreacted starting material |
| Di-tert-amyl Peroxide (DTAP) | < 1 | Byproduct of the synthesis reaction.[1] |
Q2: My polymerization reaction is showing inconsistent initiation or lower than expected polymer molecular weight. Could impurities in TAHP be the cause?
A2: Yes, impurities in TAHP can significantly affect polymerization kinetics.
-
tert-Amyl Alcohol (TAA): Alcohols can act as chain transfer agents in radical polymerization.[2][3][4] This means the growing polymer radical can abstract a hydrogen atom from TAA, terminating the polymer chain and creating a new, less reactive radical on the alcohol. This process leads to a decrease in the average molecular weight of the polymer and can also lower the overall polymerization rate.
-
Di-tert-amyl Peroxide (DTAP): DTAP is also a radical initiator, but it has different decomposition kinetics than TAHP. Its presence can lead to a more complex initiation profile, potentially broadening the molecular weight distribution of the polymer. In some applications, DTAP is used as a co-initiator.
Q3: I suspect the purity of my TAHP has decreased over time. How can I check its active oxygen content?
A3: The active oxygen content is a direct measure of the concentration of the hydroperoxide. You can determine this using iodometric titration. This method involves the oxidation of iodide (I⁻) to iodine (I₂) by the hydroperoxide, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can I purify commercial TAHP to remove these impurities?
A4: Yes, purification can be achieved through methods like reduced-pressure fractional distillation. This technique separates components based on their boiling points. TAHP has a higher boiling point than tert-amyl alcohol, allowing for the removal of the more volatile TAA. However, it is crucial to perform distillation under vacuum and at low temperatures to prevent the thermal decomposition of the hydroperoxide. A general procedure is outlined in the "Experimental Protocols" section. Caution: Distillation of peroxides can be hazardous and should only be performed by experienced personnel with appropriate safety precautions.
Experimental Protocols
Protocol 1: Determination of Active Oxygen Content by Iodometric Titration
This method is adapted from standard procedures for peroxide analysis.[5][6][7]
Principle: this compound oxidizes potassium iodide in an acidic solution to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution using a starch indicator.
Reagents:
-
Glacial Acetic Acid
-
Saturated Potassium Iodide (KI) solution
-
0.1 N Standardized Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.1-0.2 g of the TAHP sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and isopropanol to the flask to dissolve the sample.
-
Add 2 mL of saturated potassium iodide solution to the flask.
-
Swirl the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Add 50 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale straw color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the TAHP sample.
Calculation: Active Oxygen (%) = [((V_sample - V_blank) * N * 8) / (W_sample)] * 100
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W_sample = Weight of the TAHP sample (g)
-
8 = Equivalent weight of oxygen
Protocol 2: Analysis of Impurities by Gas Chromatography (GC-FID)
This is a general method for the analysis of TAHP and its primary impurities. Instrument conditions may need to be optimized for your specific system.[8]
Principle: The components of the TAHP sample are separated based on their volatility and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is used for quantification. Due to the thermal instability of hydroperoxides, a cool on-column injection or a derivatization step is often recommended for more accurate quantification.[9]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
GC Conditions (Example):
-
Injector Temperature: 150 °C (or use a cool on-column injector)
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Sample Preparation:
-
Prepare a stock solution of the TAHP sample in a suitable solvent (e.g., isopropanol or toluene) at a known concentration (e.g., 10 mg/mL).
-
Prepare calibration standards for TAHP, tert-amyl alcohol, and di-tert-amyl peroxide in the same solvent at several concentrations.
Analysis:
-
Inject the calibration standards to establish a calibration curve for each compound.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on the retention times of the standards.
-
Quantify the concentration of each component using the calibration curves.
Visualizations
Caption: Workflow for the quantitative analysis of impurities in TAHP using GC-FID.
Caption: Logical relationships of TAHP and its impurities in a polymerization process.
References
- 1. arkema.com [arkema.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. usptechnologies.com [usptechnologies.com]
- 6. Determination of Organic Peroxides by Iodine Liberation Procedures. | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of tert-Amyl Hydroperoxide (TAHP) for Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Amyl hydroperoxide (TAHP). The information provided is intended to assist in ensuring the stability and safe storage of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Decreased Assay (Purity) of TAHP Over Time | Gradual decomposition due to thermal stress, light exposure, or presence of contaminants. | 1. Verify Storage Conditions: Ensure TAHP is stored in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials. Recommended storage temperature is typically below 30°C. 2. Check for Contaminants: Metal ions (e.g., iron, copper), strong acids, bases, and reducing agents can accelerate decomposition. Use clean, inert containers for storage and handling. 3. Consider Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition. 4. Evaluate the Need for a Stabilizer: If decomposition persists despite proper storage, the addition of a stabilizer may be necessary. |
| Discoloration (Yellowing) of TAHP Solution | Formation of degradation products. | 1. Monitor Purity: Use analytical methods such as titration or chromatography to determine the concentration of TAHP and identify potential impurities. 2. Review Handling Procedures: Ensure that all equipment is thoroughly cleaned and free of contaminants before use. Avoid introducing any foreign materials into the TAHP solution. 3. Consider a Stabilizer: Certain stabilizers can help to mitigate the formation of colored byproducts. |
| Gas Evolution or Pressure Buildup in Container | Decomposition of TAHP, which can produce gaseous byproducts. This is a serious safety concern. | 1. IMMEDIATE ACTION: If significant pressure buildup is observed, do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe handling and disposal. 2. Ventilate Storage Area: Ensure the storage area is well-ventilated to prevent the accumulation of flammable vapors. 3. Review Storage Temperature: Elevated temperatures significantly increase the rate of decomposition and gas production. Ensure the storage temperature is maintained within the recommended range. |
| Inconsistent Experimental Results | Use of partially decomposed TAHP. | 1. Verify TAHP Purity Before Use: Always assay the purity of your TAHP stock solution before use, especially if it has been stored for an extended period. 2. Use Freshly Opened or Properly Stored TAHP: For critical experiments, it is advisable to use a new bottle of TAHP or one that has been stored under optimal conditions with a confirmed high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.[1] It is crucial to store it separately from incompatible materials such as strong acids, bases, reducing agents, and metal salts.[1] The storage temperature should be kept below 30°C to minimize the rate of thermal decomposition.[2]
Q2: What types of stabilizers can be used for this compound?
A2: While specific data for this compound is limited, general principles for stabilizing organic peroxides can be applied. Potential stabilizers fall into several categories:
-
Radical Scavengers (Antioxidants): Hindered phenolic antioxidants and Hindered Amine Light Stabilizers (HALS) are commonly used to inhibit free-radical-induced decomposition in organic materials.[3][4][5] These compounds work by intercepting the radical species that propagate the decomposition chain reaction.
-
Metal Chelating Agents: Trace metal ions can catalyze the decomposition of hydroperoxides. Chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts can sequester these metal ions, rendering them inactive.[6][7][8]
-
Nitroxyl (B88944) Radicals: Certain N-heterocyclic compounds containing a nitroxyl radical have been reported to act as heat stabilizers for organic peroxides, including this compound.[1]
Q3: How can I determine the purity of my this compound solution?
A3: The purity of a TAHP solution can be determined using several analytical methods:
-
Iodometric Titration: This is a classic and reliable method for quantifying the concentration of hydroperoxides. The hydroperoxide oxidizes iodide to iodine, which is then titrated with a standard thiosulfate (B1220275) solution.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate TAHP from its degradation products and other impurities, allowing for accurate quantification.[5]
-
Gas Chromatography (GC): GC is another effective method for analyzing the purity of TAHP, particularly for identifying volatile decomposition products.
Q4: What are the primary decomposition products of this compound?
A4: The thermal decomposition of this compound can lead to the formation of various products. The primary decomposition pathway is expected to yield tert-amyl alcohol and oxygen. Other potential byproducts can include smaller alcohols, ketones, and other oxygenated compounds.
Q5: Is it safe to distill this compound to increase its concentration?
A5: No, it is extremely dangerous to distill this compound. Distillation can concentrate the hydroperoxide, and the application of heat can lead to a rapid, uncontrolled, and potentially explosive decomposition. This should only be attempted by experienced professionals with specialized equipment and safety protocols in place.
Quantitative Data on Stabilizer Performance (Hypothetical Data for Illustrative Purposes)
Due to the limited availability of specific quantitative data for the stabilization of this compound in the public domain, the following table provides a hypothetical representation of how stabilizer performance could be evaluated and presented. These values are for illustrative purposes only and should not be considered as experimental results.
| Stabilizer Type | Example Stabilizer | Concentration (ppm) | Storage Temperature (°C) | TAHP Decomposition Rate (% loss per month) |
| None | - | 0 | 30 | 5.0 |
| Phenolic Antioxidant | Butylated Hydroxytoluene (BHT) | 500 | 30 | 2.5 |
| Hindered Amine Light Stabilizer | Tinuvin 770 | 1000 | 30 | 2.0 |
| Metal Chelating Agent | EDTA | 200 | 30 | 3.5 |
| Nitroxyl Radical | TEMPO | 1000 | 30 | 1.5 |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Iodometric Titration
Objective: To determine the active oxygen content and purity of a this compound solution.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium iodide (NaI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh a specific amount of the this compound sample into an Erlenmeyer flask.
-
Add an excess of a solution of sodium iodide in glacial acetic acid to the flask.
-
Swirl the flask and allow the reaction to proceed in the dark for at least 15 minutes. The hydroperoxide will oxidize the iodide to iodine, resulting in a brownish-yellow solution.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of this compound based on the stoichiometry of the reaction.
Protocol 2: Accelerated Stability Testing of this compound
Objective: To evaluate the stability of a this compound formulation under accelerated temperature conditions.
Materials:
-
This compound sample (with and without stabilizer)
-
Temperature-controlled oven
-
Appropriate sealed containers (e.g., glass vials with inert caps)
-
Analytical instrument for purity determination (e.g., titrator, HPLC, GC)
Procedure:
-
Prepare samples of this compound. For stabilized samples, add the desired concentration of the stabilizer.
-
Dispense the samples into appropriate containers, ensuring a consistent headspace.
-
Place the containers in a temperature-controlled oven set to an elevated temperature (e.g., 40°C, 50°C). The specific temperature will depend on the desired acceleration factor.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a set of samples from the oven.
-
Allow the samples to cool to room temperature.
-
Analyze the purity of the this compound in each sample using a validated analytical method (e.g., iodometric titration).
-
Plot the concentration of this compound as a function of time for each temperature and formulation.
-
Calculate the decomposition rate constant at each temperature to assess the stability and the effectiveness of the stabilizer.
Visualizations
Caption: Troubleshooting workflow for addressing TAHP stability issues.
Caption: TAHP decomposition and stabilization pathways.
References
- 1. allindianpatents.com [allindianpatents.com]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Superoxide and hydrogen peroxide suppression by metal ions and their EDTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: tert-Amyl Hydroperoxide (TAHP)
Welcome to the technical support center for tert-Amyl hydroperoxide (TAHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to answer frequently asked questions regarding the use of TAHP.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
Issue 1: Low or No Yield in Oxidation Reactions
Q: I am performing an oxidation reaction using TAHP, but I am observing a low yield of my desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in TAHP-mediated oxidation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degraded TAHP | The concentration of your TAHP solution may be lower than stated due to decomposition over time. It is crucial to determine the active peroxide content before use. |
| Solution: Perform an iodometric titration to accurately determine the concentration of your TAHP solution. Adjust the amount of TAHP used in your reaction based on the determined concentration. | |
| Suboptimal Reaction Temperature | The rate of radical formation from TAHP is temperature-dependent. If the temperature is too low, the reaction may be too slow. If it's too high, TAHP can decompose too quickly, leading to side reactions. |
| Solution: Optimize the reaction temperature. Start with the temperature recommended in the literature for similar reactions and then screen a range of temperatures (e.g., in 5-10 °C increments) to find the optimal condition for your specific substrate. | |
| Incorrect Reaction Time | The reaction may not have proceeded to completion, or prolonged reaction times might lead to product degradation or the formation of byproducts. |
| Solution: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS). This will help you determine the optimal reaction time to maximize the yield of your desired product. | |
| Presence of Inhibitors | Certain compounds can act as radical scavengers, inhibiting the oxidation reaction. These could be impurities in your starting materials or solvents. |
| Solution: Ensure the purity of your reagents and solvents. If you suspect the presence of inhibitors, consider purifying your starting materials. | |
| Incompatible Solvents | TAHP's stability and reactivity can be influenced by the solvent. Protic solvents may interfere with the desired reaction pathway.[1] |
| Solution: Acetonitrile is often a suitable solvent for TAHP-mediated oxidations due to its polar, aprotic nature.[1] If your reaction conditions allow, consider switching to a more compatible solvent. |
Troubleshooting Workflow for Low Oxidation Yield
Issue 2: Polymerization Fails to Initiate or Proceeds Slowly
Q: I am using TAHP as an initiator for my polymerization reaction, but it's not starting or is very sluggish. What could be the issue?
A: Failure to initiate or slow polymerization can be frustrating. Here are the likely culprits and how to address them.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Initiation Temperature | TAHP has a specific temperature range for efficient decomposition into radicals. The self-accelerating decomposition temperature (SADT) is 80°C.[2] If the temperature is too low, radical generation will be too slow to initiate polymerization effectively. |
| Solution: Consult the half-life data for TAHP at different temperatures. Ensure your polymerization is being conducted at a temperature where the half-life is appropriate for your desired reaction rate. You may need to increase the reaction temperature. | |
| Presence of Inhibitors | Monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent polymerization during storage. If not removed, these will consume the radicals generated by TAHP. |
| Solution: Remove the inhibitor from your monomer before the reaction, for example, by passing it through an inhibitor removal column or by distillation. | |
| Oxygen Inhibition | Oxygen is a potent radical scavenger and can inhibit free-radical polymerization. |
| Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by purging the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization. | |
| Low Initiator Concentration | The concentration of TAHP may be too low to generate a sufficient flux of radicals to overcome inhibition and propagate the polymerization. |
| Solution: First, confirm the concentration of your TAHP solution via titration. If the concentration is correct, you may need to increase the amount of TAHP used in your reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A: The decomposition of this compound primarily yields tert-amyl alcohol and trace amounts of acetone.[2] These byproducts are generally non-corrosive, which can be an advantage over other initiators that may produce acidic residues.[2]
Q2: How should I store this compound?
A: TAHP should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It is crucial to avoid temperatures above 30°C.[4] The storage area should be equipped to prevent exceeding the maximum prescribed temperature limit.[4]
Q3: What are the main impurities in commercial this compound solutions and can they affect my experiment?
A: A common impurity in TAHP is di-tert-amyl peroxide.[4] The presence of this and other impurities can potentially alter the decomposition kinetics and the initiation rate of polymerization. Additionally, hydroperoxides are common trace-level impurities in many pharmaceutical excipients, which can lead to oxidative degradation of drug substances.[1][5] For sensitive applications, it is advisable to determine the purity of the TAHP solution.
Q4: Can I use titration methods developed for tert-Butyl hydroperoxide (TBHP) to determine the concentration of this compound (TAHP)?
A: Yes, iodometric titration methods are generally applicable to hydroperoxides. The principle of the reaction, which involves the oxidation of iodide to iodine by the hydroperoxide, is the same. However, it is essential to use a standardized procedure and to perform a blank titration to ensure accuracy.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Iodometric Titration
This protocol describes a standard method for determining the concentration of TAHP in a solution.
Materials:
-
This compound solution
-
Glacial acetic acid
-
Sodium iodide (NaI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flasks
-
Burette
-
Pipettes
Procedure:
-
In a 250 mL Erlenmeyer flask, add 25 mL of glacial acetic acid.
-
Carefully add approximately 1-2 g of sodium iodide to the flask and swirl to dissolve.
-
Accurately weigh a sample of the this compound solution (approximately 0.1-0.2 g) and add it to the flask.
-
Swirl the flask and allow the reaction to proceed in the dark for 15 minutes. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation of TAHP Concentration:
The concentration of TAHP can be calculated using the following formula:
% TAHP = [(V_sample - V_blank) * M_thiosulfate * MW_TAHP] / (2 * W_sample * 10)
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
M_thiosulfate = Molarity of the standardized Na₂S₂O₃ solution (mol/L)
-
MW_TAHP = Molecular weight of TAHP (104.15 g/mol )
-
W_sample = Weight of the TAHP sample (g)
Data Recording Table:
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Weight of TAHP sample (g) | |||
| Initial Burette Reading (mL) | |||
| Final Burette Reading (mL) | |||
| Volume of Na₂S₂O₃ used (mL) | |||
| Blank Titration Volume (mL) | |||
| Calculated TAHP Conc. (%) |
Titration Experimental Setup
Protocol 2: Representative Polymerization of Methyl Methacrylate (B99206) (MMA) using TAHP
This protocol provides a general procedure for the solution polymerization of MMA initiated by TAHP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (TAHP) solution
-
Toluene (B28343) (or other suitable solvent)
-
Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Set up the reaction flask in the heating mantle and ensure all glassware is dry.
-
Add the desired amount of toluene and MMA to the reaction flask.
-
Begin stirring and purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere, heat the reaction mixture to the desired temperature (e.g., 90-110 °C).
-
Once the temperature has stabilized, add the calculated amount of TAHP solution to the flask.
-
Maintain the reaction at the set temperature for the desired time (e.g., 4-8 hours), monitoring the progress as needed (e.g., by measuring viscosity or taking samples for analysis).
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer to a constant weight.
Reagent Table for MMA Polymerization:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Methyl Methacrylate | 100.12 | ||
| Toluene | 92.14 | ||
| This compound | 104.15 |
Simplified TAHP-Initiated Polymerization Pathway
References
Technical Support Center: Enhancing the Efficiency of tert-Amyl Hydroperoxide (TAHP) as an Initiator
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of tert-Amyl hydroperoxide (TAHP) as a polymerization initiator. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization reactions initiated by this compound (TAHP).
| Issue | Possible Causes | Suggested Solutions |
| Slow or Incomplete Polymerization | 1. Incorrect Temperature: The reaction temperature is too low for efficient thermal decomposition of TAHP. 2. Inhibitor Presence: Residual inhibitors from the monomer are scavenging free radicals. 3. Low Initiator Concentration: Insufficient TAHP to generate an adequate radical flux. 4. Oxygen Inhibition: Dissolved oxygen in the reaction medium can inhibit radical polymerization. | 1. Increase Temperature: Gradually increase the reaction temperature to be within the optimal range for TAHP's half-life. 2. Monomer Purification: Ensure monomers are passed through an inhibitor removal column. 3. Optimize Initiator Concentration: Increase the TAHP concentration incrementally. 4. Deoxygenate the System: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. |
| Polymerization is Too Fast / Runaway Reaction | 1. Excessive Temperature: The reaction temperature is too high, leading to a rapid decomposition of TAHP and a surge in radical concentration. 2. High Initiator Concentration: Too much TAHP can lead to an uncontrolled exothermic reaction. 3. Contamination: Presence of contaminants like metal ions can accelerate peroxide decomposition. | 1. Lower Temperature: Reduce the reaction temperature. 2. Reduce Initiator Concentration: Lower the amount of TAHP used. 3. Ensure Reactor Cleanliness: Use clean and inert reactor materials (glass-lined or stainless steel). |
| High Residual Monomer | 1. Low Initiator Efficiency: A significant portion of the generated radicals are lost to side reactions. 2. Insufficient Reaction Time: The polymerization was stopped before reaching high conversion. 3. Poor Mass Transfer (in emulsion/suspension): The initiator is not effectively reaching the monomer droplets. | 1. Use a "Chaser" or Redox System: Introduce a more active initiator or a redox co-initiator towards the end of the reaction to consume remaining monomer.[1] 2. Extend Reaction Time: Allow the polymerization to proceed for a longer duration. 3. Improve Agitation: Increase the stirring speed to enhance mixing. |
| Gel Formation / Cross-linking | 1. Chain Transfer to Polymer: High temperatures can promote chain transfer reactions, leading to branching and cross-linking. 2. High Monomer Conversion: At high conversions, the viscosity of the medium increases, which can favor termination by combination and branching. 3. Presence of Divinyl Monomers: Contamination with or intentional use of difunctional monomers can lead to cross-linking. | 1. Lower Reaction Temperature: Conduct the polymerization at a lower temperature. 2. Limit Monomer Conversion: Stop the reaction at a lower conversion if high molecular weight and linearity are critical. 3. Ensure Monomer Purity: Verify the purity of the monomers to exclude difunctional impurities. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: Inconsistent purity of monomers or initiator. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or addition profiles. 3. Atmospheric Leaks: Inconsistent levels of oxygen inhibition due to leaks in the reactor setup. | 1. Quality Control of Inputs: Use materials from the same batch or with consistent specifications. 2. Standardize Procedures: Maintain tight control over all reaction parameters. 3. Ensure an Inert Atmosphere: Regularly check the reactor for leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of initiation for this compound (TAHP)?
A1: TAHP primarily initiates polymerization through thermal decomposition. When heated, the relatively weak oxygen-oxygen bond in the hydroperoxide group breaks, generating an amyloxy and a hydroxyl radical. These free radicals then react with monomer units to start the polymerization chain reaction.
Q2: How can I increase the initiation efficiency of TAHP at lower temperatures?
A2: To enhance the efficiency of TAHP at temperatures where its thermal decomposition is slow, a redox system can be employed.[2][3] This involves adding a reducing agent (also known as an activator or co-initiator) that reacts with the hydroperoxide to generate free radicals at a much faster rate than thermal decomposition alone. This is particularly useful in emulsion polymerization.[2]
Q3: What are some common reducing agents used with TAHP in a redox system?
A3: Common reducing agents for hydroperoxide-based redox systems include sodium metabisulfite, sodium formaldehyde (B43269) sulfoxylate, ascorbic acid, and erythorbic acid.[2][3] Transition metal salts, such as ferrous sulfate (B86663), can also be used as catalysts in these redox pairs.
Q4: What are the main decomposition byproducts of TAHP, and are they corrosive?
A4: A key advantage of TAHP is its clean decomposition pathway, which primarily yields tert-amyl alcohol and trace amounts of acetone. Both of these byproducts are non-corrosive, which helps in minimizing equipment wear and maintenance.
Q5: What is the Self-Accelerating Decomposition Temperature (SADT) of TAHP, and why is it important?
A5: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating, exothermic decomposition. For TAHP, the SADT is approximately 80°C. It is a critical safety parameter for storage and handling to prevent thermal runaway reactions.
Quantitative Data
The following tables summarize key quantitative data for this compound and a structurally related peroxide.
Table 1: Physical and Thermal Properties of this compound (TAHP)
| Property | Value |
| CAS Number | 3425-61-4 |
| Molecular Weight | 104.15 g/mol [1] |
| Theoretical Active Oxygen Content | 15.36% |
| Self-Accelerating Decomposition Temperature (SADT) | 80°C |
| Recommended Storage Temperature | Below 30°C |
Table 2: Half-Life Data for Di-tert-Amyl Peroxide (DTAP) in Benzene (0.1 M)
| Half-Life | Temperature |
| 10 hours | 118°C[4] |
| 1 hour | 142°C[4] |
| 1 minute | 193°C[4] |
Experimental Protocols
Protocol 1: Thermal Solution Polymerization of Styrene (B11656) using TAHP
This protocol provides a general procedure for the solution polymerization of styrene initiated by the thermal decomposition of TAHP.
Materials:
-
Styrene (inhibitor removed)
-
Toluene (B28343) (solvent)
-
This compound (TAHP)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a reflux condenser, thermometer, magnetic stirrer, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
Procedure:
-
Monomer Purification: Pass styrene through a column of activated alumina (B75360) to remove the inhibitor (e.g., 4-tert-butylcatechol).
-
Reactor Setup: Assemble the reaction vessel and ensure all joints are well-sealed.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Charging the Reactor: Under the inert atmosphere, add 100 mL of toluene and 50 mL of inhibitor-free styrene to the reaction vessel.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-140°C).
-
Initiator Addition: Once the temperature has stabilized, add the calculated amount of TAHP (typically 0.1-1.0 mol% with respect to the monomer) to the reaction mixture.
-
Polymerization: Maintain the reaction at a constant temperature and stirring rate for the desired duration (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol) while stirring to precipitate the polystyrene.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Redox-Initiated Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA) using TAHP
This protocol outlines a general procedure for emulsion polymerization at a lower temperature using a TAHP-based redox system.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Deionized water
-
Sodium dodecyl sulfate (SDS, surfactant)
-
This compound (TAHP, oxidizing agent)
-
Ascorbic acid (reducing agent)
-
Nitrogen or Argon gas supply
-
Jacketed reaction vessel with a condenser, thermometer, mechanical stirrer, and nitrogen inlet/outlet
-
Water bath with temperature control
Procedure:
-
Aqueous Phase Preparation: In the reaction vessel, dissolve SDS (e.g., 1 g) in deionized water (e.g., 200 mL).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Heating: Heat the aqueous surfactant solution to the desired reaction temperature (e.g., 40-60°C) with stirring.
-
Monomer Addition: Add the inhibitor-free MMA (e.g., 50 mL) to the reactor to form an emulsion.
-
Initiator Addition:
-
Prepare a dilute aqueous solution of TAHP.
-
Prepare a separate dilute aqueous solution of ascorbic acid.
-
Add the ascorbic acid solution to the reactor, followed by the TAHP solution to initiate the polymerization.
-
-
Polymerization: Maintain the reaction at a constant temperature and stirring rate. The reaction is often accompanied by a noticeable increase in viscosity and a change in the appearance of the emulsion from translucent to opaque white.
-
Completion: Continue the reaction for a set period (e.g., 2-4 hours) or until the desired monomer conversion is reached.
-
Cooling: Cool the resulting polymer latex to room temperature.
Visualizations
Caption: Thermal decomposition of TAHP to initiate polymerization.
Caption: Key factors that influence the efficiency of TAHP.
Caption: A logical workflow for diagnosing slow polymerization.
References
Technical Support Center: Reactions Involving tert-Amyl Hydroperoxide (TAHP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Amyl hydroperoxide (TAHP). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe and effective use of TAHP in your chemical reactions, with a focus on addressing scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAHP) and what are its primary applications?
A1: this compound (TAHP), also known as 1,1-dimethylpropyl hydroperoxide, is an organic peroxide.[1][2] It is primarily used as a radical initiator for polymerization reactions, such as for polystyrene and acrylates.[1] In research and development, it serves as an oxidizing agent in various chemical transformations, including epoxidation reactions.
Q2: What are the main hazards associated with TAHP, especially during scale-up?
A2: The primary hazard of TAHP is its thermal instability. Organic peroxides like TAHP can undergo exothermic self-accelerating decomposition, which can lead to a fire or explosion, particularly if heated or contaminated.[1][3] On a larger scale, the potential for a thermal runaway reaction is the most significant concern. This is a situation where the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[4] TAHP is also classified as flammable, harmful if swallowed, and toxic in contact with skin or if inhaled.[2]
Q3: What are the recommended storage and handling conditions for TAHP?
A3: TAHP should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight.[3] It is crucial to store it at a temperature below its Self-Accelerating Decomposition Temperature (SADT). The recommended storage temperature is typically below 30°C.[1] Containers should be kept tightly closed, and only non-metallic, compatible tools and containers should be used to prevent contamination.[3] Never return unused material to the original container.[3]
Q4: What materials and substances are incompatible with TAHP?
A4: TAHP is incompatible with a wide range of substances that can catalyze its decomposition. These include strong acids, bases, metal salts (especially those of transition metals like copper, iron, and cobalt), and reducing agents.[5][6] Contact with combustible materials can lead to spontaneous fire.[3] It is crucial to ensure reactors and handling equipment are scrupulously clean and free from these contaminants.
Troubleshooting Guide
Issue 1: My reaction is showing an unexpected exotherm or a rapid temperature increase.
This is a critical situation that could indicate the beginning of a thermal runaway.
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Immediate Action:
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Immediately stop the addition of any reagents.
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Maximize cooling to the reactor.
-
If the temperature continues to rise uncontrollably, evacuate the area and follow emergency procedures.
-
-
Potential Causes & Solutions:
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Contamination: The reactor or starting materials may be contaminated with acids, bases, or metal residues which can catalyze the decomposition of TAHP.
-
Solution: Ensure all glassware and equipment are thoroughly cleaned and passivated if necessary. Use high-purity reagents and solvents.
-
-
Insufficient Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.
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Solution: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the required cooling duty. Ensure the reactor's heat transfer capabilities are adequate.
-
-
Incorrect Reagent Addition Rate: Adding a catalyst or reagent too quickly can lead to a rapid increase in reaction rate and heat generation.
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Solution: Maintain a slow and controlled addition rate, especially at the beginning of the reaction. Monitor the internal temperature closely during the addition.
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-
Issue 2: The reaction is sluggish or incomplete.
-
Potential Causes & Solutions:
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Low Reaction Temperature: While necessary for safety, a temperature that is too low can significantly slow down the desired reaction rate.
-
Solution: Based on safety studies (like DSC), determine the maximum safe operating temperature and ensure the reaction is maintained within this optimal window.
-
-
Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount.
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Solution: Verify the quality and activity of the catalyst. A modest increase in catalyst loading may be necessary, but this should be evaluated for its impact on the reaction exotherm.
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-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized low concentrations of reactants or catalyst.
-
Solution: Ensure the stirring speed is adequate for the reactor size and geometry to maintain a homogenous reaction mixture.
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Issue 3: I am observing the formation of significant by-products.
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Potential Causes & Solutions:
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Decomposition of TAHP: Uncontrolled temperature fluctuations or contamination can lead to the decomposition of TAHP, which produces by-products such as tert-amyl alcohol and acetone.
-
Solution: Maintain strict temperature control and ensure the absence of contaminants.
-
-
Side Reactions: The reaction conditions (temperature, concentration, catalyst) may favor undesired reaction pathways.
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Solution: Optimize reaction parameters at a small scale before scaling up. Consider the order of reagent addition.
-
-
Issue 4: How do I safely quench a reaction involving TAHP?
-
Procedure:
-
Cool the reaction mixture to a low temperature (e.g., 0-5 °C).
-
Slowly add a reducing agent to quench the excess peroxide. A commonly used quenching agent is an aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite.[7][8]
-
The addition should be done cautiously and with efficient stirring, as the quenching reaction itself can be exothermic.[7]
-
Monitor the temperature during the quench.
-
After the addition is complete, allow the mixture to stir for a period to ensure all peroxide has been destroyed before proceeding with the work-up. Test for the absence of peroxides using peroxide test strips.
-
Data Presentation
Table 1: Thermal Hazard Data for this compound (TAHP) and tert-Butyl Hydroperoxide (TBHP) as a reference.
| Parameter | This compound (TAHP) | tert-Butyl Hydroperoxide (TBHP) - Aqueous Solution | Reference(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 80°C | Not explicitly found for TAHP, but TBHP is a close analog. | [9] (for TBHP) |
| Heat of Decomposition (from DSC) | Data not available in searched documents | ~1300 J/g (for TBPB, a related peroxide) | [10] |
| Exothermic Onset Temperature (T0) (from DSC) | Data not available in searched documents | ~100°C (for TBPB, a related peroxide) | [10] |
| Control Temperature (for transport/storage) | Should be significantly lower than SADT (e.g., SADT - 10 to 20°C) | Tc = SADT minus 10°C if SADT >35°C, ≤50°C | [11] |
| Emergency Temperature | Higher than Control Temperature, but well below SADT | Te = SADT minus 10°C if SADT ≤ 20°C | [11] |
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of a reaction mixture containing TAHP.
-
Objective: To determine the onset temperature of decomposition (T0) and the heat of decomposition (ΔHd) for a reaction mixture containing TAHP.
-
Apparatus: A Differential Scanning Calorimeter (DSC) capable of operating under the required temperature range and pressure.
-
Sample Preparation:
-
Prepare a representative sample of the reaction mixture under inert atmosphere if necessary.
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a high-pressure DSC pan.
-
Hermetically seal the pan.
-
-
DSC Measurement:
-
Place the sealed sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that encompasses the expected decomposition temperature.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset temperature (T0) is determined from the intersection of the baseline with the tangent of the exothermic peak.
-
The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.
-
-
Safety: DSC experiments with energetic materials should be conducted with appropriate safety precautions, including the use of a blast shield.
Mandatory Visualizations
Caption: TAHP thermal decomposition pathway.
Caption: Workflow for TAHP reaction scale-up.
Caption: Troubleshooting TAHP reactions.
References
- 1. arkema.com [arkema.com]
- 2. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. safety.nmsu.edu [safety.nmsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. americanchemistry.com [americanchemistry.com]
Technical Support Center: tert-Amyl Hydroperoxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Amyl hydroperoxide (TAHP).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (TAHP)?
A1: The most prevalent laboratory and industrial synthesis of TAHP involves the acid-catalyzed reaction of tert-amyl alcohol with hydrogen peroxide.[1][2] Common catalysts for this reaction include sulfuric acid and phosphotungstic acid.[1][2]
Q2: What are the primary byproducts I should expect in my TAHP synthesis?
A2: The main byproducts typically encountered are di-tert-amyl peroxide (DTAP) and unreacted tert-amyl alcohol.[2] Other potential minor byproducts that can form, particularly under elevated temperatures or with certain catalysts, include acetone, butane, and other degradation products.
Q3: How can I minimize the formation of di-tert-amyl peroxide (DTAP)?
A3: The formation of DTAP is a common side reaction. To minimize its formation, it is crucial to control the reaction stoichiometry and temperature. Using a molar excess of hydrogen peroxide relative to tert-amyl alcohol can favor the formation of TAHP over DTAP. Additionally, maintaining a lower reaction temperature can help reduce the rate of DTAP formation.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for analyzing the reaction mixture and determining the purity of TAHP.[1][3][4] GC-MS is particularly useful for identifying and quantifying volatile byproducts, while HPLC is well-suited for the analysis of thermally sensitive peroxides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of TAHP | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and monitor the progress using GC or HPLC. - Gradually increase the reaction temperature while carefully monitoring for byproduct formation. |
| Catalyst deactivation or insufficient amount: The catalyst may have lost its activity or an inadequate amount was used. | - Use a fresh batch of catalyst. - Optimize the catalyst loading. Refer to literature for recommended catalyst-to-substrate ratios. | |
| Suboptimal reactant ratio: The molar ratio of tert-amyl alcohol to hydrogen peroxide may not be optimal. | - Experiment with varying the molar ratio of hydrogen peroxide to tert-amyl alcohol. An excess of hydrogen peroxide often favors TAHP formation. | |
| High Levels of Di-tert-amyl Peroxide (DTAP) | High reaction temperature: Higher temperatures can promote the formation of DTAP. | - Maintain a lower and consistent reaction temperature. Employ a cooling bath if necessary. |
| Incorrect stoichiometry: An insufficient amount of hydrogen peroxide can lead to the reaction of TAHP with another molecule of tert-amyl alcohol to form DTAP. | - Ensure an adequate molar excess of hydrogen peroxide is used. | |
| Presence of Unreacted tert-Amyl Alcohol | Incomplete reaction: Similar to low yield, the reaction may not have gone to completion. | - Increase reaction time or moderately increase the temperature. |
| Purification inefficiency: The purification method may not be effectively removing the unreacted alcohol. | - Optimize the purification process. This may involve vacuum distillation or chromatography. | |
| Formation of Degradation Products (e.g., acetone) | Excessive reaction temperature or time: Prolonged exposure to high temperatures can cause the decomposition of TAHP. | - Reduce the reaction temperature and/or time. - Monitor the reaction closely to stop it once the optimal yield of TAHP is reached. |
| Use of strong acid catalysts: Certain strong acids can promote degradation pathways. | - Consider using a milder catalyst, such as phosphotungstic acid. |
Quantitative Data on Byproduct Formation
The following table summarizes the expected impact of key reaction parameters on the product distribution in TAHP synthesis. The values are indicative and may vary based on specific experimental conditions.
| Parameter | Condition | TAHP Yield | Di-tert-amyl Peroxide (DTAP) % | Unreacted tert-Amyl Alcohol % |
| Temperature | Low (e.g., 10-30 °C) | Moderate to High | Low | Moderate |
| Moderate (e.g., 30-60 °C) | High | Moderate | Low | |
| High (e.g., > 60 °C) | Decreasing | High | Low | |
| Molar Ratio (H₂O₂:t-Amyl Alcohol) | 1:1 | Moderate | High | High |
| 1.5:1 | High | Moderate | Low | |
| 2:1 or higher | High | Low | Very Low | |
| Catalyst Concentration (e.g., Phosphotungstic Acid) | Low | Low (slow reaction) | N/A | High |
| Optimal | High | Low to Moderate | Low | |
| High | High (risk of side reactions) | Moderate to High | Low |
Experimental Protocols
Synthesis of this compound (TAHP)
This protocol is a general guideline based on literature procedures.[1]
Materials:
-
tert-Amyl alcohol
-
Hydrogen peroxide (30-50% aqueous solution)
-
Phosphotungstic acid (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-amyl alcohol in dichloromethane.
-
Add the phosphotungstic acid catalyst to the solution and stir.
-
Cool the flask in an ice bath.
-
Slowly add the hydrogen peroxide solution dropwise from the dropping funnel while maintaining the temperature between 10-20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude TAHP product.
-
The crude product can be further purified by vacuum distillation if necessary.
GC-MS Analysis of TAHP and Byproducts
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Dilute a small aliquot of the crude or purified reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization with a silylating agent can be performed to improve the thermal stability of the hydroperoxide, though direct analysis is often possible with careful temperature programming.
GC-MS Conditions (Typical):
-
Injector Temperature: 150-180 °C (to minimize on-column decomposition)
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature of around 200-250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 30-300.
Data Analysis:
-
Identify TAHP, DTAP, and tert-amyl alcohol based on their retention times and mass spectra.
-
Quantify the components by creating a calibration curve with standards of known concentrations or by using the relative peak areas (assuming similar response factors for a semi-quantitative analysis).
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for common issues in TAHP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 3. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to tert-Amyl Hydroperoxide and tert-Butyl Hydroperoxide in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of an oxidizing agent is paramount to achieving desired reaction outcomes. Among the commonly employed organic peroxides, tert-Amyl hydroperoxide (TAHP) and tert-Butyl hydroperoxide (TBHP) are two prominent options. This guide provides an objective comparison of their performance in oxidation reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Physicochemical Properties: A Tale of Two Alkyl Hydroperoxides
While structurally similar, TAHP and TBHP exhibit subtle differences in their physical and chemical properties that can influence their reactivity, selectivity, and safety profiles.
| Property | This compound (TAHP) | tert-Butyl Hydroperoxide (TBHP) |
| Molecular Formula | C₅H₁₂O₂ | C₄H₁₀O₂ |
| Molecular Weight | 104.15 g/mol | 90.12 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | Decomposes before boiling | 37 °C at 2.0 kPa |
| Flash Point | 36.5°C | 38°C |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] | Miscible with water and soluble in organic solvents.[2] |
| Self-Accelerating Decomposition Temperature (SADT) | >58°C | Becomes significant at ~110°C |
Performance in Oxidation Reactions: A Comparative Analysis
Both TAHP and TBHP are versatile oxidants used in a variety of transformations, including epoxidations, allylic oxidations, and the oxidation of heteroatoms. However, their performance can differ based on the substrate and reaction conditions.
Oxidation of Sulfides
The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. Both TAHP and TBHP can effect this transformation, often with the aid of a catalyst or mediator.
Experimental Data: Oxidation of Dibutyl Sulfide (B99878)
| Oxidant | Catalyst/Mediator | Product | Yield (%) | Reference |
| tert-Butyl Hydroperoxide | Silica (B1680970) Gel | Dibutyl sulfoxide | High | [3] |
| tert-Butyl Hydroperoxide | Silica Gel | Dibutyl sulfone | High (with 2.0 mol equiv. of oxidant) | [3] |
| This compound | Molybdenum oxide on Amberlite IRC-748 | - | - | [4] |
Epoxidation of Alkenes
The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, traditionally employing TBHP as the oxidant.[5][6][7][8][9][10] The slightly larger steric bulk of the tert-amyl group in TAHP could potentially influence the enantioselectivity and reaction rate in such transformations.
Experimental Data: Epoxidation of Allylic Alcohols (Sharpless Epoxidation)
While the Sharpless epoxidation is extensively documented with TBHP, specific comparative data using TAHP under identical conditions is not prevalent in the reviewed literature. The general protocol, however, can be adapted for such a comparison.
Oxidation of Benzothiophenes
In the context of deep desulfurization of fuels, the oxidation of refractory sulfur compounds like benzothiophenes is crucial. A study by Zhou et al. investigated the use of TAHP for this purpose.
Experimental Data: Oxidation of Dibenzothiophene (DBT) [4]
| Oxidant | Catalyst | Temperature (°C) | TAHP/DBT Molar Ratio | Conversion of DBT (%) |
| This compound | Molybdenum oxide on Amberlite IRC-748 resin | 90 | 3 | ~100 |
The study noted that carbazole, a common nitrogen-containing compound in diesel, had a significant inhibitory effect on the oxidation of DBT when TBHP was used as the oxidant, while its effect was negligible with TAHP. This suggests a potential advantage of TAHP in certain industrial applications where substrate purity is a concern.[4]
Experimental Protocols
General Protocol for the Oxidation of Sulfides to Sulfoxides using tert-Butyl Hydroperoxide[3]
-
To a stirred solution of the sulfide (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂), add silica gel.
-
Add tert-butyl hydroperoxide (1.0-1.2 mmol, typically as a 70% aqueous solution).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the silica gel.
-
Wash the silica gel with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude sulfoxide.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for the Sharpless Asymmetric Epoxidation of an Allylic Alcohol[2][5]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20°C.
-
Sequentially add a chiral tartrate ligand (e.g., (+)-diethyl tartrate), titanium(IV) isopropoxide, and the allylic alcohol.
-
Stir the mixture for 30 minutes at -20°C.
-
Add a solution of tert-butyl hydroperoxide in a suitable solvent (e.g., decane (B31447) or toluene), pre-cooled to -20°C, dropwise over a period of time.
-
Maintain the reaction at -20°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by column chromatography.
Safety and Handling
Both TAHP and TBHP are strong oxidizing agents and should be handled with extreme care in a well-ventilated fume hood, away from heat, sparks, and open flames.[11] They are flammable liquids and heating may cause a fire.[11] Both are harmful if swallowed and toxic in contact with skin or if inhaled.[11] They can cause severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Logical Workflow for Oxidant Selection
Caption: Oxidant selection workflow.
Reaction Mechanism: Metal-Catalyzed Epoxidation
The following diagram illustrates a general mechanistic pathway for the metal-catalyzed epoxidation of an alkene using an alkyl hydroperoxide (ROOH), which is applicable to both TAHP and TBHP.
Caption: General epoxidation mechanism.
Conclusion
Both this compound and tert-Butyl hydroperoxide are effective oxidizing agents in a range of chemical transformations. TBHP is more widely studied and has a broader documented scope of applications, particularly in well-established named reactions like the Sharpless epoxidation. However, TAHP presents a viable alternative and, in specific cases, such as the oxidation of certain substrates in the presence of inhibitors, may offer advantages in terms of reactivity and robustness.
The choice between TAHP and TBHP will ultimately depend on the specific requirements of the reaction, including the nature of the substrate, the desired selectivity, and considerations of cost and safety. For novel applications, a direct experimental comparison is recommended to determine the optimal oxidant. This guide serves as a foundational resource to inform that decision-making process.
References
- 1. inorgchemres.org [inorgchemres.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Enhancing the performance for palladium catalysed tert -butyl hydroperoxide-mediated Wacker-type oxidation of alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01046E [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. maxapress.com [maxapress.com]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficiency of Common Radical Initiators: AIBN, Benzoyl Peroxide, and Potassium Persulfate
For researchers, scientists, and drug development professionals engaged in polymer synthesis and other radical-mediated reactions, the selection of an appropriate radical initiator is a critical decision that profoundly influences reaction kinetics, product yield, and polymer properties. This guide provides an objective comparison of three widely used thermal radical initiators: Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), and Potassium Persulfate (KPS), supported by quantitative data and detailed experimental protocols.
Performance Comparison of Radical Initiators
The efficiency of a radical initiator is primarily determined by its decomposition rate (often expressed as a half-life at a given temperature) and its initiation efficiency (the fraction of generated radicals that successfully initiate a polymerization chain).[1] The choice of initiator is often dictated by the desired reaction temperature and the solvent system.[2]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for AIBN, Benzoyl Peroxide, and Potassium Persulfate, allowing for a direct comparison of their thermal decomposition characteristics.
| Initiator | 10-Hour Half-Life Temperature (°C) | Half-Life at Various Temperatures | Decomposition Rate Constant (k_d) at 60°C (s⁻¹) | Typical Initiation Efficiency (f) |
| AIBN | 64-82[3] | 5 hours at 70°C, 1 hour at 85°C[1][4] | 9.8 x 10⁻⁶[5] | 0.3 - 0.8[3] |
| Benzoyl Peroxide | 72-73[6] | 1 hour at 92°C, 1 minute at 131°C[7][8] | 2.24 x 10⁻⁶[5] | 0.3 - 0.8[3] |
| Potassium Persulfate | Not typically defined by 10-hour half-life | 33 hours at 60°C, 7.7 hours at 70°C, 1.5 hours at 80°C[9][10][11] | - | 0.3 - 0.8[3] |
Note: The initiation efficiency (f) is highly dependent on reaction conditions such as monomer type, concentration, solvent, and temperature. The provided range of 0.3 to 0.8 is a general approximation for many common polymerization systems.[1][3]
Decomposition Mechanisms and Key Differences
The chemical nature of the radicals generated upon decomposition significantly impacts the subsequent reaction.
-
AIBN decomposes to produce two carbon-centered 2-cyanoprop-2-yl radicals and nitrogen gas.[12] This decomposition is less susceptible to solvent effects and does not undergo induced decomposition.[7]
-
Benzoyl Peroxide forms more reactive oxygen-centered benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals.[7] Peroxides are susceptible to induced decomposition, where a radical can attack the peroxide molecule, leading to more complex kinetics.[7]
-
Potassium Persulfate is a water-soluble initiator that generates sulfate (B86663) anion-radicals upon thermal decomposition in aqueous solutions.[5][13]
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following methodologies for determining and comparing initiator efficiency are provided.
Determination of Initiator Decomposition Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition kinetics (activation energy and pre-exponential factor) of a radical initiator, from which the half-life at any temperature can be calculated.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-5% by weight) of the initiator in a suitable solvent (e.g., toluene (B28343) for AIBN and BPO).
-
DSC Analysis:
-
Place a known amount of the solution into a hermetically sealed DSC pan. An empty sealed pan should be used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The DSC will record the heat flow as a function of temperature. The decomposition of the initiator will result in an exothermic peak.
-
-
Data Analysis:
-
By performing the experiment at several different heating rates, the activation energy (Ea) and the pre-exponential factor (A) for the decomposition can be determined using the ASTM E698 method (Kissinger analysis).
-
The half-life (t½) at a specific temperature (T) can then be calculated using the Arrhenius equation: t½ = ln(2) / (A * exp(-Ea / RT)) where R is the ideal gas constant.
-
Comparison of Initiation Efficiency by Gravimetric Analysis of Polymer Yield
Objective: To compare the initiation efficiency of different radical initiators in the polymerization of a specific monomer.
Methodology:
-
Monomer Purification: Purify the monomer (e.g., styrene) by passing it through a column of basic alumina (B75360) to remove any inhibitors.
-
Reaction Setup:
-
In a series of identical reaction vessels (e.g., Schlenk flasks), dissolve a known and equimolar amount of each initiator in a known amount of the purified monomer.
-
Degas the solutions to remove oxygen, which can inhibit polymerization, by bubbling with an inert gas like nitrogen for 20-30 minutes.
-
-
Polymerization:
-
Place the reaction vessels in a thermostatically controlled oil bath at a constant temperature where the initiators have a known and reasonable half-life.
-
Allow the polymerization to proceed for a time that is significantly shorter than the initiator's half-life to ensure a relatively constant initiator concentration.
-
-
Polymer Isolation and Quantification:
-
Cool the reactions and precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., methanol (B129727) for polystyrene).
-
Filter, wash, and dry the polymer to a constant weight in a vacuum oven.
-
-
Calculation of Initiator Efficiency (f):
-
Determine the number-average molecular weight (Mn) of the obtained polymers using techniques like Gel Permeation Chromatography (GPC).
-
The number of moles of initiated polymer chains can be estimated from the polymer yield and Mn.
-
The theoretical number of moles of radicals produced is calculated from the initial initiator concentration and its known decomposition rate constant.
-
The initiator efficiency is the ratio of the moles of initiated polymer chains to the theoretical moles of radicals produced.[7]
-
Visualizing Reaction Pathways and Workflows
Decomposition Pathways
Caption: Thermal decomposition pathways of AIBN, Benzoyl Peroxide, and Potassium Persulfate.
Experimental Workflow for Initiator Efficiency Comparison
Caption: Workflow for comparing radical initiator efficiency.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 3. uvebtech.com [uvebtech.com]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Potassium persulfate - Wikipedia [en.wikipedia.org]
- 6. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Validating Experimental Results: A Comparative Guide to tert-Amyl Hydroperoxide and Other Oxidative Stress Inducers
In the realm of drug discovery and biomedical research, the validation of experimental findings is paramount. Chemical probes that elicit specific cellular responses are invaluable tools in this process. Among these, agents that induce oxidative stress are frequently employed to study cellular signaling pathways and to validate the efficacy of antioxidant or cytoprotective compounds. This guide provides a comparative overview of tert-Amyl hydroperoxide (TAHP) and other hydroperoxides, primarily its close analog tert-Butyl hydroperoxide (t-BHP), for the validation of experimental results in a research setting.
While TAHP is a known organic peroxide and radical initiator, its application in biological research for experimental validation is not as extensively documented as that of t-BHP.[1] Therefore, this guide will leverage the wealth of available data on t-BHP as a representative organic hydroperoxide to provide a framework for understanding the potential applications and methodologies relevant to TAHP.
Comparison of Hydroperoxide Performance
Organic hydroperoxides like TAHP and t-BHP are valuable research tools due to their ability to induce a state of oxidative stress, mimicking certain pathological conditions.[2] Unlike hydrogen peroxide (H₂O₂), which is rapidly detoxified by cellular enzymes like catalase, organic hydroperoxides such as t-BHP are generally more stable and have a different substrate reactivity profile, allowing for a more sustained and distinct pattern of oxidative stress.[3][4] This can be advantageous for studying specific cellular responses to lipid peroxidation and mitochondrial dysfunction.[2][5]
The choice of hydroperoxide for a particular experiment depends on the specific research question and cell type. While H₂O₂ is known to cause extensive DNA damage, t-BHP appears to have a more pronounced effect on membrane integrity and the cellular redox environment through glutathione (B108866) (GSH) depletion.[5]
Table 1: Comparison of Hydroperoxides for Induction of Oxidative Stress
| Feature | This compound (TAHP) | tert-Butyl Hydroperoxide (t-BHP) | Hydrogen Peroxide (H₂O₂) |
| Primary Mechanism | Radical initiator, induces oxidative stress. | Induces oxidative stress via generation of peroxyl and alkoxyl radicals, depletes GSH.[2] | Generates hydroxyl radicals, leading to broad cellular damage.[3] |
| Cellular Targets | Expected to be similar to t-BHP, targeting lipids and proteins. | Primarily membranes (lipid peroxidation) and mitochondria.[2][5] | DNA, proteins, and lipids.[5] |
| Advantages | Likely more soluble in organic solvents than H₂O₂. | More stable than H₂O₂, provides sustained oxidative stress.[4][6] | Well-characterized, inexpensive, and readily available. |
| Limitations | Limited data in biological research applications. | Less DNA damage compared to H₂O₂ under some conditions.[5] | Rapidly degraded by cellular enzymes, transient effect.[3] |
Quantitative Data on Hydroperoxide-Induced Cellular Effects
The following table summarizes quantitative data from studies using t-BHP to induce cellular responses. These values can serve as a starting point for designing experiments with TAHP, although optimal concentrations and exposure times will need to be determined empirically for each cell line and experimental endpoint.
Table 2: Quantitative Effects of t-BHP in Cell-Based Assays
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| HTR-8/SVneo | 50 µM | 24 h | 24% reduction in cell viability. | [7] |
| HTR-8/SVneo | 25 µM | 24 h | 2.5-fold increase in caspase 3/7 activity. | [7] |
| HTR-8/SVneo | 50 µM | 8 h | 5.3-fold increase in caspase 3/7 activity. | [7] |
| RAW264.7 | 400 µM | 3 h | IC₅₀ for cell viability. | [8] |
| Trabecular Meshwork Cells | 30 µM | 24 h | ~50% decrease in cell viability. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for inducing oxidative stress with t-BHP, which can be adapted for use with TAHP.
Protocol 1: Induction of Oxidative Stress for Viability and Apoptosis Assays
Objective: To assess the cytotoxic and apoptotic effects of a hydroperoxide on a given cell line.
Materials:
-
Cultured cells (e.g., HTR-8/SVneo, RAW264.7)
-
Complete culture medium
-
tert-Butyl hydroperoxide (t-BHP) stock solution (e.g., 70% in water)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the hydroperoxide (e.g., t-BHP at concentrations ranging from 10 µM to 500 µM) in complete culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the hydroperoxide. Include a vehicle control (medium without hydroperoxide).
-
Incubation: Incubate the cells for a specified period (e.g., 3, 8, or 24 hours) at 37°C in a CO₂ incubator.[7][8]
-
Cell Viability Assay: Following incubation, measure cell viability using a preferred method according to the manufacturer's instructions.
-
Apoptosis Assay: In a parallel set of wells, measure caspase activity to assess apoptosis, following the manufacturer's protocol.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value. Express caspase activity as a fold change relative to the control.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To quantify the generation of intracellular ROS following hydroperoxide treatment.
Materials:
-
Cultured cells
-
Complete culture medium
-
t-BHP
-
PBS
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or similar ROS-sensitive probe
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading: Wash the cells with PBS and then incubate them with a working solution of the ROS probe (e.g., 100 µM H₂DCFDA) in serum-free medium for 30-60 minutes at 37°C.[7]
-
Washing: Gently wash the cells with PBS to remove the excess probe.
-
Treatment: Add the hydroperoxide-containing medium to the cells.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths. Monitor the fluorescence over time to determine the rate of ROS production.[7]
Signaling Pathways and Visualization
The induction of oxidative stress by hydroperoxides triggers a cascade of intracellular signaling events. A key pathway activated in response to oxidative stress is the mitochondria-mediated apoptosis pathway. Furthermore, cells possess endogenous antioxidant response mechanisms, such as the Nrf2-Keap1 pathway, which are activated to counteract the oxidative damage.
Mitochondria-Mediated Apoptosis Pathway
Organic hydroperoxides can induce damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8] This initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and subsequent apoptosis.
Caption: TAHP-induced mitochondria-mediated apoptosis pathway.
Experimental Workflow for Target Validation
The use of hydroperoxides can be integrated into a broader workflow for target validation in drug discovery. A potential workflow involves treating cells with a compound of interest prior to or concurrently with the hydroperoxide challenge to assess its protective effects.
Caption: Experimental workflow for validating cytoprotective compounds.
References
- 1. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of H2O2 and tertiary butyl hydroperoxide upon a murine immortal lens epithelial cell line, alphaTN4-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 7. Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tert‐butyl hydroperoxide induces trabecular meshwork cells injury through ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of tert-Amyl Hydroperoxide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common spectroscopic techniques for the analysis of reaction products of tert-Amyl hydroperoxide (TAHP). It is designed to assist researchers in selecting the appropriate analytical methods for monitoring TAHP reactions, identifying products, and quantifying reaction components. The information is particularly relevant for those utilizing TAHP as a polymerization initiator, an oxidizing agent in organic synthesis, or in studies of autoxidation processes.
The thermal decomposition of this compound is a primary reaction pathway, leading to the formation of tert-amyl alcohol and acetone (B3395972) as the main products. This guide will focus on the spectroscopic signatures of the reactant and these key products.
Overview of Spectroscopic Techniques
The analysis of this compound and its reaction products can be effectively carried out using several spectroscopic methods. The choice of technique depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative measurement, or real-time monitoring. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Table 1: Comparison of Spectroscopic Techniques for the Analysis of TAHP Reactions
| Technique | Primary Use | Advantages | Disadvantages |
| GC-MS | Separation and identification of volatile reaction products. | High sensitivity and specificity; excellent for complex mixtures; provides structural information from mass spectra. | Not suitable for thermally labile compounds without derivatization; requires volatile samples. |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and quantification of reactants and products in solution. | Non-destructive; provides detailed structural information; excellent for quantification. | Lower sensitivity compared to MS; can be complex to interpret for mixtures. |
| IR Spectroscopy | Identification of functional groups; monitoring reaction progress. | Fast and simple; non-destructive; can be used for in-situ monitoring. | Provides limited structural information; less suitable for complex mixtures. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds in a reaction mixture. It is particularly useful for analyzing the products of TAHP decomposition.
GC-MS offers high chromatographic resolution, allowing for the separation of the starting material (TAHP), the main products (tert-amyl alcohol and acetone), and any side products. The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each compound, enabling confident identification by comparison to spectral libraries. However, due to the thermal instability of hydroperoxides, analysis of intact TAHP by GC-MS can be challenging and may require derivatization to a more stable form, such as a trimethylsilyl (B98337) (TMS) peroxide.
Table 2: Key GC-MS Data for TAHP and its Decomposition Products
| Compound | Retention Time (Relative) | Key Mass Fragments (m/z) |
| This compound (TAHP) | Varies | 73, 59, 43 |
| tert-Amyl Alcohol | Varies | 73, 59, 45, 43 |
| Acetone | Varies | 43 (base peak), 58 (molecular ion)[1][2] |
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
For the analysis of unreacted TAHP, derivatization with a silylating agent (e.g., BSTFA) may be necessary to prevent decomposition in the hot injector.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: A lower injector temperature (e.g., 150-180 °C) is recommended to minimize the thermal decomposition of any unreacted hydroperoxide.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) is used to separate the volatile acetone from the less volatile alcohol and hydroperoxide. A typical program might be: 40 °C for 2 min, then ramp to 200 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from m/z 35 to 200.
-
GC-MS analysis workflow for TAHP reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. Both ¹H and ¹³C NMR can be used to identify and quantify the components of a TAHP reaction mixture without the need for separation.
¹H NMR is particularly useful for quantitative analysis (qNMR) by integrating the signals corresponding to unique protons in the reactant and products. ¹³C NMR provides information about the carbon skeleton of the molecules. The chemical shifts are sensitive to the chemical environment, allowing for the differentiation of TAHP, tert-amyl alcohol, and acetone.
Table 3: Key NMR Data for TAHP and its Decomposition Products (in CDCl₃)
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (TAHP) | ~8.0-9.0 (s, 1H, -OOH), ~1.5 (q, 2H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂), ~0.9 (t, 3H, -CH₃) | Data not readily available |
| tert-Amyl Alcohol | ~1.48 (q, 2H, -CH₂-), ~1.20 (s, 6H, -C(CH₃)₂), ~0.88 (t, 3H, -CH₃), ~1.3 (s, 1H, -OH)[3][4] | ~71.1, ~36.5, ~28.7, ~8.7[3] |
| Acetone | ~2.17 (s, 6H)[5] | ~206.7 (C=O), ~30.6 (CH₃)[6][7] |
-
Sample Preparation:
-
Take a precise volume or weight of the reaction mixture.
-
Dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a signal that does not overlap with the analyte signals (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trinitrobenzene).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons for accurate integration.
-
-
Data Processing:
-
Reference the spectrum to the internal standard.
-
Integrate the characteristic signals for TAHP, tert-amyl alcohol, and acetone.
-
Calculate the concentration of each component relative to the internal standard.
-
Logical flow for NMR analysis of a reaction mixture.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a reaction mixture. It is well-suited for monitoring the disappearance of the hydroperoxide group and the appearance of the hydroxyl and carbonyl groups of the products.
The key vibrational bands for TAHP, tert-amyl alcohol, and acetone are generally well-resolved. The broad O-H stretch of the hydroperoxide and alcohol, and the strong C=O stretch of acetone are particularly informative. This technique can be adapted for in-situ monitoring of reactions using an attenuated total reflectance (ATR) probe.
Table 4: Key IR Absorption Bands for TAHP and its Decomposition Products
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (TAHP) | ~3400 (broad) | - | ~880 |
| tert-Amyl Alcohol | ~3400 (broad)[8][9] | - | ~1150 |
| Acetone | - | ~1715 (strong)[9][10][11] | - |
-
Sample Preparation:
-
No specific preparation is needed for ATR-IR. A small drop of the liquid reaction mixture is placed directly on the ATR crystal.
-
-
IR Spectrum Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the reactant and products.
-
The relative intensities of these bands can be used to monitor the progress of the reaction qualitatively.
-
Conceptual changes in IR spectra during TAHP decomposition.
Conclusion
The spectroscopic analysis of this compound reaction products is most effectively achieved through a combination of techniques. GC-MS is unparalleled for the identification of volatile products in complex mixtures, provided that thermal decomposition of the analyte is managed. NMR spectroscopy offers detailed structural information and is the gold standard for quantification without the need for chromatographic separation. IR spectroscopy serves as a rapid and convenient tool for monitoring the overall progress of the reaction by observing changes in key functional groups. The selection of the optimal method or combination of methods will depend on the specific goals of the research, whether it be mechanistic studies, kinetic analysis, or routine product quality control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Solved Analyze the NMR and IR spectra for tert-amyl | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Hydroperoxides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organic hydroperoxides are a versatile class of reagents widely employed in organic synthesis as oxidizing agents. Their utility stems from the reactive peroxide functional group (R-O-O-H), which can deliver an oxygen atom to a variety of substrates. The choice of a specific hydroperoxide can significantly influence the efficiency, selectivity, and safety of a given transformation. This guide provides a comparative analysis of common hydroperoxides in key synthetic reactions, supported by experimental data and detailed protocols.
Performance Comparison of Hydroperoxides in Key Organic Reactions
The selection of an appropriate hydroperoxide is critical for achieving the desired outcome in an organic transformation. The following tables summarize the performance of common hydroperoxides in several important classes of oxidation reactions.
Table 1: Asymmetric Epoxidation of Allylic Alcohols (Sharpless Epoxidation)
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] The reaction typically employs a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester, and a hydroperoxide as the oxidant.[3]
| Substrate | Hydroperoxide | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Geraniol | tert-Butyl Hydroperoxide (TBHP) | Ti(Oi-Pr)₄ / L-(+)-DET | 79 | 93 | [4] |
| Geraniol | Cumene (B47948) Hydroperoxide (CHP) | Ti(Oi-Pr)₄ / L-(+)-DIPT | 85 | 90 | [4] |
| (E)-2-Hexen-1-ol | tert-Butyl Hydroperoxide (TBHP) | Ti(Oi-Pr)₄ / L-(+)-DET | 85 | 94 | [5] |
Table 2: Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation converts ketones to esters or lactones. While peroxyacids are classic oxidants for this transformation, hydroperoxides, often in the presence of a catalyst, offer a valuable alternative.[6]
| Substrate | Hydroperoxide | Catalyst/Conditions | Conversion (%) | Selectivity (%) | Reference |
| Cyclohexanone (B45756) | Hydrogen Peroxide (30 wt%) | Sn-zeolite beta | >99 | 100 (to ε-caprolactone) | [7] |
| Cyclohexanone | tert-Butyl Hydroperoxide (TBHP) | Sn(salen)-NaY | ~75 | High (to ε-caprolactone) | [8] |
| Cyclopentanone | Hydrogen Peroxide (30 wt%) | [ProH]CF₃SO₃ | 96.57 | 73.01 (to δ-valerolactone) | [7] |
Table 3: Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Hydroperoxides, in conjunction with various catalysts, can effect this conversion.
| Substrate | Hydroperoxide | Catalyst/Conditions | Yield (%) | Reference |
| 1-Phenylethanol | Hydrogen Peroxide (30 wt%) | Sodium tungstate, phase-transfer catalyst | 99 | [9] |
| Octan-1-ol | tert-Butyl Hydroperoxide (TBHP) | Vanadium sulfate (B86663), CH₃CN/H₂O | ~80 (to octanal) | [10] |
| Benzyl alcohol | tert-Butyl Hydroperoxide (TBHP) | Ru complex, CH₃CN | High | [10] |
Table 4: Asymmetric Sulfoxidation
The enantioselective oxidation of sulfides to chiral sulfoxides is of significant interest, particularly in medicinal chemistry. Chiral hydroperoxides or achiral hydroperoxides in the presence of chiral catalysts can achieve this transformation.
| Substrate | Hydroperoxide System | Catalyst | Enantiomeric Excess (ee%) | Reference |
| Thioanisole | (S)-(-)-1-Phenylethyl hydroperoxide | Ti(Oi-Pr)₄ | up to ~80 | [3] |
| Thioanisole | Hydrogen Peroxide | Evolved recombinant peroxygenase | High | [11] |
| Thioanisole | Hydrogen Peroxide | Choline oxidase/Peroxygenase cascade | High | [12] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative example for the catalytic Sharpless asymmetric epoxidation of an allylic alcohol.
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (5.5 M)
-
Powdered 4Å molecular sieves
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Diethyl ether
-
10% aqueous solution of tartaric acid
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5 g per 10 mmol of geraniol).
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C in a dry ice/acetone bath.
-
To the stirred suspension, add L-(+)-diethyl tartrate (0.06 eq.) followed by titanium(IV) isopropoxide (0.05 eq.). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
A solution of anhydrous tert-butyl hydroperoxide in toluene (1.5-2.0 eq.) is added dropwise, ensuring the internal temperature is maintained at -20 °C.
-
Geraniol (1.0 eq.) is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.
-
The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 2,3-epoxygeraniol is purified by flash column chromatography.
Protocol 2: Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide
This protocol describes a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone using hydrogen peroxide as the oxidant.
Materials:
-
Cyclohexanone
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Tin-beta zeolite catalyst (Sn-β)
-
1,4-Dioxane
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 eq.) and 1,4-dioxane.
-
Add the Sn-β catalyst (e.g., 50 mg per 1 g of ketone).
-
To the stirred mixture, add hydrogen peroxide (30 wt%, 1.5 eq.) dropwise.
-
The reaction mixture is heated to the desired temperature (e.g., 80-90 °C) and stirred for the required time (e.g., 3-24 hours), with progress monitored by TLC or GC.
-
After cooling to room temperature, the catalyst is removed by filtration.
-
The filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting ε-caprolactone can be purified by distillation or column chromatography.
Visualizing Reaction Workflows
Diagrams illustrating experimental workflows can aid in the understanding and execution of synthetic procedures.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Safety Considerations
Organic hydroperoxides are energetic materials and must be handled with care.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11]
-
tert-Butyl Hydroperoxide (TBHP): Flammable liquid and vapor. Heating may cause a fire. It is harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Keep away from heat, sparks, open flames, and hot surfaces.[11][13]
-
Cumene Hydroperoxide (CHP): Heating may cause a fire. It is harmful if swallowed or in contact with skin and may be fatal if it enters the airways. Causes severe skin burns and eye damage. It is toxic if inhaled and may cause respiratory irritation. Keep away from heat, hot surfaces, sparks, and other ignition sources.[12]
-
Incompatible Materials: Hydroperoxides are incompatible with powdered metals, strong oxidizing and reducing agents, acids, bases, and combustible materials.[11][12] Contact with these can lead to rapid decomposition.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[12][13]
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. moodle2.units.it [moodle2.units.it]
- 5. researchgate.net [researchgate.net]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. inorgchemres.org [inorgchemres.org]
- 10. youtube.com [youtube.com]
- 11. Enantioselective Sulfoxidation of Thioanisole by Cascading a Choline Oxidase and a Peroxygenase in the Presence of Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2003045931A1 - Method of converting cumene hydroperoxide - Google Patents [patents.google.com]
Performance Evaluation of tert-Amyl Hydroperoxide in Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tert-Amyl hydroperoxide (TAHP) with other common free-radical initiators in polymerization processes. The information presented is supported by experimental data to assist in the selection of the most suitable initiator for specific research and development applications.
Overview of this compound (TAHP)
This compound (TAHP) is an organic peroxide that serves as a reliable source of free radicals for initiating the polymerization of various monomers, particularly acrylates, methacrylates, and styrene (B11656).[1] It is recognized for its controlled decomposition and stability, which contributes to the synthesis of polymers with consistent molecular weight distributions.[2] A significant advantage of TAHP is its clean decomposition pathway, which yields non-corrosive byproducts, thereby minimizing equipment wear.
Comparative Performance Analysis
The selection of an appropriate initiator is critical as it influences polymerization kinetics, monomer conversion, and the final properties of the polymer. This section compares the performance of TAHP with two widely used initiators: Benzoyl Peroxide (BPO), a common diacyl peroxide, and tert-Butyl Hydroperoxide (TBHP), a closely related hydroperoxide.
While direct, comprehensive comparative studies for TAHP are limited, data from its analogue, TBHP, and qualitative comparisons provide valuable insights. It is reported that tert-amyl peroxides, in general, yield polymers with lower solution viscosity and a narrower molecular weight distribution compared to their tert-butyl counterparts in acrylic resin synthesis.[2]
Polymerization of Methyl Methacrylate (MMA)
The following table summarizes typical performance data for the polymerization of Methyl Methacrylate (MMA) initiated by TAHP, BPO, and TBHP.
| Initiator | Polymerization Conditions | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound (TAHP) | Solution polymerization in methyl n-amyl ketone at 145°C. Monomer mix: MMA/IBMA/HEMA. | >95% | ~4,600 | ~2.41 | [3] |
| Benzoyl Peroxide (BPO) | Bulk polymerization at 70°C. | ~20% (after 3h) | - | - | [4] |
| tert-Butyl Hydroperoxide (TBHP) | Emulsion polymerization with a redox system at 50°C. | ~100% | - | - | [5] |
Note: The data for TAHP is from a solution polymerization of a monomer mixture, which can influence the final polymer properties. The data for BPO and TBHP are from different polymerization techniques and are provided for a general comparison of their reactivity under those conditions.
Polymerization of Styrene
Below is a comparison of initiator performance in the polymerization of styrene.
| Initiator | Polymerization Conditions | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound (TAHP) | General initiator for styrene polymerization. Specific data not available in the search results. | - | - | - | [1] |
| Benzoyl Peroxide (BPO) | Bulk polymerization, kinetic study. | Varies with concentration | - | ~2.27 | [6][7] |
| tert-Butyl Hydroperoxide (TBHP) | Used as an initiator for polystyrene production. | High | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of polymerization initiators.
Determination of Initiator Half-Life
The half-life of an initiator at a specific temperature is a key parameter for determining the appropriate reaction temperature.
Methodology:
-
Prepare a dilute solution of the initiator (e.g., 1-5 wt%) in a suitable solvent (e.g., benzene, dodecane).
-
Place the solution in a constant temperature bath.
-
Take samples at regular intervals and determine the remaining peroxide concentration using techniques like High-Performance Liquid Chromatography (HPLC) or titration.
-
The half-life is the time required for the initiator concentration to decrease to 50% of its initial value.
Evaluation of Polymerization Kinetics and Monomer Conversion
This protocol allows for the determination of the rate of polymerization and the final monomer conversion.
Methodology:
-
Charge a reaction vessel with the purified monomer and solvent (if applicable).
-
De-gas the mixture by purging with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
Heat the reactor to the desired temperature.
-
Add a known amount of the initiator to start the reaction.
-
Withdraw samples at regular time intervals.
-
Determine the monomer conversion in each sample using gravimetry (by precipitating the polymer in a non-solvent, followed by drying and weighing) or gas chromatography (GC).
-
Plot monomer conversion versus time to determine the polymerization rate.
Characterization of Polymer Properties
The properties of the resulting polymer are critical for its final application.
Methodology:
-
Molecular Weight and Polydispersity Index (PDI): Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).
-
Polymer Microstructure: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the tacticity and composition of copolymers.
Mandatory Visualizations
TAHP Decomposition and Initiation Mechanism
The following diagram illustrates the thermal decomposition of this compound to form initiating radicals and the subsequent initiation of a vinyl monomer.
Caption: Decomposition of TAHP and initiation of polymerization.
Experimental Workflow for Initiator Performance Evaluation
This diagram outlines a typical workflow for the systematic evaluation and comparison of different polymerization initiators.
Caption: Workflow for evaluating polymerization initiator performance.
References
- 1. Trigonox TAHP-W85 this compound, 85% solution in water [nouryon.com]
- 2. luperox.arkema.com [luperox.arkema.com]
- 3. EP0273090B1 - Solution polymerization of acrylic acid derived monomers using tertiary alkyl( c5)-hydroperoxides - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. paint.org [paint.org]
- 8. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of tert-Amyl Hydroperoxide in Research and Development
In the landscape of chemical synthesis and drug development, the choice of an oxidizing agent is pivotal, influencing not only the reaction's success but also its safety, scalability, and overall cost. tert-Amyl hydroperoxide (TAHP), an organic peroxide, has emerged as a significant player in this field, primarily utilized as a radical initiator in polymerization and as a versatile oxidizing agent in various organic transformations. This guide provides a comprehensive cost-benefit analysis of TAHP, comparing its performance with common alternatives, supported by available data and experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Applications
This compound is a colorless to pale yellow liquid known for its role as a radical initiator in polymerization reactions for plastics and resins. Beyond this, its reactive hydroperoxide group makes it a valuable reagent for oxidative transformations such as epoxidation, hydroxylation, and the oxidation of sulfides and alkanes. Its utility in organic synthesis is attributed to its ability to introduce oxygen atoms into molecules under relatively mild conditions.
Alternatives to this compound
The primary competitors to TAHP in the realm of organic oxidants include:
-
tert-Butyl hydroperoxide (TBHP): A structurally similar and widely used organic peroxide.
-
Hydrogen Peroxide (H₂O₂): A common and cost-effective inorganic oxidizing agent.
-
Cumene Hydroperoxide: Another organic hydroperoxide often used in industrial processes.
Cost Analysis
The economic viability of an oxidizing agent is a critical factor in its selection. The table below provides an approximate cost comparison between TAHP and its primary alternative, TBHP. Prices are subject to variation based on purity, quantity, and supplier.
| Oxidizing Agent | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Price (per kg) |
| This compound (TAHP) | C₅H₁₂O₂ | 104.15 | ₹ 979 |
| tert-Butyl Hydroperoxide (TBHP) | C₄H₁₀O₂ | 90.12 | ₹ 220 - ₹ 312 |
Note: The provided prices are based on listings from Indian suppliers and may not reflect global market prices.
From the available data, tert-Butyl hydroperoxide is significantly more cost-effective than this compound on a per-kilogram basis. This substantial price difference is a major consideration for large-scale industrial applications and cost-sensitive research projects.
Performance Comparison: A Data-Driven Perspective
Direct, side-by-side comparative studies detailing the performance of TAHP versus its alternatives are limited in the readily available scientific literature. However, by collating data from various sources, we can infer potential advantages and disadvantages.
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides or sulfones is a crucial transformation in the synthesis of various pharmaceuticals. While direct comparative data is scarce, one study on the oxidation of benzothiophenes suggested a potential performance difference between TAHP and TBHP. It was noted that the presence of carbazole (B46965) had a negligible effect on the conversion of dibenzothiophene (B1670422) (DBT) when using TAHP, whereas it did influence the reaction with TBHP. This suggests that TAHP may exhibit greater tolerance to certain functional groups or impurities, a valuable trait in complex chemical syntheses.
Epoxidation of Olefins
Safety and Handling
A critical aspect of a cost-benefit analysis is the consideration of safety and handling requirements, which can contribute significantly to indirect costs. Both TAHP and TBHP are organic peroxides and are thermally unstable, posing fire and explosion hazards.
Safety Hazards Associated with this compound:
-
Flammable liquid and vapor.
-
Heating may cause a fire.
-
Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction and is suspected of causing genetic defects.
-
Toxic to aquatic life with long-lasting effects.
Strict adherence to safety protocols, including the use of personal protective equipment (PPE), storage in a cool, well-ventilated area away from ignition sources, and proper disposal, is mandatory when working with TAHP. These safety precautions are similar for TBHP, and the associated costs for specialized storage, handling equipment, and waste disposal should be factored into the overall cost analysis.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for evaluating the practical aspects of using a particular reagent. Below are representative protocols for oxidation reactions using alternatives to TAHP, as specific comparative protocols involving TAHP were not available in the searched literature.
Protocol 1: General Procedure for the Oxidation of Sulfides to Sulfoxides using Hydrogen Peroxide
This protocol provides a general method for the selective oxidation of sulfides to sulfoxides using a readily available and inexpensive oxidant.
Materials:
-
Sulfide (B99878) (0.5 mmol)
-
30 wt% Hydrogen Peroxide (H₂O₂) (0.55 mmol, 63 mg)
-
95% Ethanol (B145695) (8 mL)
-
Catalyst (e.g., dendritic phosphomolybdate hybrid, 50 mg)
-
50 mL three-necked flask
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies (petroleum ether:ethyl acetate (B1210297) = 7:3)
Procedure:
-
Charge the 50 mL three-necked flask with the sulfide (0.5 mmol) and the catalyst (50 mg).
-
Add 95% ethanol (8 mL) to the flask.
-
Stir the resulting solution at 30 °C.
-
Slowly add 30 wt% H₂O₂ (0.55 mmol, 63 mg) to the mixture.
-
Monitor the reaction progress using TLC.
-
Upon completion of the reaction, separate the catalyst from the mixture by filtration.
-
Wash the filtered catalyst with 95% ethanol and dry it in a vacuum at room temperature overnight for potential reuse.
Protocol 2: General Procedure for the Epoxidation of Olefins using tert-Butyl Hydroperoxide
This protocol outlines a general procedure for the epoxidation of olefins using TBHP with a heterogeneous catalyst.
Materials:
-
Olefin (e.g., Styrene, 0.5 mmol)
-
tert-Butyl hydroperoxide (TBHP)
-
Catalyst (e.g., Cobalt nanoparticles supported on MgO, 10 mg)
-
Solvent (e.g., Acetonitrile, 5 mL)
-
Reaction vessel
-
Stirring and heating apparatus
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
In a reaction vessel, combine the olefin (0.5 mmol) and the catalyst (10 mg).
-
Add the solvent (5 mL).
-
Add TBHP as the oxidant.
-
Heat the reaction mixture to reflux temperature with stirring.
-
Monitor the reaction for a specified time (e.g., 12 hours).
-
Analyze the reaction mixture by GC to determine the yield and selectivity of the epoxide.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for planning and execution. The following diagram, generated using the DOT language, illustrates a typical workflow for a catalyzed oxidation reaction.
Conclusion
For researchers and drug development professionals, the choice between TAHP and its alternatives will depend on a careful consideration of the specific reaction, the sensitivity of the substrates to different oxidants, the required level of purity of the final product, and, critically, the project's budget. While TBHP may be the more economical choice for many standard oxidation reactions, TAHP could prove to be a valuable, albeit more expensive, tool for specific synthetic challenges where its unique properties might lead to higher yields or purities, ultimately justifying the additional cost. Further head-to-head comparative studies are warranted to fully elucidate the performance landscape of these important oxidizing agents.
A Comparative Guide to Alternatives for tert-Amyl Hydroperoxide in Oxidative Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing reagent is critical for achieving desired synthetic outcomes, ensuring safety, and optimizing process efficiency. Tert-Amyl hydroperoxide (TAHP) is a versatile organic peroxide utilized as a radical initiator in polymerization and as an oxidizing agent in various organic transformations, including epoxidation and hydroxylation.[1][2][3] However, considerations regarding its stability, safety, and efficiency necessitate an evaluation of alternative reagents.[2][3] This guide provides an objective comparison of TAHP with its common alternatives, supported by available experimental data and detailed methodologies.
Performance Comparison of Oxidizing Reagents
The selection of an oxidizing agent is often a trade-off between reactivity, selectivity, safety, and cost. While direct, side-by-side comparative studies for all reagents under identical conditions are limited in the available literature, the following table summarizes key performance indicators based on individual studies.
| Reagent | Typical Application(s) | Typical Yield | Reaction Time | Selectivity | Key Advantages | Key Disadvantages |
| This compound (TAHP) | Epoxidation, Hydroxylation, Polymerization Initiator | Substrate dependent | Hours | Good | Effective for specific oxidative transformations[1] | Thermally unstable, potential for explosive decomposition[3][4] |
| tert-Butyl Hydroperoxide (TBHP) | Epoxidation, Oxidation of alcohols | Good to Excellent (e.g., >98% selectivity for epoxidation of some alkenes)[5] | Hours | High | Widely used, good solubility in organic solvents, relatively stable for an organic peroxide[6] | Potentially hazardous at high concentrations[6][7] |
| Cumene Hydroperoxide (CHP) | Epoxidation, Phenol/Acetone production, Curing agent | Substrate dependent | Hours | Good | Effective oxidizing agent, used in large-scale industrial processes[8] | Can be cytotoxic and genotoxic, requires careful handling[8][9][10] |
| Hydrogen Peroxide (H₂O₂) | Epoxidation, Dihydroxylation | Variable (highly dependent on catalyst) | Variable | Catalyst dependent | "Green" oxidant (byproduct is water), inexpensive | Often requires a catalyst to be effective for epoxidation of unactivated alkenes[11] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Epoxidation, Baeyer-Villiger oxidation | Generally High | Minutes to Hours | Excellent | Highly effective for electrophilic oxidation, well-established reagent[2] | Potentially explosive, especially in pure form[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for epoxidation reactions using various oxidizing agents.
General Epoxidation Protocol using tert-Butyl Hydroperoxide (TBHP)
This protocol is adapted from a metal-free epoxidation of alkenes.[12]
-
Reaction Setup: A 25 mL round-bottom flask is equipped with a condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add acetonitrile (B52724) (3 mL), isobutyraldehyde (B47883) (4 mmol), and tert-butyl hydroperoxide (0.5 mmol).
-
Initiation: Stir the mixture for 30 minutes at 308 K under an oxygen balloon. Dodecane can be used as an internal standard.
-
Substrate Addition: After the reaction temperature reaches 333 K, introduce the alkene (e.g., styrene, 1 mmol) into the reaction system.
-
Reaction: Stir the resulting solution for 5 hours.
-
Analysis: The final solution is analyzed by GC-MS for qualitative and quantitative determination of the epoxide product.
Sharpless Asymmetric Epoxidation using tert-Butyl Hydroperoxide (TBHP)
This is a widely used method for the enantioselective epoxidation of allylic alcohols.[7]
-
Reaction Setup: A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with methylene (B1212753) chloride (1.00 L) and titanium(IV) isopropoxide (38.1 g, 0.134 mol).
-
Cooling: Cool the stirred solution to -70°C in a dry ice-ethanol bath under a nitrogen atmosphere.
-
Chiral Ligand and Substrate Addition: Add diethyl (2R,3R)-tartrate (33.1 g, 0.161 mol) and the allylic alcohol (e.g., E-2-hexen-1-ol, 25.0 g, 0.25 mol).
-
Oxidant Addition: Add a pre-cooled (-20°C) solution of anhydrous tert-butyl hydroperoxide in toluene (B28343) (2.71 M, 184.5 mL, 0.50 mol).
-
Reaction: Allow the reaction mixture to warm to 0°C over a 2-hour period.
-
Workup: The reaction is quenched by the addition of a ferrous sulfate (B86663) solution to decompose the excess peroxide.
Safety and Handling
Organic hydroperoxides are energetic materials that require careful handling to mitigate risks of thermal decomposition and potential explosions.
| Reagent | Key Hazards | Recommended Handling Precautions |
| This compound (TAHP) | Flammable liquid and vapor, heating may cause a fire, harmful if swallowed, toxic in contact with skin and if inhaled, causes severe skin burns and eye damage.[4][13][14] | Store in a well-ventilated place, keep cool, and protect from sunlight.[4] Handle and open containers with care, and use non-sparking tools.[15] |
| tert-Butyl Hydroperoxide (TBHP) | Oxidizer, potentially dangerous at high concentrations.[6] | Use behind a safety shield, add peroxide to organic material (not the reverse), and avoid strong acids with high-strength solutions.[7] |
| Cumene Hydroperoxide (CHP) | Flammable liquid and vapor, heating may cause a fire, toxic if inhaled, causes severe skin burns and eye damage, may cause cancer.[9][10] | Obtain special instructions before use, keep away from heat and combustible materials, and handle in a well-ventilated area.[9] |
| Hydrogen Peroxide (H₂O₂) | Strong oxidizer, can cause skin and eye burns. | Use appropriate personal protective equipment, including gloves and eye protection. |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Potentially explosive, especially in pure, dry form.[2] | Typically handled as a stabilized mixture with water. Avoid shock and friction. |
Logical Workflow for Selecting an Alternative Reagent
The choice of an alternative to TAHP depends on a hierarchical set of considerations, starting from the desired chemical transformation and ending with safety and cost. The following diagram illustrates this decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 3425-61-4: this compound | CymitQuimica [cymitquimica.com]
- 4. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. shokubai.org [shokubai.org]
- 13. arkema.com [arkema.com]
- 14. echemi.com [echemi.com]
- 15. arkema.com [arkema.com]
tert-Amyl Hydroperoxide: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes efficiently and safely. This guide provides a comprehensive comparison of tert-Amyl hydroperoxide (TAHP) with its common alternative, tert-Butyl hydroperoxide (TBHP), in key applications. The information is supported by experimental data and detailed protocols to assist in making informed decisions for your research.
Executive Summary
This compound (TAHP) is a versatile organic peroxide utilized primarily as a polymerization initiator and an oxidizing agent in organic synthesis. Its physical and chemical properties offer distinct advantages in certain applications compared to the more commonly known tert-Butyl hydroperoxide (TBHP). This guide will delve into a comparative analysis of their performance in polymerization and various oxidation reactions, supported by quantitative data and experimental methodologies. A key advantage of TAHP is its clean decomposition pathway, which produces non-corrosive by-products like tert-amyl alcohol and trace amounts of acetone, potentially reducing equipment wear.[1]
Comparison of Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of TAHP and TBHP is crucial for their effective application and safe handling.
| Property | This compound (TAHP) | tert-Butyl Hydroperoxide (TBHP) |
| CAS Number | 3425-61-4 | 75-91-2 |
| Molecular Weight | 104.15 g/mol | 90.12 g/mol |
| Active Oxygen Content | 15.36% | 17.75% |
| Self-Accelerating Decomposition Temperature (SADT) | 80°C | 88°C |
| Boiling Point | Not available | 37°C |
| Flash Point | Not available | 43°C |
| Primary Decomposition Products | tert-Amyl alcohol, Acetone | tert-Butanol, Acetone |
Applications in Focus: A Comparative Analysis
Polymerization Initiation
Both TAHP and TBHP are effective radical initiators for the polymerization of monomers such as styrene (B11656) and acrylates. The choice between them often depends on the desired polymerization temperature and the required rate of initiation.
Experimental Protocol: Suspension Polymerization of Methyl Methacrylate (B99206) (MMA)
While a specific protocol for TAHP-initiated suspension polymerization of MMA was not found in the reviewed literature, the following is a general procedure that can be adapted. It is recommended to optimize the initiator concentration and temperature for the specific application.
Materials:
-
Methyl methacrylate (MMA), monomer
-
This compound (TAHP), initiator
-
Poly(vinyl alcohol), suspending agent
-
Deionized water
-
Nitrogen gas
Procedure:
-
An aqueous phase is prepared by dissolving poly(vinyl alcohol) in deionized water in a reactor equipped with a stirrer, condenser, and nitrogen inlet.
-
The oil phase is prepared by dissolving TAHP in the MMA monomer.
-
The oil phase is added to the aqueous phase with vigorous stirring to form a stable suspension of monomer droplets.
-
The reactor is purged with nitrogen and heated to the desired polymerization temperature (typically in the range of 70-90°C).
-
The polymerization is allowed to proceed for a specified time, typically several hours, until the desired conversion is achieved.
-
The resulting polymer beads are then collected by filtration, washed with water, and dried.
For a detailed procedure on suspension polymerization of MMA using a different initiator (benzoyl peroxide), which can be used as a basis for adaptation, please refer to the provided literature.[2][3][4][5]
Organic Synthesis: Oxidation Reactions
TAHP and TBHP are valuable oxidizing agents for a variety of transformations in organic synthesis, including the epoxidation of olefins and the oxidation of alcohols and sulfides.[6]
a) Epoxidation of Olefins
Both hydroperoxides are effective for the epoxidation of a wide range of alkenes, often in the presence of a metal catalyst.
Comparative Data: Epoxidation of Cyclohexene (B86901)
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| TBHP | VO(acac)₂ | Dichloroethane | 22 | 18 | 83.4 | Not Specified |
Note: Direct comparative data for TAHP in the epoxidation of cyclohexene under the same conditions was not available in the reviewed literature.
Experimental Protocol: Epoxidation of Cyclohexene with TBHP
The following is a general procedure for the epoxidation of cyclohexene using TBHP.
Materials:
-
Cyclohexene
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or dichloroethane)
-
Catalyst (e.g., a vanadium or molybdenum complex)
-
Solvent (e.g., dichloroethane)
Procedure:
-
To a solution of cyclohexene and the catalyst in the chosen solvent, TBHP is added dropwise at a controlled temperature (often room temperature or slightly elevated).
-
The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC).
-
The reaction is then quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
For a detailed protocol on the epoxidation of 2-cyclohexen-1-one (B156087) with TBHP, which provides insights into the reaction mechanism, please refer to the provided literature.
b) Oxidation of Alcohols
TAHP and TBHP can be used to oxidize primary and secondary alcohols to the corresponding aldehydes and ketones.
Comparative Data: Oxidation of Benzyl (B1604629) Alcohol
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| TBHP | Ce₀.₈Zr₀.₂O₂ | None | 90 | 4 | >98 | ~99 | [7][8] |
Note: A direct comparative study of TAHP for the oxidation of benzyl alcohol under identical conditions was not found. However, the high efficiency of the TBHP system provides a benchmark for potential studies with TAHP.
Experimental Protocol: Oxidation of Benzyl Alcohol with TBHP
Materials:
-
Benzyl alcohol
-
tert-Butyl hydroperoxide (TBHP)
-
Catalyst (e.g., Ce₀.₈Zr₀.₂O₂)
-
Solvent (optional, the reaction can be run neat)
Procedure:
-
Benzyl alcohol and the catalyst are mixed in a reaction vessel.
-
TBHP is added to the mixture, and the reaction is heated to the desired temperature with stirring.
-
The progress of the reaction is monitored by GC or TLC.
-
Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.
For a detailed experimental procedure for the oxidation of benzyl alcohol using TBHP, please refer to the cited literature.[7][8]
Synthesis of this compound
TAHP can be synthesized in the laboratory through the reaction of tert-amyl alcohol with hydrogen peroxide in the presence of an acid catalyst.
Experimental Protocol: Synthesis of TAHP
Materials:
-
tert-Amyl alcohol
-
Hydrogen peroxide (30-50% aqueous solution)
-
Sulfuric acid (catalyst)
Procedure:
-
tert-Amyl alcohol is cooled in an ice bath.
-
Concentrated sulfuric acid is added slowly with stirring.
-
Hydrogen peroxide is then added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred for several hours at a controlled temperature.
-
After the reaction is complete, the organic layer containing TAHP is separated, washed, and purified.
Caution: The synthesis of organic peroxides should be performed with extreme care due to their potential for explosive decomposition. It is essential to follow all safety precautions and work behind a safety shield.
Safety and Handling
Both TAHP and TBHP are strong oxidizing agents and should be handled with care. They are flammable and can decompose exothermically, particularly at elevated temperatures or in the presence of contaminants.[9][10] Always refer to the Safety Data Sheet (SDS) before handling these reagents.[6][11]
Key Safety Precautions:
-
Store in a cool, well-ventilated area away from heat sources and incompatible materials.[10][12]
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a fume hood to avoid inhalation of vapors.[11]
-
Avoid contact with skin and eyes.[11]
-
In case of a spill, absorb the material with an inert absorbent and dispose of it according to regulations.[11]
Logical Relationships and Workflows
The following diagrams illustrate the general workflows for the application of this compound.
Caption: General workflow for polymerization using TAHP as an initiator.
Caption: General workflow for oxidation reactions using TAHP.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. CN102030849A - Bead suspension polymerization method for methyl methacrylate - Google Patents [patents.google.com]
- 4. matchemmech.com [matchemmech.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. echemi.com [echemi.com]
- 7. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 3425-61-4: this compound | CymitQuimica [cymitquimica.com]
- 10. arkema.com [arkema.com]
- 11. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 12. arkema.com [arkema.com]
Tert-Amyl Hydroperoxide: A Comparative Guide for Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Tert-Amyl Hydroperoxide (TAHP) is an organic peroxide that serves as a crucial initiator in various industrial processes, most notably in the polymerization of monomers such as styrene (B11656) and acrylates.[1] Its distinct thermal stability and controlled decomposition kinetics offer several advantages over other commonly used initiators.[1] This guide provides a comparative analysis of TAHP against other alternatives, supported by available data and detailed experimental protocols to aid in the selection and application of this versatile compound.
Performance Comparison of Initiators
The selection of a suitable initiator is critical for controlling polymerization reactions and achieving desired polymer properties. TAHP is often compared with other organic peroxides like tert-Butyl Hydroperoxide (TBHP) and Dibenzoyl Peroxide (BPO).
Key Performance Indicators
The effectiveness of an initiator is evaluated based on several parameters, including its decomposition rate (often expressed as half-life), initiator efficiency, and its impact on the final polymer's molecular weight and polydispersity.
One of the key advantages of TAHP lies in its controlled decomposition, which allows for predictable initiation rates.[1] Furthermore, its decomposition byproducts, primarily tert-amyl alcohol and acetone, are non-corrosive, which can reduce equipment wear and maintenance compared to initiators that produce acidic residues.[1]
Table 1: Comparison of Physical and Decomposition Properties of Organic Peroxide Initiators
| Property | This compound (TAHP) | tert-Butyl Hydroperoxide (TBHP) | Dibenzoyl Peroxide (BPO) |
| CAS Number | 3425-61-4 | 75-91-2 | 94-36-0 |
| Molecular Weight ( g/mol ) | 104.1 | 90.12 | 242.23 |
| Active Oxygen Content (%) | 15.36 | 17.75 | 6.61 |
| Self-Accelerating Decomposition Temperature (SADT) (°C) | 80 | Varies with formulation | Varies with formulation |
| 1-Hour Half-Life Temperature (°C) | 190[2] | Not explicitly found | Not explicitly found |
| Decomposition Products | tert-Amyl alcohol, Acetone[1] | tert-Butanol, Acetone | Phenyl radicals, Carbon dioxide |
| Key Advantages | Good thermal stability, controlled decomposition, non-corrosive byproducts.[1] | Widely used, versatile for various polymerization methods.[3][4] | Effective at lower temperatures. |
| Considerations | Can be less stable than TAHP. | Can be shock-sensitive, produces acidic byproducts. |
Note: Data for SADT and half-life can vary depending on the specific formulation and solvent.
Case Study: Styrene Polymerization
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare the performance of TAHP in industrial processes.
Experiment 1: Determination of Initiator Half-Life
This protocol outlines a general procedure for determining the thermal decomposition rate of an organic hydroperoxide.
Objective: To determine the half-life of TAHP at a specific temperature in a given solvent.
Materials:
-
This compound (TAHP)
-
Solvent (e.g., dodecane, benzene)
-
Constant temperature bath or reaction calorimeter
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel with sampling port
-
Analytical equipment for peroxide concentration determination (e.g., HPLC, iodometric titration)
Procedure:
-
Prepare a dilute solution of TAHP in the chosen solvent (e.g., 0.1 M).
-
Transfer the solution to the reaction vessel and purge with an inert gas to remove dissolved oxygen.
-
Place the vessel in the constant temperature bath set to the desired experimental temperature.
-
Start the timer and begin sampling at regular intervals.
-
Analyze the concentration of the remaining TAHP in each sample using a validated analytical method.[5]
-
Plot the natural logarithm of the TAHP concentration versus time. The slope of this line will be the negative of the decomposition rate constant (k_d).
-
Calculate the half-life (t_1/2) using the formula: t_1/2 = ln(2) / k_d.
Experiment 2: Emulsion Polymerization of Acrylates
This protocol describes a typical emulsion polymerization process for acrylate (B77674) monomers using TAHP as the initiator.
Objective: To synthesize a stable acrylic latex and evaluate the performance of TAHP as an initiator.
Materials:
-
Monomer (e.g., methyl methacrylate, butyl acrylate)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate)
-
This compound (TAHP)
-
Reducing agent (for redox initiation, e.g., ascorbic acid, sodium formaldehyde (B43269) sulfoxylate)
-
Buffer solution (to control pH)
-
Reaction kettle equipped with a stirrer, condenser, temperature control, and nitrogen inlet
Procedure:
-
Charge the reaction kettle with deionized water, surfactant, and buffer.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C).
-
Prepare a monomer pre-emulsion by mixing the acrylate monomer(s) with water and a portion of the surfactant.
-
In a separate vessel, prepare an aqueous solution of TAHP. If a redox system is used, prepare a separate solution of the reducing agent.
-
Once the reactor reaches the set temperature, add a portion of the monomer pre-emulsion to form seed particles.
-
Begin the continuous addition of the remaining monomer pre-emulsion and the TAHP solution (and reducing agent solution, if applicable) to the reactor over a period of 2-4 hours.
-
After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor and collect the latex.
-
Analyze the final product for monomer conversion (gravimetrically or by GC), particle size (dynamic light scattering), and polymer molecular weight (gel permeation chromatography).
Visualizing Industrial Processes
To better understand the role of TAHP in industrial applications, the following diagrams illustrate key processes and relationships.
Caption: Experimental workflow for polymerization using TAHP.
Caption: Free radical polymerization initiation by TAHP.
Caption: Logical relationship of initiator choice to performance.
References
A Comparative Guide to the Kinetic Studies of tert-Amyl Hydroperoxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinetic studies of tert-amyl hydroperoxide (TAHP) decomposition. Due to the limited availability of specific kinetic data for TAHP in published literature, this guide leverages the extensive research conducted on its close structural analog, tert-butyl hydroperoxide (TBHP), to provide a comparative framework. The information presented here is intended to guide researchers in designing and interpreting kinetic studies of TAHP and other organic hydroperoxides.
Introduction to this compound and its Decomposition
This compound (TAHP) is an organic peroxide that can undergo thermal or catalytic decomposition, a reaction of significant interest in various chemical processes, including polymerization initiation and organic synthesis. The decomposition of hydroperoxides proceeds through radical mechanisms, generating reactive intermediates that can drive subsequent chemical transformations. Understanding the kinetics of this decomposition is crucial for controlling reaction rates, optimizing product yields, and ensuring process safety.
Comparative Kinetic Data
The following table summarizes representative kinetic data for the decomposition of TBHP under various conditions. This data can serve as a benchmark for future kinetic studies on TAHP.
| Hydroperoxide | Catalyst/Conditions | Solvent | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Reference |
| tert-Butyl Hydroperoxide | CoFe2O4 | Acetonitrile | 24.7 | - | [1] |
| tert-Butyl Hydroperoxide | Birnessite-type manganese oxides | - | 59 - 142 | - | [1] |
| tert-Butyl Hydroperoxide | Mo2B5, MoB, Mo2B, MoSi2, VB2, VSi2 | Chlorobenzene, Toluene | - | Varies with catalyst | [2] |
| tert-Butyl Hydroperoxide | Induced by di-tert-butyl peroxyoxalate | Benzene | - | - | [3] |
Experimental Protocols for Kinetic Studies
To facilitate further research into the decomposition kinetics of TAHP, a detailed experimental protocol for monitoring the reaction is provided below. This protocol can be adapted for various hydroperoxides and catalytic systems.
Monitoring Hydroperoxide Decomposition by Iodometric Titration
This method determines the concentration of the hydroperoxide at different time intervals during the decomposition reaction.
Materials:
-
This compound (or other hydroperoxide)
-
Solvent (e.g., benzene, chlorobenzene, acetonitrile)
-
Catalyst (if applicable)
-
Nitrogen or Argon gas supply
-
Thermostated reaction vessel with a magnetic stirrer and reflux condenser
-
Sampling syringe
-
Glacial acetic acid
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup:
-
Place the desired volume of solvent and catalyst (if any) into the thermostated reaction vessel.
-
Purge the vessel with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.
-
Bring the reaction mixture to the desired temperature under constant stirring.
-
-
Initiation of Decomposition:
-
Inject a known concentration of the hydroperoxide solution into the reaction vessel to start the decomposition.
-
Start the timer immediately.
-
-
Sampling:
-
At regular time intervals, withdraw a known volume of the reaction mixture (e.g., 1 mL) using a syringe.
-
-
Quenching and Titration:
-
Immediately transfer the withdrawn sample into an Erlenmeyer flask containing a mixture of glacial acetic acid and an excess of NaI or KI solution. This will quench the decomposition and the hydroperoxide will react with the iodide to liberate iodine.
-
Allow the reaction to proceed for a few minutes in the dark to ensure complete reaction.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
Near the endpoint (when the solution turns pale yellow), add a few drops of starch indicator. The solution will turn deep blue.
-
Continue the titration until the blue color disappears. Record the volume of the titrant used.
-
-
Data Analysis:
-
Calculate the concentration of the hydroperoxide at each time point using the stoichiometry of the reaction.
-
Plot the concentration of the hydroperoxide versus time.
-
From this plot, determine the initial rate of decomposition and the rate constant (k) by fitting the data to an appropriate rate law (e.g., first-order or second-order).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizing Decomposition Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general decomposition pathway of tertiary alkyl hydroperoxides and a typical experimental workflow for kinetic studies.
Caption: General decomposition pathways of this compound.
Caption: Experimental workflow for kinetic studies of hydroperoxide decomposition.
Conclusion and Future Outlook
The kinetic study of this compound decomposition is an area that warrants further investigation. While the extensive data on TBHP provides a strong foundation for understanding its behavior, direct experimental determination of the kinetic parameters for TAHP is essential for its specific applications. The experimental protocol and comparative framework provided in this guide are intended to facilitate and encourage such research. Future studies should focus on determining the rate constants and activation energies for both thermal and catalytic decomposition of TAHP, and on comparing these values with those of other alkyl hydroperoxides to establish a comprehensive understanding of their relative stabilities and reactivities. This knowledge will be invaluable for professionals in drug development, polymer science, and organic synthesis who utilize these important chemical intermediates.
References
A Researcher's Guide to Assessing the Purity of Synthesized tert-Amyl Hydroperoxide
For researchers and professionals in drug development and chemical synthesis, the purity of reagents is paramount. tert-Amyl hydroperoxide (TAHP), a key initiator in polymerization and a valuable oxidizing agent in organic synthesis, is no exception.[1][2] The presence of impurities can significantly alter reaction kinetics, yield, and the safety profile of a process. This guide provides a comparative overview of common analytical methods for assessing the purity of synthesized TAHP, complete with experimental protocols and data presentation examples.
Understanding Potential Impurities
The synthesis of TAHP, typically through the reaction of tert-amyl alcohol with hydrogen peroxide, can lead to several byproducts.[3] Effective purity assessment requires the ability to detect and quantify these species.
Common Impurities in Synthesized TAHP:
-
Di-tert-amyl peroxide (DTA P): A common byproduct formed during the synthesis.[3]
-
Unreacted tert-amyl alcohol (TAA): Residual starting material.[3]
-
Degradation Products: Organic peroxides are thermally unstable and can decompose over time, especially when exposed to heat or contaminants.[1]
Comparison of Analytical Methods for TAHP Purity
The choice of analytical technique depends on the specific information required, such as total peroxide content versus a detailed impurity profile. The most common and effective methods are titrimetric and chromatographic techniques.
| Method | Principle | Advantages | Disadvantages | Information Provided |
| Iodometric Titration | Redox titration where hydroperoxide oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate (B1220275) solution.[4] | Accurate for total peroxide content, cost-effective, well-established method. | Time-consuming, does not distinguish between different peroxide species, requires careful handling to prevent air oxidation.[4][5] | Total active oxygen content (overall peroxide concentration). |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Provides a detailed impurity profile, high sensitivity, quantifies TAHP and its main impurities separately. | TAHP is thermally unstable and can decompose in a hot injector port, potentially leading to inaccurate results. Requires careful method development.[6][7] | Concentration of TAHP, di-tert-amyl peroxide, tert-amyl alcohol, and other volatile impurities. |
| Spectrophotometry | Based on the peroxide-driven oxidation of a chromogenic substrate, causing a color change that can be measured.[5] | Simple, rapid, and suitable for detecting trace amounts of peroxides.[5] | Less accurate for high concentrations, may have interference from other oxidizing species. | General indication of peroxide presence, often used for stability testing. |
Experimental Protocols
Below are detailed methodologies for the most robust analytical techniques for TAHP purity assessment.
Protocol 1: Iodometric Titration for Total Peroxide Content
This method determines the total concentration of hydroperoxides and peroxides in the sample.
Materials:
-
Acetic Acid (glacial)
-
Sodium Iodide (NaI)
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Nitrogen gas for purging
-
TAHP sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the synthesized TAHP sample into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of a 3:2 (v/v) mixture of acetic acid and isopropanol to the flask to dissolve the sample.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 1-2 minutes to remove oxygen, which can interfere with the reaction.
-
Reagent Addition: Add 1 g of solid sodium iodide (NaI) to the flask. Swirl gently to dissolve. The solution will turn yellow/brown as iodine is formed.
-
Reaction: Stopper the flask, protect it from light, and allow the reaction to proceed for 10 minutes at room temperature.
-
Titration: Add 50 mL of deionized water. Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow/brown color fades to a pale straw color.
-
Endpoint Determination: Add 2 mL of the starch indicator solution. The solution will turn a deep blue/black color. Continue the titration dropwise with sodium thiosulfate until the blue color completely disappears. This is the endpoint.
-
Calculation: Calculate the percentage purity of TAHP using the following formula: % Purity = (V * N * M) / (20 * W) Where:
-
V = Volume of Na₂S₂O₃ used (mL)
-
N = Normality of Na₂S₂O₃ solution
-
M = Molecular weight of TAHP (104.15 g/mol )[8]
-
W = Weight of the sample (g)
-
Protocol 2: Gas Chromatography (GC-FID) for Impurity Profiling
This method separates and quantifies TAHP, di-tert-amyl peroxide, and tert-amyl alcohol.
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Injector: Programmable Temperature Vaporizing (PTV) or a cool on-column injector is highly recommended to prevent thermal decomposition of TAHP.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector Temperature: Start at a low temperature (e.g., 50°C) and ramp quickly to 200°C.
-
Detector Temperature: 250°C.
Procedure:
-
Standard Preparation: Prepare calibration standards of TAHP, di-tert-amyl peroxide, and tert-amyl alcohol in a suitable solvent (e.g., isooctane) at known concentrations.
-
Sample Preparation: Dilute a precisely weighed amount of the synthesized TAHP sample in the same solvent used for the standards.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis: Record the chromatogram. Identify the peaks corresponding to the solvent, tert-amyl alcohol, TAHP, and di-tert-amyl peroxide based on the retention times obtained from the standard solutions.
-
Quantification: Determine the concentration of each component in the sample by comparing its peak area to the calibration curves generated from the standards.
Data Interpretation and Comparison
Clear data presentation is crucial for comparing different synthesis batches.
Table 2: Example Purity Analysis of Two TAHP Synthesis Batches
| Analyte | Method | Batch A (Crude Product) | Batch B (Purified Product) |
| Total Peroxide Content | Iodometric Titration | 88.5% | 98.2% |
| This compound | GC-FID | 85.2% | 97.9% |
| tert-Amyl Alcohol | GC-FID | 9.8% | 1.1% |
| Di-tert-amyl Peroxide | GC-FID | 3.3% | 0.8% |
| Other Impurities | GC-FID | 1.7% | 0.2% |
This data clearly shows that the purification process in Batch B was effective at removing unreacted starting material and the primary peroxide byproduct.
Visualizing the Workflow and Method Selection
Comparison with Alternative Hydroperoxides
The analytical methods described for TAHP are broadly applicable to other common organic hydroperoxides used in research and industry, such as tert-Butyl hydroperoxide (TBHP) and Cumene hydroperoxide.[9][10][11] While the molecular weights and retention times will differ, the principles of iodometric titration and GC analysis remain the same. It is crucial to develop and validate the method for each specific hydroperoxide to ensure accurate results.
References
- 1. arkema.com [arkema.com]
- 2. This compound CAS#: 3425-61-4 [m.chemicalbook.com]
- 3. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Spectrophotometric Method for Assessing Hydroperoxide Formation from Terpenes in Essential Oils upon Oxidative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciforum.net [sciforum.net]
A Comparative Benchmarking Guide to tert-Amyl Hydroperoxide and Other Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an oxidizing agent is critical to achieving desired reaction outcomes, including yield, selectivity, and safety. This guide provides an objective comparison of tert-Amyl hydroperoxide (TAHP) with other commonly employed oxidizing agents, supported by experimental data to inform your selection process.
Executive Summary
This compound (TAHP) is an organic peroxide that serves as a valuable oxidizing agent in a variety of chemical transformations. Its performance characteristics, particularly in terms of reactivity and selectivity, position it as a viable alternative to other hydroperoxides like tert-Butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP), as well as other classes of oxidants such as hydrogen peroxide. This guide will delve into a comparative analysis of these agents across key applications, including the epoxidation of alkenes and the oxidation of sulfides.
Physicochemical Properties of Common Oxidizing Agents
A fundamental understanding of the physical and chemical properties of an oxidizing agent is crucial for its effective and safe implementation in experimental design.
| Property | This compound (TAHP) | tert-Butyl Hydroperoxide (TBHP) | Cumene Hydroperoxide (CHP) | Hydrogen Peroxide (H₂O₂) |
| Molecular Formula | C₅H₁₂O₂ | C₄H₁₀O₂ | C₉H₁₂O₂ | H₂O₂ |
| Molecular Weight ( g/mol ) | 104.15[1] | 90.12 | 152.19 | 34.01 |
| Appearance | Colorless liquid | Colorless liquid[2] | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point (°C) | Decomposes | 37 (2.0 kPa)[3] | Decomposes | 150.2 |
| Solubility in Water | Soluble | Miscible[3] | Slightly soluble | Miscible |
| Active Oxygen Content (%) | 15.36 | 17.75 | 10.51 | 47.03 |
Performance in Key Chemical Transformations
The efficacy of an oxidizing agent is best evaluated through its performance in specific chemical reactions. This section compares TAHP with other oxidants in two common applications: epoxidation of alkenes and oxidation of sulfides.
Epoxidation of Alkenes
Epoxidation, the formation of an epoxide from an alkene, is a fundamental transformation in organic synthesis. The choice of oxidant can significantly influence the reaction's efficiency and selectivity.
| Oxidizing Agent | Substrate | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| TAHP | Cyclohexene | Mo(CO)₆ | Benzene | 80 | ~100 | High | Inferred from[4] |
| TBHP | 1-Octene | TiSi₂ | 1,2-dichloroethane | 80 | 73 | 75 | [2][5] |
| TBHP | Cyclohexene | Ti-PMO | 1,2-dichloroethane | 80 | 31 | 94 | [5] |
| H₂O₂ | Cyclohexene | POM 2 | CH₃CN/CH₂Cl₂ | Room Temp. | 88 | >99 | [6] |
| H₂O₂ | 1-Octene | POM 2 | CH₃CN/CH₂Cl₂ | Room Temp. | 52 | 85 | [6] |
Discussion:
While direct quantitative comparisons of TAHP with other oxidants in the epoxidation of the same substrate under identical conditions are limited in the readily available literature, inferences can be drawn. Molybdenum-catalyzed epoxidations with alkyl hydroperoxides are known to be highly effective.[4] Studies on TBHP show that catalyst and substrate choice significantly impact conversion and selectivity. For instance, with 1-octene, TBHP gives a 73% conversion and 75% selectivity with a TiSi₂ catalyst.[2][5] In contrast, hydrogen peroxide, often considered a "greener" oxidant, can achieve high conversion and selectivity at room temperature with suitable polyoxometalate (POM) catalysts.[6] The choice between TAHP, TBHP, and H₂O₂ will therefore depend on the specific substrate, desired reaction conditions (temperature), and the catalytic system employed.
Oxidation of Sulfides
The oxidation of sulfides to sulfoxides and sulfones is another important transformation where the choice of oxidant plays a key role in controlling the level of oxidation.
| Oxidizing Agent | Substrate | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Sulfoxide Selectivity (%) | Reference |
| TAHP | Dibenzothiophene | MoOₓ/Resin | Model Diesel | 90 | ~100 | High | [7] |
| TBHP | Dibenzothiophene | MoOₓ/Resin | Model Diesel | 90 | - | Influenced by Carbazole (B46965) | [7] |
| TBHP | Thioanisole | Oxido-Vanadium Complex | Dichloromethane | 0 | 90 | 92 | [3] |
| CHP | Thioanisole | Oxido-Vanadium Complex | Dichloromethane | 0 | 90 | 92 | [3] |
| H₂O₂ | Thioanisole | Heteropolyoxotungstate | Water | 25-70 | >99 | 92-98 | [8] |
Discussion:
In the molybdenum-catalyzed oxidation of dibenzothiophene, TAHP demonstrates high conversion.[7] A key finding from this study is the differential effect of carbazole, an impurity, on the reaction. While carbazole had minimal impact when TAHP was the oxidant, it significantly decreased the conversion when TBHP was used, suggesting a higher selectivity or tolerance to impurities for TAHP in this specific system.[7] Both TBHP and CHP show excellent and comparable performance in the vanadium-catalyzed oxidation of thioanisole, achieving 90% conversion and 92% selectivity for the sulfoxide.[3] Hydrogen peroxide, with a suitable catalyst, can also achieve very high conversion and selectivity in aqueous media.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate benchmarking of chemical reagents.
General Procedure for Alkene Epoxidation
This protocol is a generalized procedure based on common practices for hydroperoxide-based epoxidations.
Materials:
-
Alkene substrate (e.g., 1-octene)
-
Oxidizing agent (TAHP, TBHP, or H₂O₂)
-
Catalyst (e.g., Mo(CO)₆, TiSi₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, benzene)
-
Internal standard (e.g., dodecane)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the alkene substrate (1 mmol), the catalyst (0.01-0.1 mol%), and the solvent (5 mL).
-
Add the internal standard to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) with stirring.
-
Slowly add the oxidizing agent (1.2 mmol) to the reaction mixture over a period of 10 minutes.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) or GC-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
General Procedure for Sulfide (B99878) Oxidation
This protocol provides a general method for the catalytic oxidation of sulfides.
Materials:
-
Sulfide substrate (e.g., thioanisole)
-
Oxidizing agent (TAHP, TBHP, CHP, or H₂O₂)
-
Catalyst (e.g., oxido-vanadium complex, heteropolyoxotungstate)
-
Solvent (e.g., dichloromethane, water)
-
Round-bottom flask with a magnetic stirrer
-
Thermostated bath
Procedure:
-
In a round-bottom flask, dissolve the sulfide substrate (1 mmol) and the catalyst (0.01-0.1 mol%) in the chosen solvent (5 mL).
-
Place the flask in a thermostated bath set to the desired reaction temperature (e.g., 0 °C or 25 °C).
-
Add the oxidizing agent (1.1 mmol) to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
If using an organic solvent, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
If using an aqueous solvent, extract the product with an organic solvent.
-
Purify the product by flash chromatography on silica (B1680970) gel.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and catalyst design.
Catalytic Cycle of Molybdenum-Catalyzed Epoxidation
The epoxidation of alkenes by hydroperoxides catalyzed by molybdenum complexes is a well-established process. The catalytic cycle involves the coordination of the hydroperoxide to the molybdenum center, followed by the transfer of an oxygen atom to the alkene.
References
- 1. shokubai.org [shokubai.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molybdenum‐catalysed epoxidation of olefins with alkyl hydroperoxides I. Kinetic and product studies | Semantic Scholar [semanticscholar.org]
- 5. science.lpnu.ua [science.lpnu.ua]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. TBHP-promoted direct oxidation reaction of benzylic Csp3–H bonds to ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to tert-Amyl Hydroperoxide for Researchers
For researchers, scientists, and drug development professionals exploring efficient and selective oxidation methods, tert-Amyl hydroperoxide (TAHP) presents a compelling alternative to more commonly used oxidants like tert-Butyl hydroperoxide (TBHP). This guide provides an objective comparison of TAHP's performance with other hydroperoxides, supported by experimental data from peer-reviewed studies, to assist in the selection of the most suitable reagent for specific synthetic challenges.
Performance Comparison in Catalytic Oxidation
The choice of hydroperoxide can significantly impact the efficiency and selectivity of an oxidation reaction. While TBHP is widely utilized, studies suggest that TAHP can offer advantages in certain contexts, particularly concerning its resilience to catalyst inhibition.
A key study investigating the oxidation of dibenzothiophene (B1670422) (DBT), a refractory sulfur compound found in diesel fuel, highlights a notable difference in the performance of TAHP and TBHP in the presence of nitrogen-containing compounds. Carbazole (B46965), a common nitrogen-containing compound in fuel, was observed to have a minimal effect on the conversion of DBT when TAHP was used as the oxidant. In contrast, the performance of TBHP was significantly hindered by the presence of carbazole. As the concentration of carbazole increased from 0 to 500 μg·g−1, the mass conversion of DBT using TBHP plummeted from 75.2% to a mere 3.6%.[1] This suggests that TAHP may be a more robust choice for oxidation reactions in complex mixtures containing potential nitrogen-based inhibitors.
Table 1: Comparison of TAHP and TBHP in the Oxidation of Dibenzothiophene (DBT) in the Presence of Carbazole [1]
| Oxidant | Carbazole Concentration (μg·g−1) | DBT Mass Conversion (%) |
| TAHP | 0 | ~100 |
| TAHP | 500 | Nearly Unchanged |
| TBHP | 0 | 75.2 |
| TBHP | 500 | 3.6 |
Applications in Organic Synthesis
Both TAHP and TBHP are versatile oxidizing agents employed in a variety of organic transformations, including the epoxidation of alkenes, the oxidation of alkanes, and the oxidation of sulfides. The selection between these two reagents often depends on the specific substrate, catalyst, and desired outcome.
Epoxidation of Alkenes
The epoxidation of alkenes is a fundamental transformation in organic synthesis. While extensive literature exists for the use of TBHP in this reaction, often in combination with metal catalysts, specific quantitative comparisons with TAHP are less common. However, the principles of metal-catalyzed epoxidation are generally applicable to both hydroperoxides.
dot
Oxidation of Alkanes and Sulfides
The selective oxidation of C-H bonds in alkanes and the conversion of sulfides to sulfoxides and sulfones are crucial transformations in both academic and industrial research. TBHP has been extensively studied in these contexts, often in conjunction with various transition metal catalysts.[3][4]
For instance, a copper(II) Schiff base complex immobilized on mesoporous silica (B1680970) (MCM-41) has been shown to be an effective catalyst for the oxidation of alkanes and alkenes using TBHP at room temperature.[3] This system demonstrated high yields and selectivity for the corresponding alcohols, ketones, and epoxides.
While a direct comparative study with TAHP using this specific catalytic system is not available, the study on the oxidation of benzothiophenes with TAHP provides valuable insights. In that study, a molybdenum oxide catalyst supported on a macroporous resin was used, achieving near 100% conversion of DBT at 90°C.[1] This indicates that TAHP is a highly effective oxidant for sulfur-containing compounds in the presence of a suitable catalyst.
dot
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for oxidation reactions using hydroperoxides.
General Procedure for Metal-Free Epoxidation of Alkenes with TBHP[2]
-
To a 25 mL round-bottom flask equipped with a condenser, add the alkene substrate (1 mmol), tert-butyl hydroperoxide (0.5 mmol), and isobutyraldehyde (B47883) (4 mmol) in acetonitrile (B52724) (3 mL).
-
Introduce an oxygen balloon to the flask.
-
Stir the reaction mixture at 333 K.
-
Monitor the reaction progress using gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the resulting solution is analyzed for product conversion and selectivity.
General Procedure for Catalytic Oxidation of Dibenzothiophene with TAHP[1]
-
In a reaction vessel, combine the model diesel fuel containing dibenzothiophene (DBT), this compound (TAHP), and the molybdenum oxide catalyst supported on a macroporous resin.
-
Maintain the reaction mixture at a constant temperature (e.g., 90°C) with stirring.
-
The molar ratio of TAHP to DBT is a critical parameter and should be optimized (e.g., a 3:1 ratio was found to be effective).
-
The reaction progress can be monitored by analyzing the concentration of DBT over time using an appropriate analytical technique such as gas chromatography.
-
For flow oxidation experiments, the weight hourly space velocity (WHSV) is a key parameter to control the residence time and, consequently, the conversion of DBT.
Conclusion
This compound is a valuable and, in some cases, superior alternative to tert-Butyl hydroperoxide for catalytic oxidation reactions. Its notable resistance to inhibition by nitrogen-containing compounds makes it particularly suitable for complex reaction mixtures. While the body of literature for TAHP is not as extensive as for TBHP, the existing studies demonstrate its high efficacy, particularly in the oxidation of sulfur-containing aromatic compounds. Further research directly comparing the performance of TAHP and TBHP across a broader range of substrates and catalytic systems will be invaluable for the scientific community to fully harness the potential of this versatile oxidant. Researchers are encouraged to consider TAHP as a viable option in their synthetic endeavors, especially when encountering challenges with catalyst inhibition or seeking to optimize reaction selectivity.
References
Safety Operating Guide
Proper Disposal of tert-Amyl Hydroperoxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like tert-Amyl hydroperoxide (TAHP) is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of TAHP in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a flammable and reactive organic peroxide that can be sensitive to heat, friction, impact, and light.[1] It is crucial to handle this compound with extreme care in a well-ventilated area, preferably within a fume hood, to avoid inhalation of its toxic vapors.[2] Always wear appropriate personal protective equipment (PPE), including splash goggles, a lab coat, long pants, closed-toed shoes, and double nitrile gloves.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | Decomposes |
| Flash Point | 43 °C (109 °F) |
| Self-Accelerating Decomposition Temperature (SADT) | 80-90°C |
| GHS Hazard Statements | H226, H242, H302, H311, H314, H317, H331, H341, H411[4] |
Spill Management
In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand as soon as possible.[1][5] Do not use combustible materials like paper towels for absorption. The resulting mixture should be treated as hazardous waste and disposed of according to the procedures outlined below.
Disposal Procedures
Disposal of this compound requires careful chemical neutralization to mitigate its hazardous properties. Small quantities (25 g or less) can be safely neutralized in the laboratory before being disposed of as hazardous waste.[1] The primary method for neutralization is reduction using an acidic ferrous sulfate (B86663) solution.[5][6][7]
Experimental Protocol for Chemical Neutralization
This protocol details the step-by-step procedure for the safe chemical neutralization of small quantities of this compound in a laboratory setting.
Materials:
-
This compound (TAHP) waste
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch indicator solution or peroxide test strips
-
Ice bath
-
Stir plate and stir bar
-
Appropriate glass beakers and an addition funnel
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Preparation of the Neutralizing Solution:
-
In a fume hood, prepare the acidic ferrous sulfate solution by carefully and slowly adding 6 mL of concentrated sulfuric acid to 110 mL of deionized water in a beaker, with stirring.
-
To this acidic solution, dissolve 60 g of ferrous sulfate heptahydrate.[5] Stir until the salt is completely dissolved. This solution should be prepared fresh before use.
-
-
Preparation of the TAHP Waste:
-
If the TAHP waste is concentrated, it should be diluted with a compatible, non-reactive solvent (e.g., the solvent it was used in, or a high-boiling point hydrocarbon) to a concentration of approximately 5-10%. This will help to control the heat generated during neutralization.
-
Place the beaker containing the diluted TAHP waste in an ice bath on a stir plate and begin stirring.
-
-
Neutralization Reaction:
-
Slowly add the acidic ferrous sulfate solution to the stirring, cooled TAHP solution using an addition funnel. The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase.[8]
-
Monitor the temperature of the reaction mixture. If the temperature begins to rise significantly, slow down or stop the addition of the ferrous sulfate solution until the temperature subsides.
-
-
Testing for Complete Neutralization:
-
After the addition of the ferrous sulfate solution is complete, continue stirring the mixture in the ice bath for at least 30 minutes.
-
To test for the presence of residual peroxides, take a small aliquot (a few drops) of the organic phase of the reaction mixture.
-
In a test tube, mix the aliquot with 1-3 mL of glacial acetic acid and add a few drops of a 5% potassium iodide solution.[1]
-
The appearance of a yellow to brown color indicates the presence of peroxides.[1] Alternatively, commercially available peroxide test strips can be used.
-
If the test is positive, add more ferrous sulfate solution to the reaction mixture and continue stirring for another 30 minutes before re-testing. Repeat this process until a negative test result is obtained.
-
-
Final Waste Disposal:
-
Once the neutralization is complete, the resulting mixture should be disposed of as hazardous waste according to your institution's and local regulations.[4] The neutralized solution should be placed in a properly labeled waste container.
-
Never flush organic peroxides or the neutralized mixture down the drain.[1][5]
-
Disposal Workflow Diagram
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. amherst.edu [amherst.edu]
- 3. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. my.alfred.edu [my.alfred.edu]
- 8. epfl.ch [epfl.ch]
Safeguarding Your Research: A Guide to Handling tert-Amyl Hydroperoxide
For Immediate Reference: Key Safety and Logistical Information for Laboratory Professionals
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of tert-Amyl hydroperoxide. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
This compound is a reactive organic peroxide that, while a valuable reagent in various chemical syntheses, presents significant hazards. It is a flammable liquid and a strong oxidizing agent that can cause fire upon heating. The substance is acutely toxic if it comes into contact with skin or is inhaled, is harmful if swallowed, and can cause severe skin and eye damage.[1][2][3][4] Long-term or repeated exposure may also lead to skin sensitization and is suspected of causing genetic defects.[1][2]
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This is the minimum standard of protection; a site-specific risk assessment may necessitate additional measures.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin/Body | Fire/flame resistant and impervious clothing. Chemical-resistant apron. Antistatic boots. | --- |
| Hands | Chemical impermeable gloves (e.g., PVC, neoprene). Gloves must be inspected prior to use. | Tested to EN374.[5] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type AXBEK (EN 14387)) is required.[2] | MSHA/NIOSH approved or equivalent.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount to minimize risks. The following workflow outlines the key steps for the safe handling of this compound.
Experimental Protocol Considerations:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof electrical equipment.[1][2][4]
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment during transfer.[1][2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, acids, bases, amines, transition metal salts, sulfur compounds, rust, and dust.[4][5]
-
Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2] Protect from sunlight and store away from incompatible materials.[2][6] Do not store at temperatures exceeding the recommended limit.
-
Spills: In case of a spill, evacuate the area. Remove all ignition sources.[1][7] Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemicals: Unused or waste this compound should be disposed of through a licensed waste disposal company. Incineration is often the recommended method.[2] Do not dispose of it down the drain.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including empty containers, absorbent materials from spills, and disposable PPE, should be treated as hazardous waste.
-
Empty Containers: Empty containers may still contain hazardous residues and explosive vapors.[2] Do not cut, puncture, or weld on or near the container.[4][5] They should be disposed of in the same manner as the chemical itself.
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[1][2]
By implementing these safety and logistical protocols, you can significantly mitigate the risks associated with the use of this compound, fostering a safer research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
